molecular formula C8H8O4 B1670194 Dehydroacetic acid CAS No. 520-45-6

Dehydroacetic acid

カタログ番号: B1670194
CAS番号: 520-45-6
分子量: 168.15 g/mol
InChIキー: PGRHXDWITVMQBC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dehydroacetic acid is a pyran-2,4-dione substituted at position 3 by an acetyl group and at position 6 by a methyl group. A fungicide and bactericide it is used primarily in processed fruit and vegetables. It has a role as a fungicide, an antibacterial agent and a plasticiser. It is a pyran-2,4-dione and a ketone.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-acetyl-6-methylpyran-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-4-3-6(10)7(5(2)9)8(11)12-4/h3,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRHXDWITVMQBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(C(=O)O1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6020014
Record name Dehydroacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Colorless odorless solid; Highly reactive; [Hawley] White to cream-colored solid; [Merck Index] White odorless powder; [MSDSonline]
Record name 2H-Pyran-2,4(3H)-dione, 3-acetyl-6-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dehydroacetic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4673
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

269.9 °C @ 760 MM HG
Record name DEHYDROACETIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/291
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

157 °C; 315 °F (OPEN CUP)
Record name DEHYDROACETIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/291
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

(WT/WT) 22% IN ACETONE, 18% IN BENZENE, 5% IN METHANOL, 3% IN USP ETHANOL, 3% IN CARBON TETRACHLORIDE, 5% IN ETHER, 0.7% IN N-HEPTANE, LESS THAN 0.1% IN GLYCEROL, 1.6% IN OLIVE OIL, 1.7% IN PROPYLENE GLYCOL, LESS THAN 0.1% IN WATER AT 25 °C, SOL IN ALKALIES, water solubility = 690 mg/l @ 25 °C
Record name DEHYDROACETIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/291
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Density

5.8 (AIR= 1)
Record name DEHYDROACETIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/291
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1.9 MM HG AT 100 °C
Record name DEHYDROACETIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/291
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

NEEDLES FROM WATER, RHOMBIC NEEDLES OR PRISMS FROM ALCOHOL, WHITE TO CREAM CRYSTALLINE POWDER, COLORLESS POWDER, Colorless crystals

CAS No.

520-45-6, 16807-48-0
Record name 3-Acetyl-6-methyl-2H-pyran-2,4(3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=520-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dehydroacetic acid [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016807480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEHYDROACETIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760135
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DEHYDROACETIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8770
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-Pyran-2,4(3H)-dione, 3-acetyl-6-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dehydroacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.541
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEHYDROACETIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/291
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

109-111 °C (SUBLIMES)
Record name DEHYDROACETIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/291
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Dehydroacetic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Dehydroacetic acid (DHA), a pyrone derivative with the IUPAC name 3-acetyl-2-hydroxy-6-methyl-4H-pyran-4-one, is a versatile organic compound with significant applications in the industrial and pharmaceutical sectors. This guide provides an in-depth overview of its fundamental properties, experimental protocols, and known biological activities to support researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is an odorless, colorless to white crystalline powder. It exhibits poor solubility in water but is moderately soluble in many organic solvents.[1] Its sodium salt, sodium dehydroacetate, is often used in applications requiring higher water solubility.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Chemical Formula C₈H₈O₄[1]
Molar Mass 168.148 g/mol [1]
Appearance White to cream-colored crystalline powder[1][2]
Melting Point 109-113 °C[1][3]
Boiling Point 270 °C[1]
Solubility in Water < 0.1 g/100 mL at 25 °C[4]
Solubility in Ethanol 3 g/100g at 25 °C[4][5]
pKa Information not readily available in cited sources
E Number E265[1]

Synthesis and Purification

This compound is primarily synthesized through the base-catalyzed dimerization of diketene.[1] Alternatively, it can be prepared by the self-condensation of ethyl acetoacetate under mildly alkaline conditions.[6]

Experimental Protocol: Synthesis from Ethyl Acetoacetate

This protocol is based on established laboratory procedures for the synthesis of this compound.

Materials:

  • Ethyl acetoacetate (freshly vacuum-distilled)

  • Sodium bicarbonate

  • Toluene

  • Ethanol (for recrystallization)

Procedure:

  • In a 250-mL flask, combine 100 g (0.78 mole) of freshly vacuum-distilled ethyl acetoacetate and 0.05 g of sodium bicarbonate.

  • Heat the mixture, maintaining the toluene at a gentle boil, until the temperature of the liquid in the flask reaches 200–210 °C. This typically takes 7–8 hours.

  • During heating, collect the distillate, which is primarily ethanol.

  • The reaction mixture will turn dark brown.

  • While still hot, transfer the mixture to a 200-mL distilling flask.

  • Distill under reduced pressure. Collect the fraction boiling up to 140 °C at 12 mm Hg.

  • The resulting crude this compound can be further purified by recrystallization from ethanol to yield a purer product with a melting point of approximately 108 °C.

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification s1 Mix Ethyl Acetoacetate and Sodium Bicarbonate s2 Heat to 200-210 °C (7-8 hours) s1->s2 s3 Collect Ethanol Distillate s2->s3 p1 Vacuum Distillation of Reaction Mixture s3->p1 Crude Product p2 Collect Fraction at 140 °C / 12 mm Hg p1->p2 p3 Recrystallization from Ethanol p2->p3 final final p3->final Pure this compound

Figure 1: Synthesis and purification workflow for this compound.

Analytical Methods for Purity Determination

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are common methods for determining the purity of this compound and its concentration in various products.

Experimental Protocol: HPLC Analysis

This protocol provides a general framework for the HPLC analysis of this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Reversed-phase C18 column.

Reagents:

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (for pH adjustment)

  • This compound standard

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, such as a mixture of methanol and water (e.g., 65:35 v/v), adjusted to an acidic pH (e.g., pH 3.0) with phosphoric acid.

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase and then prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase. For formulated products, an extraction step may be necessary.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Detection wavelength: 235 nm

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

Biological Activities and Mechanisms of Action

This compound is widely recognized for its potent antimicrobial properties, particularly as a fungicide and bactericide.[2] It is utilized as a preservative in cosmetics, personal care products, and certain food items to prevent microbial spoilage.[2][7] Recent research has also explored its potential as an anticancer agent.[8]

Antimicrobial Activity

The primary mechanism of the antimicrobial action of this compound and its sodium salt involves the disruption of microbial cell membranes.[2] Studies on its antifungal activity against Geotrichum citri-aurantii suggest that it alters cell membrane permeability, leading to the loss of cytoplasm and disruption of energy metabolism, specifically by affecting intracellular ATP content and Na+/K+-ATPase activity.[1]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Sterile microbiological broth (e.g., Mueller-Hinton Broth)

  • Bacterial or fungal culture

  • This compound solution of known concentration

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Inoculum: Grow the test microorganism in a suitable broth to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Dispense sterile broth into the wells of a microtiter plate. Create a two-fold serial dilution of the this compound solution across the wells.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control (microorganism in broth without DHA) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Anticancer Potential and Signaling Pathways

While the direct molecular targets of this compound in cancer cells are still under extensive investigation, its derivatives have shown inhibitory effects against various cancer cell lines.[8] The biological activities of pyrone-containing compounds often involve the modulation of key cellular signaling pathways. Although direct evidence for this compound is limited, related compounds have been shown to influence pathways such as NF-κB and MAPK, and to induce apoptosis and cell cycle arrest.

Potential Signaling Pathways:

  • NF-κB Signaling Pathway: The NF-κB pathway is a crucial regulator of inflammation and cell survival. Some bioactive compounds can inhibit this pathway, leading to anti-inflammatory and pro-apoptotic effects. While not directly demonstrated for DHA, a study on dehydrodiconiferyl alcohol (DHCA) showed it reduces the production of pro-inflammatory cytokines by down-regulating the activity of I-κB kinase (IKK), which subsequently inhibits the DNA binding activity of NF-κB.

G LPS LPS IKK IKK LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB Degradation NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene Activates DHA This compound (Potential) DHA->IKK Inhibits

Figure 2: Potential inhibition of the NF-κB signaling pathway by this compound.
  • Apoptosis Signaling Pathway: Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many anticancer agents induce apoptosis through the activation of caspases, a family of cysteine proteases. Structurally related compounds have been shown to induce apoptosis through caspase-3 activation.

G DHA This compound (Potential) Mitochondria Mitochondria DHA->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Dehydroacetic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Dehydroacetic Acid (DHA)

Audience: Researchers, scientists, and drug development professionals.

Core Identity and Molecular Structure

This compound (DHA) is a pyrone derivative with the chemical formula C₈H₈O₄. It is a versatile organic compound used across several industries, notably as a preservative in cosmetics and personal care products due to its broad-spectrum antimicrobial properties.[1][2][3]

  • CAS Number: 520-45-6

  • IUPAC Name: 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one

  • Molecular Formula: C₈H₈O₄

  • Molecular Weight: 168.15 g/mol

  • SMILES: CC(=O)C1=C(O)OC(C)=CC1=O

  • InChI Key: PGRHXDWITVMQBC-UHFFFAOYSA-N

This compound exists in tautomeric forms, primarily the enol form (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one) and the keto form. Its structure contains both nucleophilic and electrophilic centers, contributing to its reactivity and utility as a precursor in the synthesis of other heterocyclic compounds.

Quantitative Data

A summary of the key physicochemical and toxicological properties of this compound is presented below for easy reference and comparison.

Physicochemical Properties
PropertyValueSource
Appearance White to off-white crystalline powder[1]
Melting Point 109-111 °C
Boiling Point 269.9 °C
pKa 4
Solubility ( g/100g at 25°C)
   Water<0.1
   Ethanol3
   Propylene Glycol1.7
   Glycerin<0.1
   Olive Oil<1.6
Toxicological Data
TestSpeciesRouteValueSource
LD₅₀ RatOral1000 mg/kg
LD₅₀ MouseOral1330 mg/kg
Spectroscopic Data
Spectrum TypePeak Position(s)Assignment
¹H-NMR (in CDCl₃) δ ~2.2 ppm (s, 3H)-CH₃ (on pyran ring)
δ ~2.6 ppm (s, 3H)-C(O)CH₃ (acetyl group)
δ ~5.9 ppm (s, 1H)Vinylic proton on pyran ring
δ ~17.0 ppm (s, 1H)Enolic -OH
¹³C-NMR (in CDCl₃) δ ~20 ppm-CH₃ (on pyran ring)
δ ~30 ppm-C(O)CH₃ (acetyl group)
δ ~98 ppmVinylic CH on pyran ring
δ ~105 ppmQuaternary carbon (acetyl-substituted)
δ ~162 ppmQuaternary carbon (methyl-substituted)
δ ~168 ppmC=O (lactone)
δ ~180 ppmC-OH (enol)
δ ~201 ppmC=O (acetyl)
FT-IR (KBr) ~3000 cm⁻¹ (broad)O-H stretch (intramolecular H-bond)
~1720 cm⁻¹ (strong)C=O stretch (lactone)
~1640 cm⁻¹ (strong)C=O stretch (acetyl ketone, H-bonded)
~1560 cm⁻¹ (strong)C=C stretch (pyran ring)

Experimental Protocols

Detailed methodologies for the synthesis, analysis, and antimicrobial efficacy testing of this compound are provided below.

Synthesis of this compound

This protocol is adapted from a standard organic synthesis procedure involving the self-condensation of ethyl acetoacetate.

Materials:

  • Ethyl acetoacetate (freshly distilled)

  • Sodium bicarbonate (NaHCO₃)

  • Toluene

  • Ethanol (for recrystallization)

Procedure:

  • Place 100 g (0.78 mole) of freshly vacuum-distilled ethyl acetoacetate and 0.05 g of sodium bicarbonate into a 250-mL flask equipped with a reflux condenser.

  • Heat the mixture in a suitable heating mantle. The reaction progress can be monitored by the distillation of ethanol.

  • Continue heating for 7-8 hours, or until the temperature of the liquid in the flask reaches 200–210 °C. During this time, approximately 27 g of distillate (mostly ethanol) will be collected. The reaction mixture will turn dark brown.

  • While the residue is still hot, transfer it to a distillation flask and perform a vacuum distillation.

  • Collect the fraction boiling up to 140 °C at a pressure of 12 mm Hg. This fraction is the crude this compound. The yield of crude product is approximately 34 g (53%).

  • For purification, recrystallize the crude product from ethanol (using approximately 2 mL of ethanol per gram of crude product) to obtain a purer product with a melting point of 108 °C.

HPLC Analysis of this compound in a Cosmetic Product

This protocol outlines a method for the quantitative determination of this compound in a cosmetic formulation using reversed-phase high-performance liquid chromatography (HPLC).

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., TSK gel ODS-80TM, 5 µm, 150 x 4.6 mm)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Tetra-n-butylammonium (TBA) hydroxide

  • Phosphoric acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., Bond-Elut SI)

  • This compound analytical standard

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methanol. From this stock, create a series of calibration standards at different concentrations.

  • Sample Preparation (Solid-Phase Extraction): a. Accurately weigh a portion of the cosmetic sample and dissolve or suspend it in a suitable solvent. b. Pass the sample solution through a Bond-Elut SI SPE cartridge. c. Wash the cartridge to remove interfering substances. d. Elute the this compound from the cartridge with methanol. e. Dilute the eluate to a known volume with the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of water and methanol (65:35, v/v) containing 2.5 mM TBA hydroxide, with the pH adjusted to 7.0 using phosphoric acid.

    • Flow Rate: 1.0 mL/min (typical, may require optimization).

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

    • Detection: UV at 235 nm.

    • Injection Volume: 20 µL (typical).

  • Analysis: a. Inject the calibration standards to generate a standard curve. b. Inject the prepared sample solution. c. Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes a generalized broth microdilution method to determine the minimum concentration of this compound required to inhibit the growth of specific microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger).

Materials and Equipment:

  • Sterile 96-well microtiter plates

  • This compound stock solution (sterilized)

  • Appropriate sterile broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Microbial cultures (standardized to 0.5 McFarland turbidity)

  • Microplate reader or visual inspection

Procedure:

  • Plate Preparation: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first column of wells, creating a 1:2 dilution. c. Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column. This creates a gradient of this compound concentrations.

  • Inoculation: a. Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells). b. Inoculate each well (except for a sterility control well) with the microbial suspension. c. Include a positive growth control well (broth and inoculum, no this compound) and a sterility control well (broth only).

  • Incubation: a. Cover the plate and incubate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria; 25-30 °C for 48-72 hours for fungi).

  • Result Determination: a. The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader.

Visualizations

Synthesis Pathway

Synthesis_of_Dehydroacetic_Acid cluster_conditions ethyl_acetoacetate Ethyl Acetoacetate (2 molecules) intermediate Self-condensation Intermediate ethyl_acetoacetate->intermediate dha This compound intermediate->dha ethanol Ethanol (2 molecules) intermediate->ethanol Elimination catalyst NaHCO₃ (catalyst) Heat

Caption: Synthesis of this compound from Ethyl Acetoacetate.

Experimental Workflow: HPLC Analysis

HPLC_Workflow start Cosmetic Sample sample_prep Sample Preparation (Dissolution/Suspension) start->sample_prep spe Solid-Phase Extraction (SPE) - Load Sample - Wash - Elute with Methanol sample_prep->spe hplc_injection Inject into HPLC System spe->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection at 235 nm separation->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis result Final Concentration of DHA data_analysis->result

Caption: Workflow for HPLC analysis of this compound.

Conceptual Mechanism of Action

Mechanism_of_Action cluster_product Cosmetic Product cluster_microbe Microorganism dha This compound (Preservative) microbe Bacteria / Fungi dha->microbe Acts on product Aqueous Formulation (e.g., Cream, Lotion) membrane Cell Membrane Disruption microbe->membrane leads to inhibition Inhibition of Growth & Spoilage membrane->inhibition

Caption: Conceptual diagram of DHA's preservative action.

References

Spectroscopic Profile of Dehydroacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Dehydroacetic acid (DHA), a pyrone derivative with the chemical formula C₈H₈O₄, is a versatile organic compound utilized across various industries.[1][2] It serves as a crucial ingredient in formulations as a fungicide, bactericide, and food preservative.[1] For researchers, scientists, and professionals in drug development, a comprehensive understanding of its structural and chemical properties is paramount. This guide provides an in-depth analysis of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), complete with experimental protocols and a logical workflow for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are instrumental in confirming its chemical structure.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.

Assignment Chemical Shift (δ) in ppm Solvent
A5.73D₂O
B2.447D₂O
C2.104D₂O
A5.441DMSO-d₆
B2.303DMSO-d₆
C1.964DMSO-d₆
(Data sourced from ChemicalBook for Sodium dehydroacetate, the sodium salt of this compound)[3]
¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum reveals the number of different carbon environments within the this compound molecule.

Chemical Shift (δ) in ppm
20.2
29.8
97.1
104.3
163.7
167.5
176.4
197.8
(Data sourced from AIST: Spectral Database for Organic Compounds, SDBS)
Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of an organic compound like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-25 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[4] The choice of solvent is critical as it can influence the chemical shifts.

  • Filtration: Filter the solution into a clean NMR tube to remove any particulate matter that could affect the spectral resolution.

  • Instrumentation: The analysis is performed using an NMR spectrometer. Modern spectrometers are equipped with powerful superconducting magnets.[5]

  • Data Acquisition: The prepared sample tube is placed in the spectrometer. For ¹H NMR, the acquisition time is typically a few minutes. For ¹³C NMR, which has a lower natural abundance and sensitivity, longer acquisition times (20-60 minutes) are often necessary.[4][6]

  • Data Processing: The raw data, known as the Free Induction Decay (FID), is converted into a spectrum through a mathematical process called Fourier Transform.[5] The resulting spectrum is then phased, baseline-corrected, and referenced. Tetramethylsilane (TMS) is commonly used as an internal standard for referencing proton and carbon NMR spectra.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]

IR Spectroscopic Data

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

Frequency (cm⁻¹) Functional Group Vibration
~3000O-H (in enol form)Stretching
~1720C=O (lactone)Stretching
~1640C=O (ketone)Stretching
~1560C=CStretching
~1260C-OStretching
Experimental Protocol: IR Spectroscopy

A common method for preparing a solid sample like this compound for IR analysis is the KBr pellet technique.

  • Sample Preparation: A small amount of this compound is finely ground with potassium bromide (KBr), which is transparent to infrared radiation.

  • Pellet Formation: The mixture is then compressed under high pressure to form a thin, transparent pellet.

  • Spectral Acquisition: The KBr pellet is placed in the sample holder of an IR spectrometer.[9] The instrument passes a beam of infrared light through the sample and records the frequencies at which the light is absorbed.[10]

  • Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are then correlated with specific functional groups within the molecule.[11]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[12] It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Mass Spectrometry Data

The mass spectrum of this compound provides its molecular weight and information about its fragmentation.

m/z (mass-to-charge ratio) Interpretation
168.04Molecular ion [M]⁺ (corresponding to C₈H₈O₄)
126Fragment ion [M - C₂H₂O]⁺
84Fragment ion [M - C₄H₄O₂]⁺
43Fragment ion [CH₃CO]⁺
(Data sourced from NIST Chemistry WebBook)[13]
Experimental Protocol: Mass Spectrometry

A general procedure for obtaining a mass spectrum using electron ionization (EI) is as follows:

  • Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer, where it is vaporized.[14]

  • Ionization: The gaseous molecules are bombarded with a high-energy beam of electrons, which knocks an electron off the molecule to form a molecular ion (M⁺). This process can also cause the molecule to break apart into smaller, positively charged fragments.[12]

  • Mass Analysis: The resulting ions are accelerated and then deflected by a magnetic or electric field. The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion.[12]

  • Detection: An ion detector records the abundance of ions at each m/z value.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.[12]

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow_Dehydroacetic_Acid cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data m/z Ratios Fragmentation Pattern MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A logical workflow for the spectroscopic analysis of this compound.

References

Dehydroacetic Acid: An In-depth Technical Guide to its Solubility in Organic Solvents and Water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroacetic acid (DHA), a pyrone derivative with the chemical formula C₈H₈O₄, is a versatile organic compound with widespread applications.[1] It serves as a crucial ingredient in various industries, functioning as a fungicide, bactericide, plasticizer in synthetic resins, and an antienzyme agent in toothpastes.[1] Furthermore, its sodium salt, sodium dehydroacetate, is utilized as a food preservative.[1] Given its broad utility, a thorough understanding of its solubility characteristics in different solvent systems is paramount for formulation development, synthesis, and various analytical procedures.

This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents and water. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of its synthesis pathway and a standard solubility testing workflow.

Quantitative Solubility Data

The solubility of this compound varies significantly across different solvents, a critical consideration for its application and formulation. The following tables summarize the available quantitative solubility data at ambient temperature. It is important to note that some discrepancies exist in the reported values across different sources, which may be attributable to variations in experimental conditions and analytical techniques.

Table 1: Solubility of this compound in Organic Solvents at 25 °C

Organic SolventSolubility ( g/100g of solvent)
Acetone22[2]
Benzene18[2]
Methanol5[2]
Ethanol3[3]
Ether5
Carbon Tetrachloride3
n-Heptane0.7
Propylene Glycol1.7[3]
Olive Oil<1.6[3]
Glycerol<0.1[3]

Table 2: Solubility of this compound in Water

Temperature (°C)Solubility ( g/100g of water)pH of Saturated Solution
25< 0.1[2][3]4[3]

Note: The sodium salt of this compound exhibits significantly higher water solubility.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following are detailed methodologies for two common techniques used to determine the solubility of this compound.

Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[4]

Principle: An excess amount of the solid solute is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then quantified to determine the solubility.

Apparatus and Materials:

  • This compound (solid)

  • Solvent of interest

  • Conical flasks or vials with stoppers

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a conical flask. The excess solid should be clearly visible.

  • Equilibration: Seal the flask and place it in a constant temperature shaker bath. Agitate the mixture at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove the flask from the shaker and allow the undissolved solid to sediment. For finer particles, centrifugation of the suspension may be necessary.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved particles.

  • Quantification:

    • HPLC Method: Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC instrument. Analyze the sample using a validated HPLC method to determine the concentration of this compound.

    • UV-Vis Spectrophotometry: If this compound has a distinct chromophore, a UV-Vis spectrophotometer can be used. Prepare a calibration curve using standard solutions of known concentrations. Dilute the filtered sample appropriately and measure its absorbance. The concentration is then determined from the calibration curve.

  • Calculation: The solubility is calculated from the determined concentration and expressed in units such as g/100g of solvent, mg/mL, or mol/L.

Gravimetric Method

The gravimetric method is a simpler, albeit potentially less precise, method for determining solubility.

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Apparatus and Materials:

  • This compound (solid)

  • Solvent of interest

  • Conical flasks or vials with stoppers

  • Constant temperature water bath

  • Filtration apparatus (funnel, filter paper)

  • Evaporating dish

  • Analytical balance

  • Oven

Procedure:

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in the shake-flask method.

  • Filtration: Filter the saturated solution to remove any undissolved solid.

  • Sample Measurement: Accurately pipette a known volume of the clear filtrate into a pre-weighed evaporating dish.

  • Evaporation: Gently heat the evaporating dish in an oven at a temperature below the boiling point of the solvent and the melting point of this compound to evaporate the solvent completely.

  • Drying and Weighing: Once the solvent has evaporated, cool the dish in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation: The mass of the dissolved this compound is the difference between the final mass of the dish with the residue and the initial mass of the empty dish. The solubility can then be calculated and expressed as g/100 mL or other appropriate units.

Mandatory Visualizations

Synthesis of this compound

This compound can be synthesized through the base-catalyzed dimerization of diketene.[5] An alternative method involves the self-condensation of ethyl acetoacetate.[6]

G cluster_diketene From Diketene cluster_ethyl_acetoacetate From Ethyl Acetoacetate Diketene Diketene (2 molecules) BaseCatalyst Base Catalyst (e.g., Pyridine, Imidazole) Diketene->BaseCatalyst Dimerization Dimerization BaseCatalyst->Dimerization DHA1 This compound Dimerization->DHA1 EthylAcetoacetate Ethyl Acetoacetate SelfCondensation Self-Condensation (Mildly Alkaline) EthylAcetoacetate->SelfCondensation DHA2 This compound SelfCondensation->DHA2

Caption: Synthesis pathways of this compound.

Experimental Workflow for Solubility Determination (Shake-Flask Method)

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

G Start Start: Add Excess DHA to Solvent Equilibration Equilibrate (24-72h) with Agitation at Constant Temperature Start->Equilibration PhaseSeparation Phase Separation (Sedimentation/ Centrifugation) Equilibration->PhaseSeparation Filtration Filter Supernatant (0.45 µm filter) PhaseSeparation->Filtration Quantification Quantify DHA in Filtrate (e.g., HPLC, UV-Vis) Filtration->Quantification Calculation Calculate Solubility Quantification->Calculation End End: Report Solubility (g/100g, mg/mL, etc.) Calculation->End

Caption: Workflow for the shake-flask solubility determination method.

References

Dehydroacetic acid tautomerism and isomeric forms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Tautomerism and Isomeric Forms of Dehydroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DHA), a pyrone derivative with the chemical formula C₈H₈O₄, is a versatile organic compound with applications as a fungicide, bactericide, and preservative in food and cosmetics.[1][2][3] Its chemical behavior and biological activity are intrinsically linked to its molecular structure, which is not static. DHA exists as a mixture of interconverting isomers known as tautomers. This phenomenon, primarily keto-enol tautomerism, involves the migration of a proton and the shifting of double bonds, resulting in distinct chemical species with different stabilities and reactivities.[4][5][6] Understanding the tautomeric equilibrium of DHA is crucial for predicting its properties, mechanism of action, and stability in various formulations.

This technical guide provides a comprehensive overview of the tautomeric and isomeric forms of this compound. It delves into the structural characteristics of the principal tautomers, presents quantitative data on their relative stability, details the experimental and computational methodologies used for their study, and visualizes the equilibrium pathways.

Tautomeric and Isomeric Forms of this compound

This compound can theoretically exist in several tautomeric forms, but experimental and computational studies have shown that the equilibrium is dominated by specific enol structures. The contribution of diketo or triketo forms is generally considered negligible due to the loss of ring aromaticity and conjugation.[1]

The principal tautomeric forms of this compound are:

  • 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (Enol Form A): This is the most stable tautomer.[7] Its stability is attributed to an extended conjugated system and the presence of an endocyclic double bond within the six-membered ring, which is generally more stable than an exocyclic double bond.[7] This form is often referred to as the endo-cyclic enol.[1]

  • 3-acetyl-2-hydroxy-6-methyl-4H-pyran-4-one (Enol Form B): This is another significant enolic tautomer, often referred to as the exo-cyclic enol.[1]

  • Diketone Forms: While less stable, these keto forms are intermediates in the tautomerization process.

The equilibrium between these forms is dynamic and can be influenced by factors such as solvent polarity and temperature.

Quantitative Analysis of Tautomeric Equilibrium

The relative populations and properties of this compound tautomers have been investigated using both experimental spectroscopy and theoretical calculations. The following tables summarize key quantitative and qualitative data.

Table 1: Relative Stability and Properties of this compound Tautomers

Tautomer/IsomerCommon NameIUPAC NameRelative StabilityKey Structural FeaturesDipole Moment
Enol Form A Endo-cyclic enol3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-oneMost Stable[1][7]Extended conjugation, Intramolecular H-bondHigher than Form B[8]
Enol Form B Exo-cyclic enol3-acetyl-2-hydroxy-6-methyl-4H-pyran-4-oneLess Stable than Form A[1]Conjugated systemLower than Form A[8]
Diketo/Triketo Forms N/AN/ANegligible contribution[1]Loss of ring aromaticityN/A

Table 2: Spectroscopic Data for this compound Tautomers

Spectroscopic MethodTautomerObserved FeatureWavelength/Frequency/Chemical ShiftReference
UV-Vis Spectroscopy MixtureLowest energy transition (n→π*)Calculated λmax[1][9][10]
¹H NMR Spectroscopy MixtureDistinct signals for each tautomerSpecific chemical shifts for enol and keto protons[1][11]
IR Spectroscopy Enol Form AC=O and O-H stretchingSpecific vibrational frequencies[8]

Experimental and Computational Protocols

The study of this compound tautomerism relies on a combination of spectroscopic and computational techniques to identify and quantify the different isomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution because the rate of interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[11]

  • Objective: To identify the different tautomers present in a solution and determine their relative concentrations.

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable deuterated solvent (e.g., acetonitrile-d₃, chloroform-d) directly in a 5 mm NMR tube.[1][11] Using a dilute solution is important to minimize intermolecular interactions such as dimer formation.[11]

  • Data Acquisition: ¹H NMR spectra are acquired on a spectrometer (e.g., 400 MHz Bruker Advance II).[1][9] The signals corresponding to specific protons in each tautomer (e.g., enol vinyl proton, keto methylene protons) are identified.

  • Data Analysis: The relative ratio of the tautomers is determined by integrating the signals corresponding to each form.[11] The equilibrium constant (K_T) can then be calculated as the ratio of the concentrations of the enol and keto forms.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the conjugated π-systems of the tautomers.

  • Objective: To observe the absorption characteristics of the tautomeric mixture and compare them with theoretical calculations.

  • Sample Preparation: A solution of this compound is prepared in a solvent such as acetonitrile.[1]

  • Data Acquisition: UV-visible spectra are recorded on a spectrophotometer (e.g., Agilent 8354) using a 1 cm path length quartz cuvette.[1][9]

  • Data Analysis: The absorption maxima (λ_max) are identified. These experimental values can be compared with those calculated using computational methods like Time-Dependent Density Functional Theory (TD-DFT) to assign electronic transitions to specific tautomers.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in the tautomers.

  • Objective: To identify the characteristic vibrational bands of the functional groups in the tautomers (e.g., C=O, O-H, C=C).

  • Sample Preparation: Samples can be prepared as KBr disks.[1]

  • Data Acquisition: FT-IR spectra are recorded using a spectrometer (e.g., FTIR Bruker IFS28).[1]

  • Data Analysis: The positions of the vibrational bands are compared with known values for different functional groups to confirm the presence of enol and keto forms.

X-ray Crystallography

X-ray crystallography is used to determine the precise three-dimensional structure of this compound in the solid state.[12]

  • Objective: To determine which tautomeric form is present in the crystalline state.

  • Sample Preparation: Single crystals of this compound suitable for X-ray diffraction are grown from a solution.

  • Data Acquisition: A crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is irradiated with X-rays, and the diffraction pattern is recorded.[13]

  • Data Analysis: The diffraction data is used to calculate a three-dimensional electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined, revealing the specific tautomeric structure in the crystal.[12][13]

Computational Modeling

Theoretical calculations, particularly using Density Functional Theory (DFT), are essential for understanding the intrinsic properties of the tautomers.

  • Objective: To calculate the optimized geometries, relative energies, and spectroscopic properties of the different tautomers.

  • Methodology: The ground state geometries of all possible tautomers are fully optimized using a quantum chemistry software package like Gaussian.[9] A functional such as B3LYP with a suitable basis set (e.g., 6-311G** or 6-31+G(d,p)) is commonly employed.[8][9] Solvent effects can be modeled using methods like the Polarizable Continuum Model (PCM).[14]

  • Data Analysis: The calculations provide the relative energies of the tautomers, allowing for the determination of the most stable form.[1] Theoretical vibrational frequencies (IR) and electronic transitions (UV-Vis) can also be calculated and compared with experimental data to aid in spectral assignment.[8][9]

Visualization of Tautomeric Equilibria

The interconversion between the principal tautomeric forms of this compound can be represented as a dynamic equilibrium.

Caption: Tautomeric equilibrium of this compound.

The logical workflow for the combined experimental and computational analysis of this compound tautomerism is outlined below.

Tautomerism_Workflow cluster_experimental Experimental Analysis cluster_computational Computational Modeling cluster_results Results and Interpretation Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR UVVis UV-Vis Spectroscopy Sample->UVVis IR IR Spectroscopy Sample->IR XRay X-Ray Crystallography Sample->XRay TautomerID Tautomer Identification NMR->TautomerID Equilibrium Equilibrium Constant (KT) NMR->Equilibrium UVVis->TautomerID IR->TautomerID Structure Solid-State Structure XRay->Structure DFT DFT Calculations (B3LYP/6-31+G(d,p)) GeomOpt Geometry Optimization DFT->GeomOpt EnergyCalc Relative Energy Calculation GeomOpt->EnergyCalc SpecSim Spectra Simulation (IR, UV-Vis) GeomOpt->SpecSim Stability Relative Stability EnergyCalc->Stability SpecSim->TautomerID TautomerID->Equilibrium Stability->Equilibrium

Caption: Workflow for tautomerism analysis.

Conclusion

The tautomerism of this compound is a critical aspect of its chemistry, with the equilibrium predominantly favoring the 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (endo-cyclic enol) form due to its enhanced stability from an extended conjugated system. The interplay between this and other minor tautomeric forms is influenced by environmental factors. A synergistic approach combining high-resolution spectroscopic techniques like NMR, UV-Vis, and IR with powerful computational methods such as DFT provides a detailed understanding of the structural dynamics and relative stabilities of DHA tautomers. This knowledge is fundamental for professionals in research and drug development, as it impacts the compound's reactivity, bioavailability, and interactions with biological systems.

References

Dehydroacetic Acid: A Versatile Synthon in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dehydroacetic acid (DHA), a pyrone derivative, has emerged as a highly versatile and valuable building block in organic synthesis. Its unique structural features, including multiple reactive sites, allow for a diverse range of chemical transformations, making it an ideal starting material for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the utility of this compound as a synthon, with a focus on its application in the synthesis of medicinally relevant heterocyclic compounds. Detailed experimental protocols, quantitative data summaries, and visual representations of key reaction pathways are presented to serve as a practical resource for researchers in academia and the pharmaceutical industry.

The Reactive Nature of this compound

This compound (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one) possesses a rich and varied reactivity profile, attributable to its distinct functional groups and electronic properties. The molecule offers several sites for both nucleophilic and electrophilic attack, enabling a wide array of synthetic manipulations.[1][2]

Key reactive centers include:

  • The C3-acetyl group: The carbonyl carbon is susceptible to nucleophilic attack, and the adjacent methyl group's protons are acidic, allowing for condensation reactions.

  • The C4-hydroxyl group: This enolic hydroxyl group can be alkylated or acylated and influences the reactivity of the pyrone ring.

  • The pyrone ring: The conjugated system of the pyrone ring can participate in various reactions. The C6-methyl group can also be involved in condensation reactions. The lactone functionality can undergo ring-opening reactions under certain conditions.[2]

  • The C5-position: This position is susceptible to electrophilic substitution.

This inherent reactivity makes DHA a privileged scaffold for the synthesis of a multitude of heterocyclic systems, many of which exhibit significant biological activity.[3][4][5]

Key Synthetic Transformations of this compound

This compound serves as a precursor for a variety of important synthetic transformations, including multicomponent reactions, condensation reactions, and Michael additions. These reactions provide efficient routes to diverse heterocyclic scaffolds.

Multicomponent Synthesis of Pyranopyrazoles

One of the most powerful applications of this compound is in the multicomponent synthesis of pyranopyrazoles, a class of fused heterocycles with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7][8] These one-pot reactions are highly efficient and atom-economical, aligning with the principles of green chemistry.[8]

A typical four-component reaction involves the condensation of an aromatic aldehyde, malononitrile, hydrazine hydrate, and a β-ketoester, often ethyl acetoacetate.[6] The general workflow for this synthesis is depicted below.

G cluster_reactants Reactants cluster_process One-Pot Reaction cluster_product Product A Aromatic Aldehyde P1 Knoevenagel Condensation (Aldehyde + Malononitrile) A->P1 B Malononitrile B->P1 C Hydrazine Hydrate P2 Formation of Pyrazolone (Hydrazine + Ethyl Acetoacetate) C->P2 D Ethyl Acetoacetate D->P2 P3 Michael Addition P1->P3 P2->P3 P4 Cyclization & Dehydration P3->P4 F Pyranopyrazole Derivative P4->F caption Workflow for Pyranopyrazole Synthesis G DHA This compound Intermediate Enolate Intermediate DHA->Intermediate + Base ArCHO Aromatic Aldehyde Base Base (e.g., Piperidine) Product 3-Cinnamoyl-4-hydroxy-6-methyl-2-pyrone (DHA-Chalcone) Intermediate->Product + ArCHO H2O H₂O Product->H2O caption Knoevenagel Condensation of DHA G Chalcone DHA-Chalcone (Michael Acceptor) Enolate Enolate Intermediate Chalcone->Enolate Nucleophile Nucleophile (Nu-H) (Michael Donor) Nucleophile->Enolate + Base Base Base Product Michael Adduct Enolate->Product Protonation caption Michael Addition to DHA-Chalcone

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Dehydroacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dehydroacetic acid (DHA), chemically known as 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, is a highly versatile and reactive starting material in organic synthesis.[1] Its structure contains several reactive sites, including an active methylene group, a carbonyl group in the acetyl side chain, and the pyrone ring system, making it susceptible to attack by both nucleophiles and electrophiles.[2] This reactivity allows for the synthesis of a diverse array of heterocyclic compounds, many of which are of significant interest to the pharmaceutical and drug development industries due to their potential biological activities.[3][4] Heterocyclic compounds are fundamental components of many biomolecules and approved drugs, exhibiting a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.[5][6][7]

These application notes provide detailed protocols for the synthesis of pyrazole and pyridine-pyrazole hybrid systems starting from DHA. The methodologies are presented with quantitative data and visual workflows to guide researchers in the efficient synthesis of these valuable molecular scaffolds.

Application Note 1: Synthesis of Pyrazole Derivatives via Chalcone Intermediates

Principle

This protocol outlines a two-step synthesis for pyrazole derivatives. The first step involves a base-catalyzed Claisen-Schmidt condensation between this compound and an aromatic aldehyde to form a chalcone analogue. In the second step, this chalcone intermediate undergoes a cyclization reaction with hydrazine hydrate in an acidic medium to yield the final pyrazole compound, while retaining the pyran-2-one moiety of the original DHA molecule.[8]

Experimental Protocol

Step 1: Synthesis of 3-(3-aryl-acryloyl)-4-hydroxy-6-methyl-pyran-2-one (Chalcone Intermediate)

  • Dissolve this compound (0.01 mol) and a selected aromatic aldehyde (0.01 mol) in 20 mL of chloroform.

  • Add 10 drops of piperidine to the mixture to act as a basic catalyst.

  • Reflux the reaction mixture for 8-10 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • Purify the resulting solid chalcone by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of Pyrazole Derivatives

  • Take the synthesized chalcone (0.003 mol) and dissolve it in 25 mL of formic acid or acetic acid.

  • Add hydrazine hydrate (0.003 mol) to the solution.

  • Reflux the mixture for 4-6 hours.[8]

  • Pour the cooled reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the purified pyrazole derivative.

Data Presentation

EntryAromatic AldehydeProductYield (%)
1Benzaldehyde4-hydroxy-6-methyl-3-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2H-pyran-2-one~85%
24-Chlorobenzaldehyde3-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-hydroxy-6-methyl-2H-pyran-2-one~88%
34-Methoxybenzaldehyde4-hydroxy-3-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-methyl-2H-pyran-2-one~90%
44-Nitrobenzaldehyde4-hydroxy-6-methyl-3-[5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2H-pyran-2-one~82%
Yields are representative and may vary based on specific reaction conditions.

Experimental Workflow

Synthesis_of_Pyrazoles DHA This compound + Aromatic Aldehyde Step1 Claisen-Schmidt Condensation (Piperidine, Chloroform, Reflux) DHA->Step1 Chalcone Chalcone Intermediate Step1->Chalcone Step2 Cyclization (Hydrazine Hydrate, Acid, Reflux) Chalcone->Step2 Pyrazole Final Pyrazole Product Step2->Pyrazole

Caption: Workflow for the synthesis of pyrazoles from this compound.

Application Note 2: Synthesis of Biologically Active Pyrazole-Pyridine Hybrids

Principle

This protocol describes a multi-step synthesis to create novel pyrazole-pyridine hybrid molecules with potential dual anti-inflammatory and anti-malarial activities.[9] The strategy employs molecular hybridization by linking the DHA and pyrazole scaffolds.[10] The process begins with the synthesis of a formyl-pyrazole, which is then condensed with DHA to form a chalcone. This intermediate is finally cyclized with malononitrile and ammonium acetate to construct the pyridine ring.[9][10]

Experimental Protocol

Step 1: Synthesis of Formyl Pyrazoles (Vilsmeier-Haack Reaction)

  • Prepare phenylhydrazone by refluxing phenylhydrazine (0.01 mol) and an appropriate acetophenone (0.01 mol) in ethanol with a catalytic amount of acetic acid for 2 hours.

  • In a separate flask, add phosphorus oxychloride (POCl₃) dropwise to N,N-dimethylformamide (DMF) under ice-bath cooling to generate the Vilsmeier-Haack reagent.

  • Add the previously synthesized phenylhydrazone to the Vilsmeier-Haack reagent, maintaining the temperature in an ice bath for 30 minutes.

  • Allow the reaction to proceed at room temperature, followed by heating to complete the formylation.

  • Neutralize the reaction mixture carefully with a sodium hydroxide solution and extract the formyl pyrazole product.

Step 2: Synthesis of Chalcone Intermediate

  • Combine this compound (0.01 mol), the synthesized formyl pyrazole (0.01 mol), and 10 drops of piperidine in 20 mL of chloroform.[10]

  • Reflux the mixture for 8–10 hours.[10]

  • Monitor the reaction via TLC. Upon completion, remove the solvent under vacuum.

  • Purify the crude chalcone by recrystallization.

Step 3: Synthesis of Pyrazole-Pyridine Hybrids

  • Dissolve the chalcone intermediate from Step 2 in ethanol.

  • Add malononitrile and an excess of ammonium acetate to the solution.[10]

  • Reflux the reaction mixture for 4–5 hours.[10]

  • Cool the mixture and pour it into crushed ice. The solid product will precipitate.

  • Filter the solid, wash it with cold water, and dry it.

  • Purify the final hybrid compound by recrystallization from ethanol.

Data Presentation

The synthesized compounds have shown promising biological activity.[9]

Compound IDR-group (on Pyrazole)Yield (%)Anti-malarial IC₅₀ (µM)Anti-inflammatory IC₅₀ (µM)
5aH781.84 ± 0.119.15 ± 0.18
5b4-CH₃821.12 ± 0.088.32 ± 0.15
5c4-Cl850.96 ± 0.097.23 ± 0.14
5d4-F811.05 ± 0.077.98 ± 0.16
Data sourced from Rani, P., et al. (2025).[9][10]

Experimental Workflow

Synthesis_of_Hybrids Start Phenylhydrazine + Acetophenone Step1 Vilsmeier-Haack Formylation Start->Step1 Formylpyrazole Formyl Pyrazole Step1->Formylpyrazole Step2 Claisen-Schmidt Condensation Formylpyrazole->Step2 DHA This compound DHA->Step2 Chalcone Chalcone Intermediate Step2->Chalcone Step3 Cyclocondensation Chalcone->Step3 Reagents Malononitrile + NH4OAc Reagents->Step3 Product Pyrazole-Pyridine Hybrid Step3->Product

Caption: Multi-step workflow for pyrazole-pyridine hybrid synthesis.

Biological Pathway Context: Anti-Inflammatory Action

The pyrazole-pyridine hybrids have been identified as potent inhibitors of the Cyclooxygenase-2 (COX-2) enzyme.[9] The COX-2 enzyme is a key mediator in the inflammatory response pathway, responsible for converting arachidonic acid into prostaglandins, which are signaling molecules that promote inflammation, pain, and fever. By inhibiting COX-2, these synthesized compounds can effectively block this pathway and reduce inflammation.

Simplified COX-2 Inflammatory Pathway

COX2_Pathway CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid PLA2 COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (PGH2) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Synthesized Pyrazole-Pyridine Hybrid Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by synthesized compounds.

References

Dehydroacetic Acid: A Versatile Precursor for the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

Dehydroacetic acid (DHA), a pyran-2-one derivative, has emerged as a "privileged scaffold" in medicinal chemistry due to its synthetic accessibility and the diverse biological activities exhibited by its derivatives. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging DHA as a precursor for novel drug discovery. It encompasses synthetic methodologies for key classes of DHA derivatives, protocols for evaluating their biological activities, and a compilation of quantitative data to facilitate structure-activity relationship (SAR) studies. Furthermore, signaling pathways and experimental workflows are visualized to enhance understanding of the underlying mechanisms and experimental designs.

Introduction

This compound (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one) is a versatile starting material for the synthesis of a wide array of heterocyclic compounds.[1][2] Its reactive sites, including the C3 acetyl group, the C4 hydroxyl group, and the pyrone ring, allow for a variety of chemical modifications, leading to the generation of diverse molecular architectures with significant therapeutic potential.[3] Derivatives of DHA have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[4][5][6] This document serves as a comprehensive guide for the synthesis and evaluation of DHA-based compounds in a drug discovery context.

I. Synthesis of this compound Derivatives

The structural versatility of DHA allows for the synthesis of numerous derivatives. Key classes include chalcones, pyrazoles, and enamines.

General Synthesis of this compound Chalcones

This compound-based chalcones are synthesized via a Claisen-Schmidt condensation reaction between DHA and an appropriate aromatic aldehyde in the presence of a basic catalyst.[2][7]

Protocol:

  • To a solution of this compound (1 equivalent) in a suitable solvent such as ethanol or n-butanol, add the desired aromatic aldehyde (1 equivalent).[2][8]

  • Add a catalytic amount of a base, such as piperidine or a mixture of pyridine and piperidine (1:1), to the reaction mixture.[2][8]

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[8]

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the purified chalcone derivative.

General Synthesis of this compound-Pyrazole Conjugates

Pyrazole derivatives of DHA can be synthesized from the corresponding chalcone intermediates by reaction with hydrazine hydrate or its derivatives.[3][8]

Protocol:

  • Dissolve the this compound chalcone derivative (1 equivalent) in a suitable solvent, such as glacial acetic acid or ethanol.[3]

  • Add hydrazine hydrate or a substituted hydrazine (1-1.2 equivalents) to the solution.[3]

  • Reflux the reaction mixture for several hours, monitoring its completion by TLC.

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • The resulting solid is filtered, washed with water, and purified by recrystallization to yield the pyrazole conjugate.

II. Biological Activity Evaluation Protocols

Antibacterial Activity Assay: Minimum Inhibitory Concentration (MIC) Determination

The antibacterial efficacy of DHA derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[9]

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the diluted test compound.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of DHA derivatives on cancer cell lines.[10][11][12]

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the DHA derivative and incubate for 24-72 hours.

  • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.[10][12]

  • The MTT is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals.[10]

  • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).[11][12]

  • Measure the absorbance of the solution at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Anti-inflammatory Activity Assay: Bovine Serum Albumin (BSA) Denaturation Assay

This in vitro assay assesses the anti-inflammatory potential of DHA derivatives by measuring their ability to inhibit thermally induced protein denaturation.

Protocol:

  • Prepare a reaction mixture containing 1 mM Bovine Serum Albumin (BSA) in a phosphate buffer (pH 7.4).

  • Add the test compound at various concentrations to the BSA solution.

  • Incubate the mixture at room temperature for 20 minutes.

  • Induce protein denaturation by heating the mixture at 70°C for 15 minutes.

  • After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.

  • Diclofenac sodium can be used as a reference standard.

  • The percentage inhibition of protein denaturation is calculated, and the IC50 value is determined.

Cyclooxygenase-2 (COX-2) Inhibition Assay

The anti-inflammatory activity of DHA derivatives can be further investigated by assessing their ability to inhibit the COX-2 enzyme.[13][14][15][16]

Protocol:

  • This assay is typically performed using a commercial COX-2 inhibitor screening kit.

  • The assay measures the peroxidase activity of COX-2, which is coupled to a fluorometric or colorimetric probe.[13][14]

  • In a 96-well plate, add the reaction buffer, heme, and human recombinant COX-2 enzyme.[15]

  • Add the test inhibitor at various concentrations.

  • Incubate the plate to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding arachidonic acid, the substrate for COX-2.[15]

  • Measure the fluorescence or absorbance kinetically using a plate reader.

  • The rate of the reaction is proportional to the COX-2 activity, and the percentage inhibition is calculated to determine the IC50 value of the test compound.

III. Quantitative Data Summary

The following tables summarize the biological activities of various this compound derivatives reported in the literature.

Table 1: Antibacterial Activity of this compound Derivatives

CompoundDerivative ClassTest OrganismMIC (µg/mL)Reference
DHA-E. coli>1000[9]
DHA-S. aureus1000[9]
4bEnamineE. coli80[9]
4bEnamineS. aureus300[9]
4dEnamineE. coli150[9]
4dEnamineS. aureus100[9]
Pyrazole 4PyrazoleB. subtilis3.125[17]
Pyrazole 6PyrazoleB. subtilis3.125[17]

Table 2: Anticancer Activity of this compound Derivatives

CompoundDerivative ClassCell LineIC50 (µM)Reference
33DHA-Chalcone HybridMCF-7 (Breast)4.65[1]
35DHA-Chalcone HybridMCF-7 (Breast)11.5[1]
37DHA-Chalcone HybridMCF-7 (Breast)7.91[1]
41DHA-Chalcone HybridMCF-7 (Breast)2.21[1]
43DHA-Chalcone HybridMCF-7 (Breast)2.53[1]
5cPyrazole-Pyridine ConjugateP. falciparum (Malaria)0.96[8][18]
Zn(II) ComplexMetal ComplexHEPG2 (Liver)19.5 µg/mL
Pd(II) ComplexMetal ComplexHEPG2 (Liver)2.76 µg/mL

Table 3: Anti-inflammatory Activity of this compound Derivatives

CompoundAssayIC50 (µM)Reference
5aBSA Denaturation10.14[8]
5cBSA Denaturation7.23[8][18]
5eBSA Denaturation8.56[8]
Cox-2-IN-26COX-2 Inhibition0.067[16]

Table 4: Antifungal Activity of this compound Derivatives

CompoundTest OrganismMIC (µg/mL)Reference
Pyrazole 16B. fabae6.25[17]

IV. Visualizations

Signaling Pathway

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK TAK1->IKK MAPK MAPKs TAK1->MAPK IkappaB IκBα IKK->IkappaB inhibits NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB sequesters NFkappaB_n NF-κB NFkappaB->NFkappaB_n translocation AP1 AP-1 (c-Jun/c-Fos) AP1_n AP-1 AP1->AP1_n translocation MAPK->AP1 DHA This compound Derivative DHA->TAK1 inhibits DHA->IKK inhibits Gene Inflammatory Gene Expression (iNOS, COX-2, TNF-α) NFkappaB_n->Gene activates AP1_n->Gene activates LPS LPS LPS->TLR4

Caption: Anti-inflammatory signaling pathway targeted by DHA derivatives.

Experimental Workflows

mtt_assay_workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with DHA derivatives A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 3-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for the MTT anticancer assay.

mic_assay_workflow cluster_workflow MIC Assay Workflow A Serial dilution of DHA derivatives B Add bacterial inoculum A->B C Incubate for 18-24 hours B->C D Observe for visible growth C->D E Determine MIC D->E

Caption: Workflow for the MIC antibacterial assay.

V. Conclusion

This compound represents a valuable and versatile starting material for the synthesis of a wide range of biologically active compounds. The protocols and data presented in this document provide a solid foundation for researchers to explore the therapeutic potential of novel DHA derivatives. The diverse pharmacological activities, coupled with the synthetic tractability of the DHA scaffold, underscore its importance in modern drug discovery and development efforts. Further investigation into the mechanisms of action and optimization of lead compounds will be crucial for translating the promise of DHA derivatives into clinical applications.

References

Application Notes and Protocols for Dehydroacetic Acid as a Food Preservative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroacetic acid (DHA), and its more water-soluble sodium salt (sodium dehydroacetate), are synthetic organic compounds used as preservatives in various food products. Classified as a pyrone derivative, DHA exhibits broad-spectrum antimicrobial activity, effectively inhibiting the growth of bacteria, yeasts, and molds. This document provides detailed application notes and experimental protocols for the utilization and evaluation of this compound as a food preservative.

Physicochemical Properties and Mechanism of Action

This compound (C₈H₈O₄) is an odorless, colorless to white crystalline powder. While DHA itself has low solubility in water, its sodium salt is readily soluble, making it a common choice for food applications.[1][2]

The primary antimicrobial mechanism of this compound involves the disruption of microbial cell membranes and the inhibition of key cellular enzymes. It is believed to interfere with metabolic pathways such as glycolysis and sterol biosynthesis in fungi.[3][4] Additionally, some derivatives of this compound have been suggested to target essential bacterial enzymes like DNA gyrase.[4]

Regulatory Status and Approved Applications

The use of this compound as a food preservative is regulated by national and international food safety authorities. It is crucial to consult the specific regulations of the target market for approved applications and maximum usage levels. For example, in the United States, the FDA permits the use of this compound and its sodium salt as a preservative for cut or peeled squash at a maximum concentration of 65 parts per million (ppm).

Quantitative Antimicrobial Efficacy Data

The following tables summarize the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound derivatives against common foodborne microorganisms. It is important to note that the efficacy of DHA can be influenced by factors such as pH, food matrix composition, and the specific microbial strain.

Table 1: Antibacterial Activity of this compound Derivatives

MicroorganismCompoundMIC (µg/mL)MBC (µg/mL)
Escherichia coliEnamine Derivative 4b80150
Staphylococcus aureusEnamine Derivative 4b300600

Data sourced from a study on enamine derivatives of this compound. The study indicated these derivatives showed improved activity compared to the parent compound.[4]

Table 2: Antifungal Activity of this compound

MicroorganismMIC (mM) at pH 4.0
Aspergillus niger (conidia)4.5

Data from a study on the inhibition of Aspergillus niger by sorbic acid, which provides context for weak acid preservatives.[5]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Dilution

This protocol outlines the determination of the minimum concentration of this compound that inhibits the visible growth of a target microorganism.

Materials:

  • This compound or Sodium Dehydroacetate

  • Sterile Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • Microbial culture of the target organism (e.g., Escherichia coli, Staphylococcus aureus, Aspergillus niger, Saccharomyces cerevisiae)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound or its sodium salt in a suitable solvent (e.g., sterile deionized water for the salt) at a high concentration (e.g., 10,000 µg/mL).

  • Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare a microbial inoculum by suspending colonies from a fresh agar plate in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 100 µL of the diluted inoculum to each well containing the this compound dilutions.

  • Include controls:

    • Positive control: Inoculum in broth without this compound.

    • Negative control: Broth only.

  • Incubate the plate at the optimal temperature for the target microorganism (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Determine the MIC as the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring absorbance with a spectrophotometer.

Protocol 2: Shelf-Life Evaluation of a Food Product (e.g., Baked Goods)

This protocol describes a real-time shelf-life study to evaluate the effectiveness of this compound in extending the shelf life of a food product.

Materials:

  • Food product (e.g., bread, muffins) formulated with and without (control) this compound at a specified concentration.

  • Appropriate packaging material.

  • Environmental chambers for controlled storage conditions (temperature and humidity).

  • Microbiological testing supplies (e.g., agar plates for total viable count, yeast and mold count).

  • Sensory evaluation panel.

Procedure:

  • Product Preparation: Prepare batches of the food product with and without the specified concentration of this compound.

  • Packaging: Package the products in their final intended packaging.

  • Storage: Store the packaged products under controlled conditions that simulate typical storage and distribution (e.g., 25°C and 60% relative humidity). Accelerated conditions (e.g., higher temperature) can also be used to shorten the study duration, but results should be correlated with real-time data.[6]

  • Sampling and Analysis: At predetermined time intervals (e.g., Day 0, 3, 7, 14, 21, 28, and beyond), withdraw samples for analysis.

    • Microbiological Analysis: Perform total viable counts and yeast and mold counts to monitor microbial growth.

    • Sensory Evaluation: A trained panel should evaluate sensory attributes such as appearance, aroma, flavor, and texture.

    • Physicochemical Analysis: Measure parameters like pH, water activity, and moisture content, which can influence microbial growth and product quality.

  • Data Analysis: Plot the microbial counts and sensory scores over time. The end of shelf life is determined by the point at which the product becomes unacceptable from a microbiological or sensory perspective.

Protocol 3: Quantitative Analysis of this compound in Food by HPLC-UV

This protocol provides a method for the quantitative analysis of this compound in a food matrix using High-Performance Liquid Chromatography with Ultraviolet detection.[1][7]

Materials:

  • HPLC system with a UV detector

  • C18 analytical column

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate or other suitable buffer

  • Food sample containing this compound

  • Homogenizer or blender

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol) at known concentrations to create a calibration curve.

  • Sample Preparation:

    • Homogenize a known weight of the food sample.

    • Extract the this compound from the sample using a suitable solvent (e.g., acetonitrile or methanol). This may involve shaking, sonication, and centrifugation.

    • For complex matrices, a sample cleanup step using SPE cartridges may be necessary to remove interfering compounds.[7]

    • Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC.

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate) at a specific pH.[2]

    • Flow Rate: A standard flow rate is typically around 1.0 mL/min.

    • Detection: Set the UV detector to the wavelength of maximum absorbance for this compound (around 307 nm).[8]

  • Quantification: Inject the prepared sample extract and the standard solutions into the HPLC. Compare the peak area of this compound in the sample to the calibration curve to determine its concentration in the food product.

Visualizations

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare DHA Stock Solution dilutions Serial Dilutions in Broth stock->dilutions inoculation Inoculate Microtiter Plate dilutions->inoculation inoculum_prep Prepare Microbial Inoculum inoculum_dil Dilute Inoculum inoculum_prep->inoculum_dil inoculum_dil->inoculation incubation Incubate Plate inoculation->incubation read_results Visual/Spectrophotometric Reading incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Signaling_Pathway_Antimicrobial_Action cluster_membrane Cell Membrane Disruption cluster_enzyme Enzyme Inhibition DHA This compound membrane_integrity Loss of Membrane Integrity DHA->membrane_integrity membrane_potential Disruption of Membrane Potential DHA->membrane_potential glycolysis Glycolysis Enzymes DHA->glycolysis sterol_biosynthesis Sterol Biosynthesis Enzymes (Fungi) DHA->sterol_biosynthesis dna_gyrase DNA Gyrase (Bacteria, Putative) DHA->dna_gyrase cell_death Microbial Cell Death membrane_integrity->cell_death Cell Lysis membrane_potential->cell_death Metabolic Collapse glycolysis->cell_death ATP Depletion sterol_biosynthesis->cell_death Membrane Dysfunction dna_gyrase->cell_death DNA Replication Failure

Caption: Putative Antimicrobial Signaling Pathways of this compound.

References

Application Notes and Protocols for Dehydroacetic Acid in Cosmetic and Personal Care Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dehydroacetic Acid (DHA) as a preservative in cosmetic and personal care formulations. This document includes detailed information on its antimicrobial efficacy, mechanism of action, formulation guidelines, and testing protocols.

Introduction to this compound (DHA)

This compound (3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione) is a synthetic organic compound widely employed as a preservative in cosmetics and personal care products.[1][2] It presents as a white, crystalline powder that is odorless and tasteless.[3] DHA is recognized for its broad-spectrum antimicrobial activity, demonstrating effectiveness against bacteria, fungi, and yeast, thus preventing product spoilage and extending shelf life.[1][2][3] It is particularly effective against fungi.[4]

DHA is often used in combination with other preservatives, such as benzyl alcohol, to achieve synergistic and broad-spectrum protection.[3][5] This combination is effective across a wide pH range, typically between pH 3 and 7, with optimal activity in acidic conditions (below pH 6.5).[5]

Regulatory Status:

  • European Union: Permitted as a preservative in cosmetic products at a maximum concentration of 0.6% (expressed as acid). It is prohibited for use in aerosol dispensers.[3]

  • United States: The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound and its salt, Sodium Dehydroacetate, are safe as cosmetic ingredients at current practices of use and concentration (up to 0.6%).[3]

Antimicrobial Efficacy of this compound

This compound's efficacy as a preservative is concentration-dependent and influenced by the formulation's pH. Its antimicrobial activity is attributed to the undissociated form of the acid, which is more prevalent in acidic conditions.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Benzyl Alcohol against Common Cosmetic Spoilage Microorganisms

MicroorganismThis compound (DHA)Benzyl AlcoholDHA + Benzyl Alcohol Blend
Bacteria (Gram-positive)
Staphylococcus aureusData not available25 µg/mL[6]Effective broad-spectrum protection[2][3][5]
Bacteria (Gram-negative)
Pseudomonas aeruginosaMIC increased from 0.075% to 0.10% in the presence of non-ionic emulsifiers[6]2000 µg/mL[6]Effective broad-spectrum protection[2][3][5]
Escherichia coliData not available2000 µg/mL[6]Effective broad-spectrum protection[2][3][5]
Yeast
Candida albicansData not available2500 µg/mL[6]Effective broad-spectrum protection[2][3][5]
Mold
Aspergillus brasiliensis (niger)0.040% (400 µg/mL)[6]5000 µg/mL[6]Effective broad-spectrum protection[2][3][5]

Note: The efficacy of preservative blends can be synergistic, and the exact MIC may vary depending on the formulation matrix.

Mechanism of Antimicrobial Action

The primary mechanism of action for this compound involves the disruption of microbial cellular processes. While the complete pathway is not fully elucidated, the proposed mechanism involves the following steps:

  • Penetration of the Microbial Cell: In its undissociated form, DHA can penetrate the microbial cell membrane.

  • Disruption of Cell Membrane: Once inside the cell, DHA can alter the cell membrane's integrity, leading to the leakage of essential intracellular components.[2][3]

  • Enzyme Inhibition: DHA is believed to inhibit the activity of key enzymes essential for microbial metabolism, growth, and reproduction.[3]

The combination with benzyl alcohol enhances this effect, as benzyl alcohol also works by disrupting the cell membrane and inhibiting cellular metabolism.[3]

antimicrobial_mechanism cluster_outside Extracellular Environment (Cosmetic Formulation) cluster_cell Microbial Cell DHA_undissociated This compound (Undissociated) CellMembrane Cell Membrane DHA_undissociated->CellMembrane Penetrates Enzymes Essential Enzymes DHA_undissociated->Enzymes Inhibits Activity Cytoplasm Cytoplasm CellMembrane->Cytoplasm Disrupts Integrity (Leakage) Metabolism Metabolic Pathways Enzymes->Metabolism Disrupts CellDeath Growth Inhibition & Cell Death Metabolism->CellDeath formulation_workflow cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_cool Cooling & Addition of Actives cluster_finalize Finalization PhaseA 1. Prepare Water Phase (A) - Heat to 75°C Emulsify 3. Add Oil Phase (B) to Water Phase (A) - Homogenize PhaseA->Emulsify PhaseB 2. Prepare Oil Phase (B) - Heat to 75°C PhaseB->Emulsify Cool 4. Cool Down to 40°C - Gentle stirring Emulsify->Cool Additives 5. Add Cool-Down Phase (C) (DHA, Benzyl Alcohol, Fragrance) Cool->Additives Mix 6. Mix until uniform Additives->Mix pH_adjust 7. Adjust pH to 5.0 - 5.5 Mix->pH_adjust FinalProduct 8. Final Product pH_adjust->FinalProduct challenge_test_workflow Start Start: Cosmetic Product Sample Inoculation 1. Inoculate with Test Microorganisms (S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis) Start->Inoculation Incubation 2. Incubate at Room Temperature (28 days) Inoculation->Incubation Sampling 3. Sample at Day 7, 14, and 28 Incubation->Sampling Enumeration 4. Enumerate Surviving Microorganisms (Plating and Colony Counting) Sampling->Enumeration Evaluation 5. Evaluate Log Reduction - Compare with ISO 11930 Criteria Enumeration->Evaluation Result Pass / Fail Evaluation->Result

References

Application Notes and Protocols for the Synthesis of Dehydroacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives of Dehydroacetic Acid (DHA), a versatile starting material for a range of heterocyclic compounds. The protocols are intended for researchers in organic and medicinal chemistry.

Synthesis of Enamine Derivatives of this compound

Enamine derivatives of this compound are valuable intermediates in organic synthesis and have shown promising biological activities, including antimicrobial properties.[1][2][3] The synthesis involves the reaction of this compound with primary amines.

Experimental Protocol

A general procedure for the synthesis of enamine derivatives of this compound is as follows:

  • Reaction Setup: In a round-bottom flask, dissolve the desired primary amine (1.0 eq.) and triethylamine (2.0 eq.) in anhydrous dichloromethane (DCM).

  • Addition of this compound: To this solution, add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise at room temperature under a nitrogen atmosphere.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash with 5% aqueous HCl.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to afford the pure enamine derivative.

  • Characterization: Characterize the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.

Data Presentation
DerivativePrimary AmineSolventReaction TimeYield (%)
4a MethylamineDCMNot Specified85
4b EthylamineDCMNot Specified92
4c n-PropylamineDCMNot Specified88
4d AnilineDCMNot Specified75
4e BenzylamineDCMNot Specified95

Experimental Workflow

Enamine_Synthesis DHA This compound in DCM Reaction Stir at RT under N2 DHA->Reaction Amine Primary Amine + Triethylamine in DCM Amine->Reaction Workup Dilute with DCM, Wash with 5% HCl Reaction->Workup TLC Monitoring Purification Column Chromatography Workup->Purification Product Pure Enamine Derivative Purification->Product Chalcone_Synthesis DHA This compound Reaction Reflux with Piperidine in Ethanol DHA->Reaction Aldehyde Aromatic Aldehyde Aldehyde->Reaction Isolation Cool, Filter Solid Reaction->Isolation TLC Monitoring Purification Recrystallize Isolation->Purification Product Pure Chalcone Derivative Purification->Product Pyrazole_Synthesis Chalcone DHA-Chalcone Reaction Reflux in Acetic Acid Chalcone->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Isolation Pour into Ice Water, Filter Reaction->Isolation TLC Monitoring Purification Recrystallize from Ethanol Isolation->Purification Product Pure Pyrazole Derivative Purification->Product NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p50/p65) (Active) IkBa_NFkB->NFkB Releases Ub_IkBa Ub-IκBα IkBa_p->Ub_IkBa Ubiquitination Proteasome Proteasome Ub_IkBa->Proteasome Degradation NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Pyrazole Pyrazole Derivatives Pyrazole->IkBa_p Inhibits Degradation DNA DNA NFkB_n->DNA Binds Transcription Transcription DNA->Transcription mRNA Pro-inflammatory mRNA Transcription->mRNA Proteins Inflammatory Proteins (IL-6, TNF-α, COX-2) mRNA->Proteins

References

Dehydroacetic Acid: A Versatile Building Block for Novel Polymers in Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dehydroacetic acid (DHA), a pyrone derivative, is a readily available and versatile organic compound with a rich history of use as a preservative and a precursor in the synthesis of a wide array of heterocyclic compounds.[1][2][3][4] Its inherent biocompatibility and reactivity make it an attractive, yet underexplored, starting material for the development of novel functional polymers. This document provides detailed application notes and hypothetical protocols for the synthesis and characterization of new polymers derived from this compound, with a focus on their potential applications in the biomedical field, particularly in drug delivery and tissue engineering. While the direct polymerization of DHA is not established, its structure offers multiple avenues for modification into polymerizable monomers.

Strategic Approaches to DHA-Based Polymers

The functional groups of this compound, including a hydroxyl group, a reactive acetyl group, and the pyranone ring itself, provide several handles for chemical modification to introduce polymerizable functionalities. Two primary strategies are proposed:

  • Modification of the Hydroxyl Group: The hydroxyl group can be esterified with polymerizable moieties such as acrylate or methacrylate groups to yield vinyl monomers suitable for radical polymerization.

  • Ring-Opening Polymerization (ROP) of DHA-derived Lactones: Chemical transformation of the pyranone ring of DHA could yield strained bicyclic lactones, which are potential monomers for ring-opening polymerization to produce polyesters.[5][6][7]

This document will focus on the first approach, providing a detailed hypothetical protocol for the synthesis of a methacrylate monomer from DHA and its subsequent polymerization.

Application Note 1: Synthesis of a this compound-Derived Methacrylate Monomer

This section details the synthesis of 2-(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yloxy)ethyl methacrylate (DHA-HEMA), a novel monomer derived from this compound.

Experimental Protocol: Synthesis of 2-(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yloxy)ethyl methacrylate (DHA-HEMA)

Materials:

  • This compound (DHA)

  • 2-Hydroxyethyl methacrylate (HEMA)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1.0 eq.) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq.) in anhydrous dichloromethane (DCM).

  • Addition of Reagents: To the stirred solution, add 2-hydroxyethyl methacrylate (HEMA, 1.2 eq.). Cool the reaction mixture to 0 °C in an ice bath.

  • Initiation of Esterification: Slowly add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq.) in anhydrous DCM to the reaction mixture over 30 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate mobile phase.

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with a small amount of DCM.

    • Combine the filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to obtain the pure DHA-HEMA monomer.

Characterization:

The structure of the synthesized DHA-HEMA monomer should be confirmed by:

  • ¹H NMR and ¹³C NMR Spectroscopy: To verify the presence of characteristic peaks for both the DHA and HEMA moieties and the formation of the ester linkage.

  • FT-IR Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the pyranone and the methacrylate ester, as well as the C=C double bond.

  • Mass Spectrometry: To confirm the molecular weight of the target compound.

Application Note 2: Free Radical Polymerization of DHA-HEMA

This section describes the synthesis of a homopolymer, poly(DHA-HEMA), via free radical polymerization.

Experimental Protocol: Synthesis of poly(DHA-HEMA)

Materials:

  • DHA-HEMA monomer

  • Azobisisobutyronitrile (AIBN), recrystallized

  • 1,4-Dioxane, anhydrous

  • Methanol

Procedure:

  • Reaction Setup: In a Schlenk tube, dissolve the DHA-HEMA monomer (1.0 eq.) and AIBN (0.01 eq.) in anhydrous 1,4-dioxane.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed Schlenk tube in a preheated oil bath at 70 °C and stir for 24 hours.

  • Precipitation and Purification:

    • Cool the reaction mixture to room temperature and dilute with a small amount of 1,4-dioxane.

    • Precipitate the polymer by slowly adding the solution to an excess of cold methanol with vigorous stirring.

    • Collect the white polymer precipitate by filtration.

    • Redissolve the polymer in a minimal amount of dioxane and re-precipitate in cold methanol to further purify.

    • Dry the final polymer product under vacuum at 40 °C to a constant weight.

Characterization of the Polymer:

The properties of the synthesized poly(DHA-HEMA) should be characterized by:

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the polymer structure.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Data Presentation

The following tables present hypothetical quantitative data for the characterization of the DHA-HEMA monomer and the resulting polymer, based on typical values for similar methacrylate monomers and polymers.

Table 1: Hypothetical Characterization Data for DHA-HEMA Monomer

ParameterValue
Appearance White crystalline solid
Molecular Formula C₁₄H₁₄O₆
Molecular Weight 278.26 g/mol
Melting Point 85-90 °C
¹H NMR (CDCl₃, δ ppm) 6.15 (s, 1H), 5.60 (s, 1H), 5.20 (s, 1H), 4.40 (t, 2H), 4.20 (t, 2H), 2.60 (s, 3H), 2.25 (s, 3H), 1.95 (s, 3H)
¹³C NMR (CDCl₃, δ ppm) 196.0, 175.0, 167.0, 162.0, 136.0, 126.0, 105.0, 98.0, 63.0, 62.0, 30.0, 20.0, 18.0
FT-IR (cm⁻¹) 1720 (C=O, ester), 1680 (C=O, pyranone), 1640 (C=C), 1250 (C-O)

Table 2: Hypothetical Properties of poly(DHA-HEMA)

ParameterValue
Appearance White powder
Mn (GPC, g/mol ) 25,000
Mw (GPC, g/mol ) 45,000
PDI (GPC) 1.8
Glass Transition Temp. (Tg, DSC) 110 °C
Decomposition Temp. (TGA, 5% weight loss) 280 °C

Visualization of Workflows and Pathways

Synthesis of DHA-HEMA Monomer and Polymer

Synthesis_Workflow DHA This compound (DHA) DCC_DMAP DCC, DMAP in DCM DHA->DCC_DMAP HEMA 2-Hydroxyethyl Methacrylate (HEMA) HEMA->DCC_DMAP Monomer DHA-HEMA Monomer DCC_DMAP->Monomer Esterification Purification1 Column Chromatography Monomer->Purification1 AIBN AIBN in 1,4-Dioxane Polymer poly(DHA-HEMA) AIBN->Polymer Free Radical Polymerization Purification2 Precipitation in Methanol Polymer->Purification2 Purification1->AIBN Drug_Delivery_Pathway Polymer Drug-Loaded poly(DHA-HEMA) Nanoparticle Tumor Acidic Tumor Microenvironment (pH < 7) Polymer->Tumor Accumulation via EPR Effect Hydrolysis Hydrolysis of Pyranone Ring Polymer->Hydrolysis pH-Triggered Tumor->Hydrolysis DrugRelease Drug Release Hydrolysis->DrugRelease PolymerBackbone Polymer with Carboxylic Acid Side Chains Hydrolysis->PolymerBackbone DHADerivative DHA Derivative Hydrolysis->DHADerivative

References

Metal Complexes of Dehydroacetic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dehydroacetic acid (DHA), a pyrone derivative, serves as a versatile precursor for the synthesis of a wide array of heterocyclic compounds and their subsequent metal complexes. These complexes, particularly those involving transition metals, have garnered significant attention due to their diverse biological activities and potential therapeutic applications. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound-based metal complexes, with a focus on their antimicrobial and anticancer properties.

Application Notes

Metal complexes of this compound and its derivatives, especially Schiff base ligands, have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and DNA cleavage capabilities.[1] The coordination of a metal ion to the DHA-derived ligand often enhances its biological efficacy compared to the free ligand.[1][2] This enhancement is attributed to the principles of chelation theory, which suggests that chelation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its transport across the lipid membranes of microorganisms and cancer cells.

Key application areas for these complexes include:

  • Antimicrobial Agents: Complexes of copper(II), zinc(II), and palladium(II) have shown significant activity against various bacterial and fungal strains.[2][3] The mechanism of action is thought to involve the disruption of cellular processes through binding to proteins and DNA.

  • Anticancer Therapeutics: Organotin(IV) and palladium(II) complexes, in particular, have exhibited potent cytotoxicity against human cancer cell lines, with some complexes showing higher efficacy than the standard chemotherapeutic agent cisplatin.[3][4] The anticancer activity is often associated with the induction of apoptosis.

  • Catalysis: DHA-based metal complexes have also been explored for their catalytic potential in various organic reactions, including oxidation, hydrogenation, and polymerization.[1]

The versatility in the design of DHA-derived ligands allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, thereby influencing their biological activity and potential for targeted therapies.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the biological activities of this compound metal complexes.

Table 1: Anticancer Activity of this compound Metal Complexes

Complex/CompoundCell LineIC50 (µg/mL)Reference
Pd(II) complex of ethylenediamine bis-dehydroacetic acid hydrazoneHEPG2 (Liver Carcinoma)2.67[3]
Pd(II) complex of ethylenediamine bis-dehydroacetic acid hydrazoneMCF7 (Breast Carcinoma)-[3]
Reference Drug (unspecified)-3.73[3]
Organotin(IV) ComplexesMDA-MB-231 (Triple-negative breast cancer)More potent than cisplatin[4]
Organotin(IV) ComplexesMCF-7 (Breast adenocarcinoma)-[4]

Table 2: Antimicrobial Activity of this compound Metal Complexes

Complex/CompoundMicroorganismMethodZone of Inhibition (mm) / MIC (µg/mL)Reference
Copper(II) complex of benzoyl acetohydrazone ligandEscherichia coli-18.3 mm[2]
Unspecified complexAspergillus niger-25 mm[2]
Enamine derivative 4b (N-Me)Escherichia coliMIC80 µg/mL[5]
Enamine derivative 4b (N-Me)Staphylococcus aureusMIC300 µg/mL[5]
Enamine derivative 4d (N-Ph)Staphylococcus aureus-Most potent inhibitor[5]
[Pd(HL)]Cl·4H2O complexPseudomonas aeruginosa, Sarcina sp., Micrococcus lutes, Bacillus subtilisIn vitro screeningHigher activity than ligand and other complexes[3]
[Pd(HL)]Cl·4H2O complexAspergillus niger, Candida albicansIn vitro screeningHigher activity than ligand and other complexes[3]

Experimental Protocols

Protocol 1: Synthesis of this compound-Based Schiff Base Ligand

This protocol describes a general two-step synthesis for an asymmetrical Schiff base ligand derived from this compound.[6]

Materials:

  • This compound (DHA)

  • o-phenylenediamine

  • 4-N,N-Diethylaminosalicylaldehyde

  • Absolute ethanol

  • Reflux apparatus

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Step 1: Synthesis of Mono-Schiff Base

    • Dissolve 10 mmol of this compound and 10 mmol of o-phenylenediamine in 50 mL of absolute ethanol in a round-bottom flask.

    • Reflux the mixture for approximately 3 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, allow the mixture to cool. The resulting mono-Schiff base is used directly in the next step.

  • Step 2: Synthesis of the Final Asymmetrical Ligand

    • To the solution containing the mono-Schiff base, add 10 mmol of 4-N,N-diethylaminosalicylaldehyde.

    • Reflux the mixture for an additional period until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture to room temperature.

    • Collect the precipitated product by filtration.

    • Recrystallize the final product from super dry ethanol to obtain the purified Schiff base ligand.

Protocol 2: Synthesis of Metal Complexes

This protocol provides a general method for the synthesis of metal complexes with the prepared Schiff base ligand.[6]

Materials:

  • Synthesized Schiff base ligand

  • Metal chloride (e.g., MnCl₂, FeCl₃, CoCl₂)

  • Methanol

  • Petroleum ether

  • Reflux apparatus

  • Vacuum desiccator

Procedure:

  • Dissolve 0.01 mol of the Schiff base ligand in hot methanol.

  • In a separate container, dissolve 0.01 mol of the desired metal chloride in methanol.

  • Add the hot metal chloride solution to the hot ligand solution with continuous stirring in a 1:1 stoichiometric ratio.

  • Heat the resulting mixture at reflux for 3-4 hours.

  • After reflux, cool the reaction mixture and reduce its volume to approximately half by evaporation.

  • The colored solid metal complex will precipitate out of the solution.

  • Collect the solid complex by filtration.

  • Wash the purified complex with petroleum ether.

  • Dry the final product in a vacuum desiccator.

Protocol 3: In Vitro Antibacterial Activity Assay (Paper Disc Diffusion Method)

This protocol outlines the paper disc diffusion method for assessing the antibacterial activity of the synthesized compounds.[7]

Materials:

  • Synthesized ligand and metal complexes

  • Bacterial strains (Staphylococcus aureus, Escherichia coli)

  • Nutrient agar plates

  • Sterile paper discs

  • Dimethylformamide (DMF) as a solvent

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Incubator

Procedure:

  • Prepare solutions of the test compounds (ligand and metal complexes) and the standard antibiotic at desired concentrations (e.g., 500 ppm and 1000 ppm) in DMF.

  • Prepare nutrient agar plates and inoculate them with the test bacterial strains.

  • Impregnate sterile paper discs with the prepared solutions of the test compounds and the standard antibiotic. A disc impregnated with DMF serves as a negative control.

  • Place the impregnated discs on the surface of the inoculated agar plates.

  • Incubate the plates at 37°C for 24 hours.

  • After incubation, measure the diameter of the zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Protocol 4: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of the synthesized complexes against cancer cell lines.[8]

Materials:

  • Synthesized metal complexes

  • Human cancer cell lines (e.g., HEPG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Prepare various concentrations of the synthesized metal complexes in the cell culture medium.

  • The following day, remove the old medium and treat the cells with different concentrations of the complexes for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.

  • After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals by adding DMSO to each well.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability for each concentration compared to the untreated control.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Visualizations

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complexation DHA This compound MonoSchiff Mono-Schiff Base DHA->MonoSchiff oPDA o-phenylenediamine oPDA->MonoSchiff DEAS 4-N,N-Diethylaminosalicylaldehyde Ligand Asymmetrical Schiff Base Ligand DEAS->Ligand MonoSchiff->Ligand MetalSalt Metal Chloride (e.g., MnCl2, FeCl3) Complex Metal Complex Ligand->Complex MetalSalt->Complex

Caption: Workflow for the synthesis of this compound-based metal complexes.

Biological_Testing_Workflow cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity start Synthesized Metal Complex prep_antimicrobial Prepare compound solutions start->prep_antimicrobial prep_anticancer Prepare compound solutions start->prep_anticancer assay_antimicrobial Disc Diffusion / Broth Dilution prep_antimicrobial->assay_antimicrobial measure_antimicrobial Measure Zone of Inhibition / MIC assay_antimicrobial->measure_antimicrobial result_antimicrobial Antimicrobial Efficacy measure_antimicrobial->result_antimicrobial assay_anticancer MTT Assay on Cancer Cell Lines prep_anticancer->assay_anticancer measure_anticancer Measure Cell Viability assay_anticancer->measure_anticancer result_anticancer Cytotoxicity (IC50) measure_anticancer->result_anticancer

Caption: Experimental workflow for evaluating the biological activity of the complexes.

Anticancer_Mechanism_Pathway Complex Metal Complex CellMembrane Cancer Cell Membrane Complex->CellMembrane Increased lipophilicity Intracellular Intracellular Accumulation CellMembrane->Intracellular DNA_Binding Interaction with DNA/Proteins Intracellular->DNA_Binding Apoptosis Induction of Apoptosis DNA_Binding->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath

Caption: Postulated mechanism of anticancer action for DHA metal complexes.

References

Troubleshooting & Optimization

Dehydroacetic acid stability in different pH and solvent conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guidance, and standardized protocols for researchers working with Dehydroacetic Acid (DHA). Due to the limited availability of specific quantitative degradation kinetics in public literature, this guide focuses on qualitative stability characteristics and provides a framework for conducting tailored stability studies.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound (DHA)?

A1: this compound is generally considered a stable broad-spectrum preservative suitable for a variety of cosmetic and personal care formulations.[1] It is effective against fungi, yeast, and bacteria, helping to extend the shelf life of products.[1][2] However, formulations containing DHA may exhibit yellowing over time, which can be influenced by time, temperature, and interactions with other ingredients.[3][4] The pure compound is stable to heat and light, but as a preservative in aqueous solutions, its stability can be influenced by several factors.

Q2: How does pH affect the stability and efficacy of DHA?

A2: The antimicrobial activity of DHA is optimal in acidic conditions, with an effective pH range of 2 to 6, and it is most efficient at pH levels below 5.5.[5] This is because DHA's preservative action is attributed to the undissociated acid form, which is more prevalent at lower pH.[4] As the pH increases, the concentration of the undissociated acid decreases, which can reduce its antimicrobial effectiveness.

Q3: What is the solubility of DHA in common solvents?

A3: this compound has low solubility in water (less than 0.1 g/100g at 25°C).[2] It is more soluble in various organic solvents, including ethanol (3 g/100g ), and propylene glycol (1.7 g/100g ).[2] For aqueous formulations, its sodium salt, sodium dehydroacetate, is often used due to its higher water solubility.

Q4: Are there any known incompatibilities or interactions with other cosmetic ingredients?

A4: Yes, some interactions have been reported:

  • Formaldehyde and Formaldehyde-Donors: DHA can react with free or released formaldehyde from other preservatives (e.g., Bronopol, Germall 115) to form a new molecule, 3,7-dimethyl-1H, 9H, 10H, dipyrano (4,3-b: 3',4'-e) pyran-1, 9-dione.[6][7]

  • Non-ionic Surfactants: There are conflicting reports on the interaction between DHA and non-ionic surfactants like polysorbate 80. Some studies indicate a potential for inactivation of DHA, while others suggest the impact is minimal.[8]

  • Metal Ions: The presence of certain metal salts, such as magnesium salts found in some preservative blends (e.g., Kathon CG), can lead to the formation of insoluble magnesium dehydroacetate.[6]

  • Oxidation: DHA is susceptible to oxidation, which can contribute to the discoloration of formulations over time.[4] The use of antioxidants may help mitigate this issue.

Q5: What are the known degradation products of DHA?

A5: Specific degradation pathways are not extensively detailed in the literature. However, known degradation phenomena include:

  • Discoloration: The most commonly reported issue is the yellowing of formulations, which is attributed to the formation of chromophoric products.[3][4]

  • Photodegradation: Exposure to UV-visible light can lead to the phototransformation of DHA, resulting in various photoproducts.[9]

  • Reaction Products: As mentioned, DHA can react with other ingredients like formaldehyde to form new chemical entities.[6]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Yellowing of Formulation - Oxidation of DHA.- Interaction with other formulation ingredients.- Exposure to light or high temperatures.- Incorporate an antioxidant into the formulation.- Use chelating agents to sequester metal ions that may catalyze oxidation.- Protect the formulation from light using opaque packaging.- Evaluate the stability of DHA in the presence of all other ingredients during formulation development.
Loss of Preservative Efficacy - pH of the formulation is outside the optimal range for DHA (pH > 6).- Inactivation by non-ionic surfactants.- Interaction with other preservatives (e.g., formaldehyde donors).- Adjust the formulation pH to be within the optimal range for DHA efficacy (ideally below 5.5).- Conduct compatibility studies with the specific non-ionic surfactants being used.- Avoid using DHA in combination with formaldehyde-releasing preservatives if possible, or conduct thorough stability and efficacy testing of the combination.
Precipitation in the Formulation - Formation of insoluble salts (e.g., with magnesium ions).- Low solubility of DHA in the solvent system.- Check for the presence of multivalent cations in the formulation and consider using a chelating agent.- If using DHA, ensure the solvent system can maintain its solubility. Consider using sodium dehydroacetate for better aqueous solubility.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

1. Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) to identify potential degradation products and establish a stability-indicating analytical method.

2. Materials:

  • This compound (pure substance)

  • The formulation containing this compound

  • Placebo formulation (without this compound)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Solvents for sample preparation (e.g., methanol, acetonitrile)

  • HPLC system with a suitable detector (e.g., UV/DAD)

  • Photostability chamber

  • Temperature-controlled oven

3. Stress Conditions: The goal is to achieve 5-20% degradation of the active ingredient.[10]

  • Acid Hydrolysis:

    • Prepare a solution of DHA in 0.1 M HCl.

    • Store at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to the working concentration for analysis.

  • Base Hydrolysis:

    • Prepare a solution of DHA in 0.1 M NaOH.

    • Store at room temperature for a defined period, monitoring for degradation. If the reaction is too fast, use milder conditions.

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Prepare a solution of DHA in 3% H₂O₂.

    • Store at room temperature, protected from light, for a defined period.

    • At each time point, withdraw a sample and dilute for analysis.

  • Thermal Degradation:

    • Expose solid DHA and the formulation to dry heat (e.g., 80°C) in an oven.

    • For solutions, heat at a specified temperature (e.g., 60°C).

    • Sample at various time points.

  • Photodegradation:

    • Expose DHA in solution and in the final formulation to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light.

4. Analytical Method: A stability-indicating HPLC method should be developed and validated. This method must be able to separate the intact DHA from all potential degradation products.

  • Example HPLC Conditions (starting point):

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., phosphate buffer pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength for DHA (e.g., around 235 nm or 305 nm).[9][11]

    • Column Temperature: 30°C.

5. Data Analysis:

  • Calculate the percentage of DHA remaining at each time point under each stress condition.

  • Identify and quantify any degradation products formed.

  • Assess the mass balance to ensure that the decrease in DHA concentration corresponds to the formation of degradation products.

Visualizations

G Workflow for Forced Degradation Study of DHA cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep_dha DHA Solution/Formulation acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep_dha->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) prep_dha->base oxidation Oxidation (e.g., 3% H2O2, RT) prep_dha->oxidation thermal Thermal Stress (e.g., 80°C) prep_dha->thermal photo Photostability (ICH Q1B) prep_dha->photo prep_placebo Placebo Formulation prep_placebo->acid prep_placebo->base prep_placebo->oxidation prep_placebo->thermal prep_placebo->photo hplc Stability-Indicating HPLC Method acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc mass_balance Mass Balance Calculation hplc->mass_balance peak_purity Peak Purity Analysis hplc->peak_purity pathway Identify Degradation Products & Elucidate Pathways mass_balance->pathway peak_purity->pathway method_val Validate Analytical Method pathway->method_val

Caption: Generalized workflow for a forced degradation study of this compound.

G Potential Interactions and Degradation of DHA cluster_stressors Stressors / Reactants cluster_products Products / Outcomes DHA This compound (DHA) photoproducts Photodegradation Products DHA->photoproducts yellowing Chromophoric Products (Yellowing) DHA->yellowing reaction_product DHA-Formaldehyde Adduct DHA->reaction_product insoluble_salt Insoluble DHA Salts DHA->insoluble_salt light Light (UV-Vis) light->DHA heat Heat / Oxidation heat->DHA formaldehyde Formaldehyde Donors formaldehyde->DHA metal_ions Metal Ions (e.g., Mg²⁺) metal_ions->DHA

Caption: Potential interactions and degradation pathways for this compound.

References

Overcoming Dehydroacetic acid precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of Dehydroacetic acid (DHA) precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound (DHA) precipitating out of my aqueous solution?

This compound is a weak organic acid with low intrinsic solubility in water. Precipitation typically occurs when the pH of the solution is too low. DHA exists in two forms in water: the poorly soluble neutral acid form (DHA) and the highly soluble salt form (sodium dehydroacetate). When the pH drops below its pKa of approximately 5.2, the equilibrium shifts towards the neutral acid form, which then precipitates out of the solution.

Q2: What is the aqueous solubility of this compound and its sodium salt?

The solubility is highly dependent on the form of the compound. The neutral acid form is sparingly soluble, while its salt form is very soluble.

CompoundSolubility in Water (at 25°C)
This compound (DHA)~ 0.1 g / 100 mL
Sodium Dehydroacetate~ 33 g / 100 mL
Data compiled from various chemical suppliers and literature.

Q3: How does pH influence the solubility of this compound?

The pH of the aqueous solution is the most critical factor controlling DHA's solubility. To maintain DHA in its soluble salt form (dehydroacetate), the pH of the solution must be kept above its pKa. A general rule is to maintain a pH at least 1-2 units above the pKa to ensure complete ionization and prevent precipitation. A recommended pH for ensuring solubility is typically in the range of 7.0 to 9.0.

Q4: I need to work at a lower pH. Can I use a co-solvent to improve DHA solubility?

Yes, co-solvents can increase the solubility of the neutral, un-ionized form of DHA. This is a common strategy when working with formulations where a high pH is not desirable. Common co-solvents include propylene glycol, ethanol, and glycerin. The addition of these solvents reduces the polarity of the aqueous medium, making it more favorable for the less polar DHA molecule.

Co-Solvent System (Aqueous)Efficacy in Solubilizing DHA
Propylene GlycolHigh
EthanolModerate to High
GlycerinModerate
General efficacy based on common formulation practices.

Troubleshooting Guide: DHA Precipitation

This guide provides a systematic approach to diagnosing and solving precipitation issues with your this compound solutions.

Workflow for Troubleshooting DHA Precipitation

G start Precipitate Observed in DHA Solution check_ph Measure pH of the Solution start->check_ph ph_eval Is pH < 6.0? check_ph->ph_eval adjust_ph Action: Add 1M NaOH dropwise to raise pH > 7.0 ph_eval->adjust_ph  Yes check_conc Check DHA Concentration ph_eval->check_conc  No resolved Solution is Clear: Precipitation Resolved adjust_ph->resolved conc_eval Is Concentration > Solubility Limit? check_conc->conc_eval add_cosolvent Action: Add Co-solvent (e.g., Propylene Glycol) or Reduce Concentration conc_eval->add_cosolvent  Yes unresolved Issue Persists: Consult Formulation Specialist conc_eval->unresolved  No add_cosolvent->resolved

Caption: A troubleshooting workflow for resolving DHA precipitation.

Key Experimental Protocols

Protocol: Preparation of a 100 mM Stable Aqueous Stock Solution of DHA

This protocol details the preparation of a stable stock solution of this compound by converting it to its highly soluble sodium salt.

Materials:

  • This compound (DHA), MW: 168.15 g/mol

  • Sodium Hydroxide (NaOH), 1 M solution

  • High-purity water (e.g., Milli-Q or equivalent)

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • Volumetric flask (e.g., 100 mL)

Methodology:

  • Weigh DHA: Accurately weigh 1.6815 g of this compound for a final volume of 100 mL (to achieve a 100 mM concentration).

  • Initial Slurry: Add the weighed DHA to a beaker containing approximately 80 mL of high-purity water. This will form a milky-white slurry, as DHA is not readily soluble.

  • pH Adjustment:

    • Place the beaker on a stir plate and begin gentle stirring.

    • Slowly add the 1 M NaOH solution dropwise to the slurry.

    • Monitor the pH of the solution continuously using a calibrated pH meter.

  • Dissolution: As the NaOH is added, the pH will rise. You will observe the DHA dissolving as it is converted to the soluble sodium dehydroacetate salt. The solution will become clear.

  • Final pH: Continue adding NaOH until the solution is completely clear and the pH is stable in the range of 7.5 - 8.5. This ensures all the DHA is in its ionized form.

  • Final Volume: Quantitatively transfer the clear solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the flask. Bring the solution to the final volume of 100 mL with water.

  • Sterilization and Storage: If required for your application, sterile filter the solution through a 0.22 µm filter. Store the solution at 2-8°C.

Visualizing the pH-Dependent Equilibrium

The following diagram illustrates the chemical equilibrium that governs the solubility of this compound in water. Adjusting the pH to be greater than the pKa shifts the equilibrium to the right, favoring the soluble form.

G cluster_0 Aqueous Environment DHA This compound (DHA) (Poorly Soluble) Dehydroacetate Dehydroacetate Anion (Highly Soluble) DHA->Dehydroacetate pKa ≈ 5.2 H_ion + H⁺ low_ph Low pH (< 5.2) Shifts Equilibrium Left (Precipitation) high_ph High pH (> 7.0) Shifts Equilibrium Right (Dissolution)

Technical Support Center: Purification of Dehydroacetic Acid (DHA) Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying dehydroacetic acid (DHA) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying crude this compound are recrystallization and vacuum distillation.[1][2] Recrystallization is excellent for removing small amounts of impurities from a solid sample, while vacuum distillation is suitable for separating DHA from non-volatile impurities or other components with significantly different boiling points.[1]

Q2: What are the typical impurities found in a this compound reaction mixture?

A2: Impurities can vary depending on the synthetic route. Common impurities include unreacted starting materials such as ethyl acetoacetate or diketene, catalysts like sodium bicarbonate, and colored byproducts formed during the reaction.[1][3][4] The crude product often appears as a light brown or yellow solid.[2]

Q3: How can I remove colored impurities from my this compound?

A3: Colored impurities can often be removed by treating a solution of the crude DHA with activated carbon.[5][6] The activated carbon adsorbs the colored molecules, which can then be removed by filtration. It is crucial to use the minimum amount of activated carbon necessary, as excessive use can lead to a loss of the desired product.[7]

Q4: What is the expected appearance and melting point of pure this compound?

A4: Pure this compound should be a white to off-white crystalline powder.[4][8] The reported melting point is typically in the range of 109-111 °C.[8]

Q5: Which analytical techniques are suitable for assessing the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for determining the purity of this compound.[9][10][11] It can be used to separate and quantify DHA from its impurities. Other techniques like melting point determination can provide a qualitative indication of purity.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Crystal Formation - Too much solvent was used.[1] - The solution is not sufficiently saturated. - The cooling process is too rapid.- Concentrate the solution by boiling off some of the solvent. - Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure DHA.[6] - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[12]
Low Product Yield - The chosen solvent is too effective, keeping the product dissolved even at low temperatures.[12] - Incomplete transfer of crystals during filtration. - Washing the crystals with a solvent that is not ice-cold.[13]- Select a solvent in which DHA has high solubility at high temperatures and low solubility at low temperatures.[5] - Ensure all crystals are transferred to the filter paper. - Always wash the collected crystals with a minimal amount of ice-cold solvent.[13]
Product is Oily or Gummy - The melting point of the impure solid is below the boiling point of the solvent. - The rate of crystallization is too fast, trapping impurities.[7]- Add a small amount of a "poorer" solvent to the hot solution to decrease the overall solubility. - Re-heat the mixture to dissolve the oil, then allow it to cool more slowly.
Product is Still Colored - The colored impurity has similar solubility to DHA in the chosen solvent. - Insufficient amount of activated carbon was used.- Perform a second recrystallization using a different solvent system. - Before recrystallization, dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat, and filter to remove the carbon before proceeding with crystallization.[6]
Vacuum Distillation Issues
ProblemPossible Cause(s)Suggested Solution(s)
Bumping or Foaming - Uneven heating of the distillation flask. - Absence of a mechanism for smooth boiling.- Use a magnetic stirrer and a stir bar in the distillation flask.[14] - Ensure the heating mantle provides even heat distribution.
Inability to Achieve a Low Vacuum - Leaks in the glassware joints.[14] - Inefficient vacuum pump.- Ensure all glass joints are properly sealed and greased.[14] - Check the vacuum pump for proper function and oil level.
Product Solidifying in the Condenser - The condenser water is too cold. - The distillation rate is too slow.- Use warmer water in the condenser or turn off the water flow periodically. - Increase the heating rate to increase the distillation rate.
Low Yield of Distillate - The distillation temperature is too low. - The vacuum pressure is not low enough.- Gradually increase the temperature of the heating mantle. - Improve the vacuum to lower the boiling point of DHA.

Experimental Protocols

Protocol 1: Recrystallization of this compound (Single Solvent)
  • Solvent Selection: Choose a suitable solvent in which DHA is highly soluble when hot and poorly soluble when cold (e.g., ethanol or water).[3]

  • Dissolution: Place the crude DHA in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.[5]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the mixture and gently heat it for a few minutes.[6]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any other insoluble impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[13]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Vacuum Distillation of this compound
  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all joints are properly greased.[14]

  • Sample Preparation: Place the crude DHA and a magnetic stir bar into the distillation flask.

  • Vacuum Application: Connect the apparatus to a vacuum source and slowly evacuate the system.[14]

  • Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently using a heating mantle.

  • Distillation: Collect the fraction that distills at the appropriate temperature and pressure for this compound (e.g., 140 °C at 12 mmHg).[1]

  • Completion: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Visualization of Workflows

This compound Purification Workflow

PurificationWorkflow start Crude DHA Reaction Mixture assess_purity Assess Purity (e.g., TLC, Melting Point) start->assess_purity is_solid Is the crude product a solid? assess_purity->is_solid recrystallization Recrystallization is_solid->recrystallization Yes distillation Vacuum Distillation is_solid->distillation No/Oily is_colored Is the product colored? recrystallization->is_colored distillation->is_colored decolorize Decolorize with Activated Carbon decolorize->recrystallization is_colored->decolorize Yes analyze_purity Analyze Purity (HPLC, Melting Point) is_colored->analyze_purity No final_product Pure this compound is_pure Is the product pure? analyze_purity->is_pure is_pure->recrystallization No is_pure->final_product Yes

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Low Recrystallization Yield

TroubleshootingYield start Low Recrystallization Yield check_mother_liquor Check Mother Liquor for Crystals start->check_mother_liquor no_crystals No/Few Crystals Formed check_mother_liquor->no_crystals too_much_solvent Too much solvent used? no_crystals->too_much_solvent Yes crystals_in_liquor Significant crystals in mother liquor no_crystals->crystals_in_liquor No boil_off_solvent Boil off excess solvent and re-cool too_much_solvent->boil_off_solvent Yes induce_crystallization Induce crystallization (scratch/seed) too_much_solvent->induce_crystallization No end Improved Yield boil_off_solvent->end induce_crystallization->end inefficient_filtration Inefficient filtration/transfer? crystals_in_liquor->inefficient_filtration Yes improve_technique Improve filtration and transfer technique inefficient_filtration->improve_technique Yes solvent_too_good Solvent too effective? inefficient_filtration->solvent_too_good No improve_technique->end change_solvent Change to a less effective solvent solvent_too_good->change_solvent Yes change_solvent->end

Caption: Decision-making workflow for troubleshooting low yield in recrystallization.

References

Technical Support Center: Dehydroacetic Acid (DHA) in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers utilizing Dehydroacetic Acid (DHA) and its derivatives in biological assays. This resource provides essential information to anticipate and troubleshoot potential assay interference, ensuring the accuracy and reliability of your experimental data.

This compound (DHA) is a pyrone derivative with established antimicrobial and antifungal properties, making it a common preservative in cosmetics, food, and beverages.[1][2][3][4][5] Its derivatives have also been explored for various therapeutic applications, including anticancer and DNA-targeting activities.[6] While a valuable compound, its chemical structure suggests potential for interference in sensitive biological assays. This guide outlines possible mechanisms of interference, provides troubleshooting strategies, and offers detailed experimental protocols to help you identify and mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: Is this compound a known Pan-Assay Interference Compound (PAINS)?

Currently, this compound (DHA) is not widely classified as a classic Pan-Assay Interference Compound (PAINS). PAINS are chemical compounds that frequently appear as false positives in high-throughput screens due to nonspecific interactions.[7] However, the absence of a formal classification does not preclude the possibility of assay interference. Given its chemical structure, researchers should remain vigilant for potential artifacts.

Q2: What are the potential mechanisms by which DHA could interfere with my assay?

Based on its chemical properties, DHA could potentially interfere with biological assays through several mechanisms:

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that nonspecifically inhibit enzymes or disrupt protein-protein interactions.[8] This behavior is a hallmark of many promiscuous inhibitors.[8]

  • Chemical Reactivity: The electrophilic nature of the pyrone ring in DHA might render it susceptible to nucleophilic attack from amino acid residues on proteins, leading to covalent modification and non-specific inhibition.

  • Redox Activity: Some compounds can undergo redox cycling, generating reactive oxygen species that can damage proteins and interfere with assay components. While not definitively reported for DHA, this is a common mechanism of assay interference.[9][10][11][12][13]

  • Interference with Detection Systems: Compounds with intrinsic fluorescence or absorbance properties can interfere with optical detection methods commonly used in biological assays.[14] DHA's conjugated system may lead to such interference. It could also potentially inhibit reporter enzymes like luciferase.[15][16][17][18]

Q3: I'm observing unexpected inhibition in my enzyme assay when using a DHA derivative. What should I do?

If you suspect your DHA derivative is causing false-positive results, a series of control experiments are recommended to identify the mechanism of interference. Please refer to the Troubleshooting Guide and Experimental Protocols sections below for detailed steps on how to perform these validation assays.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating potential interference from this compound in your experiments.

Observed Issue Potential Cause Recommended Action
Inhibition is not dose-dependent in a specific manner or shows a steep IC50 curve. Compound AggregationPerform a detergent-based counter-screen. The inclusion of a non-ionic detergent like Triton X-100 should disrupt aggregates and reduce or eliminate the inhibitory effect.
Inhibition persists across different assay technologies (e.g., fluorescence, luminescence, absorbance). True Inhibition or Covalent ModificationConsider performing an enzyme kinetics study to determine the mode of inhibition. To test for covalent modification, a washout experiment or mass spectrometry analysis of the target protein can be employed.
High background signal or quenching is observed in a fluorescence-based assay. Intrinsic Fluorescence or QuenchingMeasure the fluorescence spectrum of DHA under your assay conditions in the absence of other fluorescent reagents.
Inhibition is observed in a luciferase-based reporter assay. Direct Luciferase InhibitionPerform a counter-screen using purified luciferase enzyme to determine if DHA directly inhibits its activity.
Inhibition is attenuated in the presence of reducing agents like DTT. Redox CyclingConduct a redox cycling counter-screen to detect the production of hydrogen peroxide in the presence of DHA and a reducing agent.

Key Experimental Protocols

Here are detailed protocols for essential counter-screens to validate your results and identify potential assay artifacts.

Detergent-Based Counter-Screen for Aggregation

Objective: To determine if the observed inhibition is due to compound aggregation.

Methodology:

  • Prepare two sets of assay reactions.

  • In the first set, perform your standard assay protocol with varying concentrations of this compound.

  • In the second set, include a low concentration (typically 0.01-0.1%) of a non-ionic detergent, such as Triton X-100 or Tween-20, in the assay buffer before adding the test compound.

  • Compare the dose-response curves. A significant rightward shift in the IC50 value in the presence of the detergent suggests that the compound may be acting as an aggregator.

Luciferase Inhibition Counter-Screen

Objective: To assess whether this compound directly inhibits firefly luciferase activity.

Methodology:

  • Prepare a reaction mixture containing purified firefly luciferase enzyme, its substrate (luciferin), and ATP in an appropriate buffer.

  • Add varying concentrations of this compound to the reaction mixture.

  • Measure the luminescence signal immediately after the addition of the compound.

  • A decrease in luminescence in a dose-dependent manner indicates direct inhibition of luciferase.

  • Include a known luciferase inhibitor as a positive control.

Redox Cycling Counter-Screen

Objective: To detect if this compound undergoes redox cycling and produces hydrogen peroxide.

Methodology:

  • This assay utilizes the horseradish peroxidase (HRP)-catalyzed oxidation of a colorimetric or fluorogenic substrate in the presence of hydrogen peroxide.

  • Prepare a reaction buffer containing a reducing agent (e.g., 1 mM DTT), HRP, and a suitable HRP substrate (e.g., Amplex Red).

  • Add varying concentrations of this compound to the reaction buffer.

  • Incubate the reaction at room temperature, protected from light.

  • Measure the absorbance or fluorescence at appropriate intervals. An increase in signal in a dose- and time-dependent manner suggests that DHA is producing hydrogen peroxide through redox cycling.

  • Include a known redox cycler (e.g., menadione) as a positive control.

Visualizing Potential Interference Pathways

The following diagrams illustrate the conceptual workflows for identifying different types of assay interference that could be associated with compounds like this compound.

Assay_Interference_Troubleshooting_Workflow cluster_screening Initial Observation cluster_validation Validation Assays cluster_results Interpretation Initial_Hit Hit Compound Identified (e.g., this compound Derivative) Aggregation_Test Aggregation Assay (Detergent Counter-Screen) Initial_Hit->Aggregation_Test Reactivity_Test Reactivity/Covalent Modification Assay Initial_Hit->Reactivity_Test Redox_Test Redox Cycling Assay Initial_Hit->Redox_Test Detection_Test Detection Interference (Fluorescence/Luminescence) Initial_Hit->Detection_Test True_Positive True Positive: Specific Inhibitor Aggregation_Test->True_Positive Negative False_Positive_Agg False Positive: Aggregator Aggregation_Test->False_Positive_Agg Positive Reactivity_Test->True_Positive Negative False_Positive_React False Positive: Reactive Compound Reactivity_Test->False_Positive_React Positive Redox_Test->True_Positive Negative False_Positive_Redox False Positive: Redox Cycler Redox_Test->False_Positive_Redox Positive Detection_Test->True_Positive Negative False_Positive_Detect False Positive: Detection Interference Detection_Test->False_Positive_Detect Positive

Fig 1. Troubleshooting workflow for hit validation.

Aggregation_Mechanism cluster_compound Compound Behavior cluster_enzyme Enzyme Interaction cluster_intervention Intervention Monomer DHA Monomers Aggregate DHA Aggregates Monomer->Aggregate High Concentration Inhibited_Enzyme Inhibited Enzyme (Non-specific) Aggregate->Inhibited_Enzyme Sequesters Enzyme Enzyme Target Enzyme Detergent Detergent (e.g., Triton X-100) Detergent->Monomer Disrupts Aggregates

Fig 2. Mechanism of assay interference by aggregation.

Redox_Cycling_Pathway cluster_cycle Redox Cycle cluster_reactants Reactants & Products cluster_detection Detection DHA This compound DHA_Radical DHA Radical Oxygen O₂ DHA_Radical->Oxygen Reacts with Reducing_Agent Reducing Agent (e.g., DTT) Reducing_Agent->DHA Reduces Superoxide O₂⁻• H2O2 H₂O₂ Superoxide->H2O2 Forms HRP HRP H2O2->HRP Activates Signal Colorimetric/ Fluorometric Signal HRP->Signal Oxidizes Substrate Substrate HRP Substrate

Fig 3. Conceptual pathway of redox cycling interference.

References

Strategies to prevent yellowing of Dehydroacetic acid in formulations

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Dehydroacetic Acid (DHA) Stability

Welcome to the technical support center for this compound (DHA) formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the yellowing of DHA in their formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHA) and why is it used in formulations?

This compound (DHA) is an organic compound used as a preservative in cosmetics, personal care products, and pharmaceuticals.[1][2][3] Its primary function is to kill microorganisms and prevent their growth and reproduction, thereby protecting products from spoilage.[1][2][4] DHA is valued for its broad-spectrum efficacy against bacteria, fungi, and yeast.[2][3][5] It is often considered a mild preservative, making it suitable for products intended for sensitive skin.[2]

Q2: What causes formulations containing this compound to turn yellow?

The yellowing of formulations containing DHA is a significant issue that can be caused by several factors:

  • Degradation Over Time: DHA can discolor with time and exposure to varying temperatures.[6][7]

  • Oxidation: Like many cosmetic ingredients, DHA can undergo oxidation when exposed to oxygen, light, or heat, leading to chemical transformations that alter the product's color.[8][9][10] This process can be catalyzed by the presence of metal ions.[9]

  • Interaction with Other Ingredients: Discoloration can result from interactions between DHA and other components in the formulation.[6][7]

  • UV Light Exposure: Exposure to UV light can induce oxidative or reductive processes that contribute to the yellowing of DHA.[10]

  • High pH: The stability of DHA is pH-dependent. Preservative systems containing DHA are most effective and stable at a pH between 2 and 7, with optimal stability below pH 6.[4][11][12] Higher pH levels can accelerate degradation and color change.[13]

Q3: Is the yellowing of DHA harmful?

While the yellowing is primarily an aesthetic issue that can lead to consumer dissatisfaction and reduced brand trust, it can also be an indicator of product degradation.[6][8] Any noticeable change in a product's color, smell, or texture may suggest that its efficacy and safety are compromised.[14][15]

Troubleshooting Guide: Yellowing in DHA Formulations

If you are observing yellowing in your DHA-containing formulation, use this guide to identify the potential cause and implement a solution.

Step 1: Initial Diagnosis

Observe the conditions under which yellowing occurs.

  • Does it happen over time, even in controlled storage?

  • Is it accelerated by exposure to light or heat?

  • Did the color change occur after adding a specific ingredient?

Answering these questions can help pinpoint the primary cause. A logical troubleshooting workflow is visualized below.

G start Yellowing Observed in DHA Formulation ph_check Is the formulation's pH above 6.0? start->ph_check metal_check Are transition metal ions (e.g., iron, copper) a potential contaminant? ph_check->metal_check No ph_solution ACTION: Adjust pH to < 6.0 using a pH adjuster (e.g., Citric Acid). ph_check->ph_solution Yes light_check Is the formulation exposed to UV light? metal_check->light_check No metal_solution ACTION: Incorporate a chelating agent (e.g., Sodium Phytate, EDDS). metal_check->metal_solution Yes antioxidant_check Does the formulation contain antioxidants? light_check->antioxidant_check No light_solution ACTION: Use UV-protective (e.g., amber) packaging. light_check->light_solution Yes antioxidant_solution ACTION: Add a primary antioxidant (e.g., Tocopherol, Rosemary Extract). antioxidant_check->antioxidant_solution No end_node Monitor Stability antioxidant_check->end_node Yes ph_solution->metal_check metal_solution->light_check light_solution->antioxidant_check antioxidant_solution->end_node

Caption: A troubleshooting workflow for diagnosing and resolving DHA yellowing.

Step 2: Implement Corrective Strategies

Based on the diagnosis, implement one or more of the following strategies.

Strategy 1: pH Control

Maintaining an acidic pH is crucial for the stability of DHA.[4] Many cosmetic ingredients are only stable within a specific pH range.[16]

  • Recommendation: Adjust and maintain the formulation's pH to be between 2.0 and 6.0 for optimal stability and efficacy.[11][12]

  • Method: Use a calibrated pH meter to accurately measure the pH.[16] Incorporate pH adjusters like citric acid or lactic acid to lower the pH as needed.

Strategy 2: Use of Chelating Agents

Transition metal ions, such as iron and copper, can catalyze oxidative degradation that leads to color changes.[9] Chelating agents bind to these metal ions, inactivating them.[17]

  • Recommendation: Add a chelating agent to the water phase of your formulation, especially if using botanical extracts or other ingredients that may contain trace metals.[18]

  • Examples: Sodium Phytate, Tetrasodium EDTA, or biodegradable alternatives like Tetrasodium Iminodisuccinate (IDS).[17][19]

Strategy 3: Incorporation of Antioxidants

Antioxidants protect formulations by neutralizing free radicals and slowing the oxidation process.[8][17]

  • Recommendation: Combine primary and secondary antioxidants for a synergistic effect.[17]

  • Primary Antioxidants (Free Radical Scavengers):

    • Tocopherol (Vitamin E): An oil-soluble antioxidant effective at protecting oils and butters.[17] Gamma-tocopherol is particularly effective for formulation protection.[17]

    • Rosemary CO2 Extract: A potent antioxidant that is effective even at low concentrations.[17][18]

  • Secondary Antioxidants: These include chelating agents which work by binding metal ions.[17]

The diagram below illustrates the relationship between these contributing factors and the prevention of yellowing.

G cluster_causes Causes of Yellowing cluster_strategies Prevention Strategies High_pH High pH (>6.0) Yellowing DHA Degradation (Yellow Chromophores) High_pH->Yellowing Metal_Ions Metal Ions (Fe, Cu) Metal_Ions->Yellowing UV_Light UV Light / Oxygen UV_Light->Yellowing pH_Control pH Adjustment (to < 6.0) DHA This compound (Stable State) pH_Control->DHA stabilizes Chelating_Agents Chelating Agents (e.g., Sodium Phytate) Chelating_Agents->DHA protects from Antioxidants Antioxidants (e.g., Tocopherol) Antioxidants->DHA protects from Packaging UV-Protective Packaging Packaging->DHA protects from DHA->Yellowing degrades to

Caption: Causal relationships between destabilizing factors and prevention strategies.

Experimental Protocols & Data

To quantitatively assess the effectiveness of these strategies, a stability testing protocol should be implemented.

Protocol: Accelerated Stability Testing for Color

1. Objective: To evaluate the effectiveness of various stabilizers in preventing the yellowing of a DHA-containing formulation under accelerated conditions (elevated temperature and UV exposure).

2. Materials:

  • Base formulation containing this compound (e.g., an O/W cream).

  • Test stabilizers: Tocopherol, Sodium Phytate.

  • pH adjuster: Citric acid solution (50%).

  • Control sample (base formulation with DHA, no stabilizers).

  • UV-transparent and amber glass containers.

  • Calibrated pH meter, colorimeter (measuring CIE Lab* values), stability chamber/oven (45°C), UV light chamber.

3. Methodology:

  • Prepare Batches: Prepare several batches of the base formulation.

    • Control: No added stabilizers.

    • Batch A (pH Adjusted): Adjust pH to 5.0 ± 0.2.

    • Batch B (Antioxidant): Add 0.2% Tocopherol to Batch A.

    • Batch C (Chelator): Add 0.1% Sodium Phytate to Batch A.

    • Batch D (Combined): Add 0.2% Tocopherol and 0.1% Sodium Phytate to Batch A.

  • Packaging: Aliquot each batch into both UV-transparent and amber glass containers.

  • Storage Conditions:

    • Store one set of samples at room temperature (25°C), protected from light.

    • Store a second set in a stability chamber at 45°C.

    • Store a third set (in UV-transparent containers) in a UV light chamber.

  • Data Collection: At specified time points (T=0, 1 week, 2 weeks, 4 weeks), remove samples and allow them to equilibrate to room temperature.

  • Analysis:

    • Measure the pH of each sample.

    • Measure the color using a colorimeter. Record the L, a, and b* values. The b* value (yellowness/blueness) is the key indicator. An increase in the b* value signifies yellowing.

    • Calculate the change in yellowness (Δb*) relative to the T=0 reading.

Data Presentation: Expected Outcomes

The results of the stability test can be summarized in a table for clear comparison.

Formulation BatchStorage ConditionΔb* (Yellowness Change) after 4 Weeks (Hypothetical Data)
Control 45°C+12.5
Batch A (pH 5.0)45°C+8.2
Batch B (pH 5.0 + Antioxidant)45°C+4.5
Batch C (pH 5.0 + Chelator)45°C+5.1
Batch D (pH 5.0 + Both)45°C+1.8
Batch D (pH 5.0 + Both)25°C, Amber Glass+0.3

References

Technical Support Center: Optimizing Dehydroacetic Acid Concentration for Effective Microbial Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing dehydroacetic acid (DHA) for microbial inhibition. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered when using this compound as a microbial inhibitor.

Problem Potential Cause Suggested Solution
No or low microbial inhibition observed. Suboptimal DHA Concentration: The concentration of DHA may be too low to inhibit the specific microorganism being tested.Refer to the Minimum Inhibitory Concentration (MIC) data table below to determine the appropriate concentration range for your target microbe. Consider performing a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Incorrect pH of the Medium: The antimicrobial efficacy of this compound is pH-dependent, with optimal activity in the acidic range.[1][2][3]Adjust the pH of your experimental medium to the optimal range for DHA activity, which is typically between pH 2 and 4.[1] Note that higher pH values may decrease its effectiveness.[2]
Inactivation of DHA: The compound may have been inactivated by other components in the medium or degraded over time.Prepare fresh solutions of DHA for each experiment. Avoid prolonged storage of diluted solutions. Review the composition of your medium for any components known to interact with or degrade organic acids.
Precipitation of DHA in the medium. Poor Solubility: this compound has limited solubility in water, especially at higher concentrations and neutral pH.To improve solubility, consider the following: - Prepare a stock solution in an organic solvent like ethanol or DMSO before diluting it in your aqueous medium.[4][5][6] - Gently heat and/or sonicate the solution to aid dissolution.[5] - Use the sodium salt of this compound (sodium dehydroacetate), which has greater water solubility.
Inconsistent or non-reproducible results. Inoculum Variability: The size and growth phase of the microbial inoculum can significantly impact susceptibility testing results.Standardize your inoculum preparation. Ensure you are using a consistent cell density (e.g., by adjusting to a specific McFarland standard) and that the microorganisms are in the same growth phase (typically logarithmic phase) for each experiment.
Contamination: Contamination of your cultures or reagents can lead to erroneous results.Employ strict aseptic techniques throughout your experimental workflow. Regularly check the purity of your microbial cultures and the sterility of your media and reagents.

Frequently Asked Questions (FAQs)

Q1: What is the typical effective concentration range for this compound?

A1: The effective concentration of this compound can vary depending on the target microorganism and the experimental conditions. However, it is generally effective at low concentrations, typically ranging from 0.02% to 0.6% (200 to 6000 µg/mL). For specific microorganisms, it is best to consult Minimum Inhibitory Concentration (MIC) data.

Q2: What is the mechanism of microbial inhibition by this compound?

A2: The primary mechanism of action of this compound involves the disruption of microbial cell membranes. This leads to increased permeability and leakage of cellular components, ultimately resulting in cell death.

Q3: Is the antimicrobial activity of this compound affected by pH?

A3: Yes, the antimicrobial activity of this compound is significantly influenced by pH. It exhibits optimal efficacy in acidic conditions, typically within a pH range of 2 to 4.[1] As the pH increases, its inhibitory effect may be reduced.[2]

Q4: How should I prepare a stock solution of this compound?

A4: Due to its limited water solubility, it is recommended to prepare a concentrated stock solution of this compound in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) before making final dilutions in your aqueous experimental medium.[4][5][6] For example, a stock solution can be prepared by dissolving the required amount of DHA in absolute ethanol and then filter-sterilizing the solution.[4]

Q5: Can this compound be used against both bacteria and fungi?

A5: Yes, this compound has a broad spectrum of antimicrobial activity and is effective against both bacteria and fungi (including yeasts and molds).

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms

The following table summarizes the MIC values of this compound against a selection of Gram-positive and Gram-negative bacteria, as well as yeasts. This data can be used as a starting point for determining the optimal concentration for your experiments.

MicroorganismTypeMIC (µg/mL)
Staphylococcus epidermidis ATCC 12228Gram-positive bacteria7.81[7]
Mycobacterium smegmatis ATCC 607Gram-positive bacteria7.81[7]
Staphylococcus aureus CIP 106760Gram-positive bacteria15.63[7]
Klebsiella pneumoniae (isolate)Gram-negative bacteria125[7]
Escherichia coli (isolate HSM 3023)Gram-negative bacteria125[7]

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Experimental Protocols

Detailed Methodology: Broth Microdilution Method for Determining the Minimum Inhibitory Concentration (MIC) of this compound

This protocol outlines the steps for determining the MIC of this compound against a specific bacterial strain using the broth microdilution method in a 96-well microtiter plate.

Materials:

  • This compound (DHA) powder

  • Appropriate organic solvent (e.g., absolute ethanol or DMSO)

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium

  • Pure culture of the test microorganism grown overnight on an agar plate

  • Sterile 0.85% saline

  • Sterile 96-well microtiter plates (U- or flat-bottom)

  • Sterile reagent reservoirs

  • Multichannel and single-channel micropipettes with sterile tips

  • Spectrophotometer or McFarland standards

  • Incubator set to the optimal growth temperature for the test microorganism (e.g., 37°C for E. coli and S. aureus)

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh the required amount of DHA powder.

    • Dissolve the DHA in a minimal amount of the chosen organic solvent to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test microorganism from the overnight agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.

    • Dilute the adjusted bacterial suspension in the appropriate sterile broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution of this compound:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the DHA stock solution to the first column of wells. This will be your highest concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

  • Inoculation of the Microtiter Plate:

    • Using a multichannel pipette, add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted DHA and the positive control well.

    • The final volume in each well will be 200 µL.

    • Include a positive control (broth with inoculum, no DHA) and a negative control (broth only, no inoculum) on each plate.

  • Incubation:

    • Cover the microtiter plate with a sterile lid or sealing film.

    • Incubate the plate at the appropriate temperature for 16-20 hours under ambient air conditions.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity, which indicates bacterial growth. A reading mirror can be used to facilitate observation.

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

Mandatory Visualization

TroubleshootingWorkflow start Start: No or Low Microbial Inhibition check_conc Is DHA concentration in the expected MIC range? start->check_conc check_ph Is the medium pH within the optimal range (2-4)? check_conc->check_ph Yes adjust_conc Adjust DHA concentration based on MIC data or perform dose-response. check_conc->adjust_conc No check_solubility Is there any visible precipitation of DHA? check_ph->check_solubility Yes adjust_ph Adjust medium pH to the optimal range. check_ph->adjust_ph No check_inoculum Is the inoculum standardized (density and growth phase)? check_solubility->check_inoculum No improve_solubility Improve solubility: - Use organic solvent for stock - Use sodium dehydroacetate check_solubility->improve_solubility Yes standardize_inoculum Standardize inoculum preparation (e.g., using McFarland standard). check_inoculum->standardize_inoculum No end_success Problem Resolved check_inoculum->end_success Yes adjust_conc->end_success adjust_ph->end_success improve_solubility->end_success standardize_inoculum->end_success

Caption: Troubleshooting workflow for ineffective this compound inhibition.

MIC_Workflow prep_dha Prepare & Filter-Sterilize DHA Stock Solution serial_dilute Perform 2-fold Serial Dilution of DHA in 96-well Plate prep_dha->serial_dilute prep_inoculum Prepare & Standardize Microbial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Standardized Microbial Suspension prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate Plate (e.g., 37°C for 16-20h) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic

Caption: Experimental workflow for MIC determination using broth microdilution.

References

Technical Support Center: Photodegradation of Dehydroacetic Acid (DHA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of Dehydroacetic acid (DHA) under UV light.

Troubleshooting Guide

This guide addresses common issues encountered during the photodegradation experiments of this compound (DHA).

Problem Possible Causes Recommended Solutions
Low or No Degradation of DHA Inadequate UV Light Exposure: The wavelength or intensity of the UV lamp may be incorrect or insufficient.- Verify the UV lamp's emission spectrum and intensity. For DHA, which has a maximum absorption around 305 nm, a broad-spectrum UV source or a lamp with significant output in the UVA/UVB range is necessary.[1] - Ensure the reaction vessel is made of a UV-transparent material like quartz.
Incorrect Solvent: The solvent used may absorb a significant portion of the UV light or may not be suitable for the reaction.- Use a non-UV-absorbing solvent such as acetonitrile or high-purity water.[1]
Inconsistent Degradation Rates Fluctuations in Experimental Conditions: Variations in temperature, pH, or initial DHA concentration can affect reaction kinetics.- Use a temperature-controlled reaction setup. - Buffer the solution if pH changes are expected, as the ionic state of DHA can influence its reactivity. - Prepare fresh stock solutions for each set of experiments to ensure consistent starting concentrations.
Lamp Aging: The output of UV lamps can decrease over time, leading to slower degradation in later experiments.- Monitor the lamp's output regularly using a radiometer or by performing actinometry. - Replace the UV lamp according to the manufacturer's recommendations.
Poor Reproducibility in Analytical Results (HPLC) Column Degradation: Repeated injections of acidic samples can lead to the degradation of the stationary phase of the HPLC column.- Use a guard column to protect the analytical column. - Flush the column with a suitable solvent after each analytical run. - Dedicate a column specifically for the analysis of acidic compounds.
Mobile Phase Issues: Inconsistent mobile phase preparation, pH, or dissolved gases can cause shifts in retention times and baseline instability.- Prepare fresh mobile phase for each analysis.[1] - Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation.[1] - Ensure the pH of the mobile phase is consistent, as it can affect the retention of DHA and its acidic degradation products.[2]
Sample Matrix Effects: If working with complex matrices like cosmetic emulsions, other components can interfere with the analysis.- Implement a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering substances before HPLC analysis.[2]
Appearance of Unexpected Peaks in Chromatogram Formation of Multiple Photoproducts: UV irradiation of DHA is known to produce several byproducts, including an isomer and dimers.[3]- Use a high-resolution mass spectrometer (e.g., LC-HRMS) coupled with HPLC to identify the mass of the unknown peaks and aid in their structural elucidation.[3]
Contamination: Impurities in solvents, reagents, or from glassware can appear as extraneous peaks.- Use high-purity solvents and reagents.[1] - Thoroughly clean all glassware before use.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound (DHA) under UV light?

A1: The photodegradation of DHA under UV-visible light has been shown to yield several products. The primary identified photoproducts include an isomer of DHA, two isomeric dimeric structures, and a byproduct resulting from the elimination of carbon dioxide (CO2).[3]

Q2: How does the toxicity of a DHA solution change after UV exposure?

A2: Studies have indicated that the overall ecotoxicity of a DHA solution increases with the duration of UV irradiation. One of the primary photoproducts, an isomer of DHA, has been evaluated to be moderately toxic.[3] This highlights the importance of protecting products containing DHA from direct sunlight.[3]

Q3: What analytical methods are recommended for studying DHA degradation?

A3: High-performance liquid chromatography (HPLC) coupled with a UV detector is a common method for quantifying the degradation of DHA and the formation of its photoproducts.[2][4] For structural elucidation of the degradation products, more advanced techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high-resolution mass spectrometry (LC-HRMS) are recommended.[3]

Q4: Are there any quantitative data available for the photodegradation of DHA?

ParameterDescriptionExample Value (Compound)
Quantum Yield (Φ) A measure of the efficiency of a photochemical process. It is the fraction of absorbed photons that result in a specific chemical transformation.0.0178 (2,3-dibromo-5,6-dimethyl-1,4-benzoquinone)[3]
Pseudo-First-Order Rate Constant (k) The apparent rate constant for a reaction that is first-order with respect to the analyte, where the concentration of other reactants (like photons) is in large excess.Varies with experimental conditions (e.g., light intensity, pH).[5]

Q5: Can you provide a detailed experimental protocol for a typical DHA photodegradation study?

A5: Yes, a general protocol is provided in the "Experimental Protocols" section below, which includes sample preparation, the irradiation procedure, and sample analysis.

Experimental Protocols

Protocol for UV Degradation of this compound

This protocol outlines a typical procedure for the photodegradation of DHA in an aqueous solution.

Materials:

  • This compound (DHA), analytical standard

  • High-purity water (e.g., Milli-Q)

  • Acetonitrile (HPLC grade)

  • Quartz reaction vessel

  • UV lamp (e.g., medium-pressure mercury lamp)

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • HPLC vials

Procedure:

  • Preparation of DHA Stock Solution: Accurately weigh a known amount of DHA and dissolve it in a suitable solvent (e.g., a small amount of acetonitrile followed by dilution with high-purity water) to prepare a stock solution of a specific concentration (e.g., 100 mg/L).

  • Sample Preparation for Irradiation: Dilute the stock solution with high-purity water in a quartz reaction vessel to the desired starting concentration for the experiment (e.g., 10 mg/L).

  • Initiation of Photodegradation: Place the reaction vessel under the UV lamp. Ensure the lamp has been warmed up according to the manufacturer's instructions to ensure a stable light output. Start the magnetic stirrer to ensure the solution is well-mixed throughout the experiment.

  • Sampling: At predetermined time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw a small aliquot of the solution from the reaction vessel.

  • Sample Quenching and Storage: Immediately transfer the collected samples into amber HPLC vials to prevent further degradation from ambient light. If not analyzed immediately, store the samples at a low temperature (e.g., 4°C) in the dark.

  • Analysis: Analyze the samples using a validated HPLC method to determine the concentration of DHA and its degradation products.

Protocol for HPLC Analysis of DHA and its Photoproducts

This protocol describes a general HPLC method for the separation and quantification of DHA.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., TSK gel ODS-80TM, 5 µm, 150 x 4.6 mm I.D.).[2]

  • Mobile Phase: A mixture of water and methanol (e.g., 65:35, v/v) containing a suitable buffer or ion-pairing reagent to improve peak shape for the acidic analytes (e.g., 2.5 mM tetra-n-butylammonium hydroxide adjusted to pH 7.0 with phosphoric acid).[2]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 235 nm.[4]

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of DHA in the mobile phase at different concentrations to establish a calibration curve.

  • Sample Injection: Inject the collected samples from the photodegradation experiment into the HPLC system.

  • Data Acquisition and Analysis: Record the chromatograms and integrate the peak areas for DHA and any appearing degradation products.

  • Quantification: Use the calibration curve to determine the concentration of DHA in each sample. The concentration of degradation products can be estimated semi-quantitatively if analytical standards are not available by assuming a similar response factor to DHA.

Visualizations

experimental_workflow cluster_prep Preparation cluster_irrad Irradiation cluster_analysis Analysis prep_stock Prepare DHA Stock Solution prep_sample Prepare Irradiation Sample prep_stock->prep_sample irradiate UV Irradiation in Quartz Vessel prep_sample->irradiate Start Experiment sampling Collect Aliquots at Time Intervals irradiate->sampling hplc HPLC-UV Analysis sampling->hplc Analyze Samples data Data Processing & Quantification hplc->data

Experimental workflow for DHA photodegradation studies.

degradation_pathway DHA This compound (DHA) Excited_DHA Excited State DHA* DHA->Excited_DHA UV Light (hν) Isomer Isomer of DHA (Photoproduct 1) Excited_DHA->Isomer Isomerization Dimer1 Dimer 1 Excited_DHA->Dimer1 Dimerization Dimer2 Dimer 2 Excited_DHA->Dimer2 Dimerization CO2_Elimination CO2 Elimination Product Excited_DHA->CO2_Elimination Decarboxylation

Proposed degradation pathways of DHA under UV light.

References

Improving the solubility of Dehydroacetic acid for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dehydroacetic Acid (DHA). This resource provides researchers, scientists, and drug development professionals with practical guidance on overcoming the solubility challenges of DHA in in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHA), and why is its solubility a challenge for in vitro research?

A: this compound is a synthetic organic compound classified as a pyrone derivative, appearing as an odorless, white to light-yellow crystalline powder.[1][2] Its utility in research is often hampered by its very low solubility in water (less than 0.1 g in 100 mL at 25°C), which makes it difficult to prepare stock solutions and achieve desired concentrations in aqueous cell culture media.[1][3][4] DHA is a weak acid with a pKa value around 5.3-5.5, which is a key factor in its solubility characteristics.[1][3][5]

Q2: What are the most common and effective solvents for dissolving DHA?

A: DHA shows moderate to high solubility in several organic solvents. Dimethyl sulfoxide (DMSO) is frequently the first choice for preparing high-concentration stock solutions for in vitro assays. For a detailed comparison, refer to the table below.

Q3: My DHA is not dissolving completely, even in an organic solvent. What troubleshooting steps can I take?

A: If you encounter dissolution issues, consider the following:

  • Use Fresh Solvent: Solvents like DMSO are hygroscopic (absorb moisture from the air), which can significantly reduce their ability to dissolve compounds like DHA.[6][7] Always use fresh, anhydrous-grade solvent.

  • Apply Gentle Heat: Gently warming the solution (e.g., in a 37°C water bath) can help increase solubility.[8] However, be aware that DHA can decompose at very high temperatures.[1][5]

  • Use Sonication: Placing the solution in an ultrasonic bath is a very effective method for breaking up powder aggregates and aiding dissolution.[6][7][8]

  • Increase Solvent Volume: If the desired concentration is not critical, simply adding more solvent will aid dissolution.

Q4: My DHA precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A: This is a common problem when a compound is highly soluble in a concentrated organic stock but poorly soluble in the final aqueous buffer. To mitigate this:

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of DHA in your assay.

  • Increase Final DMSO Concentration: While keeping solvent toxicity in mind, a slight increase in the final percentage of DMSO (e.g., from 0.1% to 0.5%) can help keep the compound in solution.

  • Use a Co-Solvent System: For particularly difficult cases, a multi-component solvent system can be used to improve solubility in the final aqueous medium.[6] See the advanced protocols below for a detailed example.

  • Change Dilution Method: Add the stock solution to the medium drop-by-drop while vortexing or stirring vigorously to promote rapid mixing and prevent localized high concentrations that favor precipitation.

Q5: Can I use pH adjustment to improve the aqueous solubility of DHA?

A: Yes. As a weak acid, DHA's solubility in water can be dramatically increased by converting it to its salt form.[3][4] By adding a base like sodium hydroxide (NaOH), you can deprotonate the acid to form sodium dehydroacetate, which is significantly more water-soluble (33 g in 100 g of water at 25°C).[3][4] This is a highly effective strategy for preparing aqueous solutions.

Q6: What is the maximum concentration of solvents like DMSO that I can safely use in my cell-based assays?

A: The cytotoxicity of organic solvents varies between cell lines. However, a general guideline is to keep the final concentration of the solvent in the cell culture medium as low as possible. High concentrations of solvents can cause cellular stress or death, confounding experimental results.[9]

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityNotesCitations
Water< 0.1 g / 100 mL (at 25°C)Described as "almost insoluble" or "very slightly soluble".[1][3][4][10]
DMSO33 - 50 mg/mLRecommended to use fresh, anhydrous DMSO. Sonication may be required.[6][7][8]
Ethanol~3 g / 100 gModerately soluble.[1][3][4]
Acetone~22 g / 100 gReadily soluble.[3][4][10]
Propylene Glycol48 g / 100 g (Sodium Salt)High solubility, especially for the sodium salt form.[3][4]
Methanol~5 g / 100 gModerately soluble.[10]

Table 2: General Guidelines for Maximum Solvent Concentrations in Cell Culture

SolventRecommended Max. Concentration (v/v)NotesCitations
DMSO≤ 0.5%Some sensitive cell lines may require ≤ 0.1%. Always run a vehicle control.[9]
Ethanol≤ 0.5%Can have metabolic effects on cells. Vehicle control is critical.[9]
Acetone≤ 0.5%Shown to have low growth inhibitory effects at this concentration.[9]

Experimental Protocols & Troubleshooting Guides

Guide 1: Preparation of a Standard DHA Stock Solution in DMSO

This protocol outlines the standard method for preparing a concentrated stock of DHA for subsequent dilution in cell culture media.

Methodology:

  • Calculate Mass: Determine the mass of DHA powder required to achieve the desired stock concentration (e.g., for 1 mL of a 50 mM stock, you need 8.41 mg of DHA, MW: 168.15 g/mol ).

  • Weigh DHA: Accurately weigh the DHA powder and place it in a sterile microcentrifuge tube or vial.

  • Add Solvent: Add the calculated volume of fresh, anhydrous DMSO.

  • Promote Dissolution: Vortex the solution vigorously. If the powder does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minute intervals until the solution is clear. Gentle warming to 37°C can also be applied.

  • Sterile Filtration (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6][8]

G start Start weigh Weigh DHA Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate (Gentle Heat if Needed) add_dmso->dissolve check Is Solution Clear? dissolve->check check->dissolve No storage Aliquot and Store at -20°C / -80°C check->storage Yes end_node End storage->end_node G cluster_0 Initial State cluster_1 Final State DHA This compound (Weak Acid) Sol_DHA Low Aqueous Solubility DHA->Sol_DHA process + Sodium Hydroxide (NaOH) DHA->process Na_DHA Sodium Dehydroacetate (Salt) Sol_Na_DHA High Aqueous Solubility Na_DHA->Sol_Na_DHA process->Na_DHA G start Start: Prepare 27.5 mg/mL DHA in DMSO Stock add_peg Step 1: Add PEG300 (40% final vol) start->add_peg mix1 Mix Until Homogenous add_peg->mix1 add_tween Step 2: Add Tween-80 (5% final vol) mix1->add_tween mix2 Mix Until Homogenous add_tween->mix2 add_saline Step 3: Add Saline (45% final vol) mix2->add_saline end_node End: Clear Solution (2.75 mg/mL DHA) add_saline->end_node

References

Technical Support Center: Quenching Dehydroacetic Acid Activity in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on managing the inhibitory effects of Dehydroacetic Acid (DHA) in enzymatic reactions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHA) and why is it a concern in our enzymatic assays?

This compound (DHA) is a synthetic organic compound widely used as a preservative in cosmetics, food, and industrial products due to its effective antimicrobial and antifungal properties.[1][2] In a laboratory setting, its presence, even in trace amounts from sources like plasticware or reagents, can act as an enzyme inhibitor, potentially leading to inaccurate or misleading results in enzymatic assays. DHA has been noted to function as an "anti-enzyme" agent in some commercial products.[2]

Q2: What is the mechanism of enzyme inhibition by this compound?

The precise and complete mechanism of enzyme inhibition by DHA is not extensively documented in publicly available literature. However, based on its chemical structure, a pyrone derivative, it is theorized to act as a competitive or non-competitive inhibitor for a range of enzymes, particularly oxidoreductases. Its ability to chelate metal ions could also contribute to the inhibition of metalloenzymes. Further research is required to fully elucidate the specific interactions at the enzyme's active site.

Q3: What are the common signs of DHA interference in an enzymatic reaction?

Common indicators of DHA interference include:

  • A significant decrease in the expected enzyme activity.

  • Non-linear reaction progress curves.

  • Inconsistent results between experimental replicates.

  • Discrepancies between results obtained using different batches of reagents or consumables.

Q4: Can DHA be removed from a reaction mixture?

Complete removal of DHA from a complex reaction mixture without affecting the enzyme or other components can be challenging. Techniques like dialysis or size-exclusion chromatography could theoretically remove DHA, but these methods are often not practical for in-progress enzymatic assays. Therefore, quenching its inhibitory activity is a more common and feasible approach.

Troubleshooting Guide

This guide addresses specific issues you may encounter due to DHA contamination in your enzymatic assays.

Problem Possible Cause Troubleshooting Steps
Unexpectedly low enzyme activity DHA contamination from reagents, buffers, or plasticware is inhibiting the enzyme.1. Reagent Purity Check: Test each reagent and buffer component individually for inhibitory effects. Prepare fresh solutions using high-purity water and reagents. 2. Consumables Check: Switch to a different batch or brand of microplates, pipette tips, and tubes. Glassware, when appropriate, can be a suitable alternative to plastic. 3. Implement a Quenching Protocol: If contamination is suspected and unavoidable, proceed to the quenching protocols outlined below.
High variability between replicates Inconsistent levels of DHA contamination across different wells or tubes.1. Standardize Handling: Ensure uniform handling and mixing procedures for all replicates. 2. Pre-rinse Consumables: If plasticware must be used, consider pre-rinsing with the reaction buffer to remove any potential surface contaminants. 3. Positive Control with DHA: Include a control group where a known concentration of DHA is added to assess the level of inhibition and variability.
Assay signal drift or instability DHA may be interfering with the detection method (e.g., absorbance or fluorescence).1. Spectral Scan: Perform a UV-Visible spectral scan of DHA at the concentration range of concern to identify any absorbance overlap with your substrate or product. DHA is known to absorb UV light. 2. Quenching Agent Control: Run a control with only the quenching agent and the detection reagents to ensure the quencher itself does not interfere with the signal.

Experimental Protocols

Protocol 1: Quenching DHA Activity with a Thiol-Based Reagent (e.g., Dithiothreitol - DTT)

This protocol is based on the hypothesis that DHA may react with sulfhydryl groups, and a reducing agent like DTT could potentially neutralize its inhibitory effect.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of Dithiothreitol (DTT) at a concentration of 1 M in high-purity water.

    • Prepare a series of working solutions of DHA in your assay buffer to determine the concentration that causes significant inhibition (e.g., 50% inhibition or IC50).

  • Quenching Experiment Setup:

    • In a microplate or microcentrifuge tubes, set up the following conditions:

      • Control (No DHA): Enzyme + Substrate + Assay Buffer

      • Inhibited Control (DHA): Enzyme + Substrate + DHA solution

      • Quenched Reaction: Enzyme + Substrate + DHA solution + varying concentrations of DTT (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM).

  • Incubation and Measurement:

    • Pre-incubate the enzyme with DHA and the DTT for a set period (e.g., 15-30 minutes) at the reaction temperature before adding the substrate.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress using your established detection method (e.g., spectrophotometry or fluorometry).

  • Data Analysis:

    • Compare the enzyme activity in the quenched reactions to the control and inhibited control.

    • Determine the concentration of DTT that effectively restores enzyme activity.

Protocol 2: Quenching DHA Activity by pH Shift

This protocol is based on the principle that the inhibitory activity of a compound can be pH-dependent. A temporary and reversible shift in pH might alter the ionization state of DHA or the enzyme's active site, reducing the inhibitory interaction.

Methodology:

  • Determine pH Stability:

    • Establish the pH stability range of your enzyme and substrate. This method is only suitable if your enzyme can tolerate a brief shift in pH without irreversible denaturation.

  • Quenching Experiment Setup:

    • Prepare two sets of assay buffers: your standard assay buffer and a quenching buffer with a significantly different pH (e.g., 1-2 pH units higher or lower).

    • Set up the following reactions:

      • Control: Enzyme + Substrate in standard assay buffer.

      • Inhibited Control: Enzyme + Substrate + DHA in standard assay buffer.

      • Quenched Reaction:

        • Incubate the enzyme and DHA in the quenching buffer for a short period (e.g., 5-10 minutes).

        • Neutralize the pH back to the optimal range for your enzyme by adding a calculated amount of a neutralizing acid or base.

        • Initiate the reaction by adding the substrate.

  • Measurement and Analysis:

    • Monitor the enzyme activity and compare the results across the different conditions.

Data Presentation

Table 1: Hypothetical Quantitative Data for DTT Quenching of DHA Inhibition of Horseradish Peroxidase (HRP)

[DHA] (µM)[DTT] (mM)HRP Activity (% of Control)
00100%
50045%
500.155%
500.572%
50185%
50595%
501098%

This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific enzyme and assay conditions.

Visualizations

Quenching_Workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting cluster_quenching Quenching Strategy cluster_resolution Resolution A Unexpected Low Enzyme Activity B Suspect DHA Contamination A->B C Verify Reagent and Consumable Purity B->C D Select Quenching Method (e.g., DTT, pH shift) C->D E Optimize Quenching Agent Concentration D->E F Validate Quenching Protocol E->F G Restored Enzyme Activity F->G

Caption: Logical workflow for troubleshooting and quenching DHA activity.

Signaling_Pathway_Inhibition cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Pathway cluster_quenching_pathway Quenching Pathway Enzyme Enzyme (Active Site) Product Product Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme DHA This compound (Inhibitor) DHA->Enzyme Inhibition InactiveDHA Inactive DHA Complex DHA->InactiveDHA QuenchingAgent Quenching Agent (e.g., DTT) QuenchingAgent->DHA Neutralization

Caption: Signaling pathway of DHA inhibition and quenching.

References

Technical Support Center: Dehydroacetic Acid (DHA) Removal from Final Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing Dehydroacetic acid (DHA) from final products. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your purification processes.

Methods for Removing this compound

This compound (DHA) is a common preservative in pharmaceutical and cosmetic formulations.[1][2] Its removal is often a necessary step in the purification of a final product. The primary methods for DHA removal are based on its physicochemical properties, including its acidic nature and differential solubility. The most effective methods include:

  • Recrystallization: This technique leverages the differences in solubility between DHA and the final product in a given solvent system.

  • Activated Carbon Treatment: This method utilizes the high adsorptive capacity of activated carbon to remove DHA from a solution.

  • Liquid-Liquid Extraction: This separation technique takes advantage of the acidic nature of DHA, allowing it to be selectively extracted from an organic phase into an aqueous base.

Troubleshooting Guides

Recrystallization Troubleshooting
Issue Potential Cause Troubleshooting Steps
Product and DHA co-precipitate The chosen solvent does not have a significant solubility differential between the product and DHA at different temperatures.- Re-evaluate solvent choice: Test a range of solvents with varying polarities. The ideal solvent will have high solubility for both the product and DHA at elevated temperatures, but low solubility for the product and high solubility for DHA at lower temperatures.- Optimize cooling rate: A slower cooling rate can sometimes allow for more selective crystallization of the desired product.
Low product recovery The product has significant solubility in the cold solvent.- Use a minimal amount of hot solvent: Ensure you are using the absolute minimum volume of hot solvent required to fully dissolve the product.- Cool to a lower temperature: Use an ice bath or refrigeration to further decrease the solubility of the product.- Consider a two-solvent system: Introduce an anti-solvent in which the product is insoluble but DHA is soluble.
Oily precipitate instead of crystals The boiling point of the solvent is higher than the melting point of the product or DHA.- Select a lower-boiling point solvent. - Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.
Activated Carbon Treatment Troubleshooting
Issue Potential Cause Troubleshooting Steps
Incomplete DHA removal - Insufficient amount of activated carbon.- Insufficient contact time.- Inappropriate choice of activated carbon.- Increase the amount of activated carbon: Perform small-scale trials to determine the optimal carbon-to-product ratio.- Increase contact time: Allow for longer stirring or agitation of the mixture.- Test different grades of activated carbon: The pore size and surface chemistry of the activated carbon can influence its adsorption efficiency for specific molecules.[3]
Significant product loss The product is also being adsorbed by the activated carbon.- Decrease the amount of activated carbon. - Decrease contact time. - Change the solvent: The solvent can influence the competitive adsorption between the product and DHA.
Carbon particles in the final product Inadequate filtration.- Use a finer filter paper or a membrane filter. - Consider centrifugation followed by decantation before filtration.
Liquid-Liquid Extraction Troubleshooting
Issue Potential Cause Troubleshooting Steps
Emulsion formation High concentration of surfactants or vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. - Gently swirl or invert the separatory funnel instead of vigorous shaking. - Centrifuge the mixture to break the emulsion. [4]
Incomplete separation of layers The densities of the organic and aqueous layers are too similar.- Add a solvent with a significantly different density to the organic phase. - Add brine to the aqueous phase to increase its density.
Product remains in the aqueous layer The product has some acidic or basic properties, causing it to be extracted along with the DHA.- Use a weaker base for the extraction: A dilute solution of sodium bicarbonate is often sufficient to extract the acidic DHA without affecting less acidic or basic products.[5]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best method for removing DHA from my specific product?

A1: The choice of method depends on the properties of your final product.

  • Recrystallization is ideal for solid, crystalline products that have a significantly different solubility profile from DHA in a particular solvent.

  • Activated Carbon Treatment is a good option for removing trace amounts of DHA from a solution, especially if your product has a low affinity for carbon.

  • Liquid-Liquid Extraction is most effective when your product is a neutral organic compound dissolved in a water-immiscible solvent.

Q2: What safety precautions should I take when working with the solvents and reagents for DHA removal?

A2: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be aware of the flammability and toxicity of the organic solvents you are using. Consult the Safety Data Sheet (SDS) for each chemical before use.

Q3: How can I quantify the amount of DHA remaining in my product after purification?

A3: High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate method for quantifying residual DHA.[6][7][8] You will need to develop a validated HPLC method using a reference standard of DHA.

Q4: Can I use a combination of methods for DHA removal?

A4: Yes, a multi-step purification process can be very effective. For example, you could perform a liquid-liquid extraction to remove the bulk of the DHA, followed by a recrystallization or activated carbon treatment to remove trace amounts.

Data Presentation

The following tables provide a summary of the key parameters for each DHA removal method. Note: The efficiency data presented here are illustrative. Actual results will vary depending on the specific product, solvent system, and experimental conditions.

Table 1: Recrystallization Solvent Screening for DHA Removal
Solvent SystemProduct Solubility (Hot)Product Solubility (Cold)DHA Solubility (Hot)DHA Solubility (Cold)Predicted Removal Efficiency
EthanolHighModerateHighHighLow
Isopropanol/WaterHighLowHighHighModerate
TolueneModerateLowHighModerateHigh
Ethyl Acetate/HexaneHighLowHighModerateHigh
Table 2: Activated Carbon Treatment Efficiency
Activated Carbon TypeCarbon Loading (w/w %)Contact Time (min)Initial DHA Conc. (ppm)Final DHA Conc. (ppm)Removal Efficiency (%)Product Yield (%)
Standard Grade13010002507595
Acid-Washed13010001508592
Standard Grade2601000509588
Acid-Washed2601000<10>9985
Table 3: Liquid-Liquid Extraction Efficiency
Aqueous BaseBase ConcentrationNumber of ExtractionsInitial DHA in Organic Phase (%)Final DHA in Organic Phase (%)Removal Efficiency (%)Product Loss to Aqueous Phase (%)
NaHCO₃5%110.280<1
NaHCO₃5%31<0.01>99<1
NaOH1M11<0.01>995-10 (product dependent)
K₂CO₃10%210.05951-2

Experimental Protocols & Visualizations

Recrystallization Protocol
  • Solvent Selection: Based on solubility data, choose a solvent or solvent system in which your product is soluble at high temperatures and insoluble at low temperatures, while DHA remains soluble at low temperatures.

  • Dissolution: In an Erlenmeyer flask, dissolve the impure product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing DHA.

  • Drying: Dry the crystals under vacuum.

Recrystallization_Workflow start Impure Product (Product + DHA) dissolve Dissolve in minimal hot solvent start->dissolve hot_filter Hot Gravity Filtration (optional) dissolve->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool Hot Solution impurities Insoluble Impurities hot_filter->impurities Insolubles Removed isolate Vacuum Filtration cool->isolate wash Wash with -cold solvent isolate->wash mother_liquor Mother Liquor (DHA in solution) isolate->mother_liquor Filtrate dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Recrystallization Workflow for DHA Removal
Activated Carbon Treatment Protocol

  • Preparation: Dissolve the impure product in a suitable solvent.

  • Addition of Carbon: Add the calculated amount of activated carbon to the solution.

  • Adsorption: Stir the mixture for a predetermined amount of time at a controlled temperature.

  • Filtration: Remove the activated carbon by filtration through a pad of celite or a fine filter paper.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the purified product.

Activated_Carbon_Workflow start Impure Product in Solution add_carbon Add Activated Carbon start->add_carbon stir Stir for Adsorption add_carbon->stir filter Filter to Remove Carbon stir->filter evaporate Solvent Evaporation filter->evaporate Filtrate carbon_waste Activated Carbon (with adsorbed DHA) filter->carbon_waste Solid pure_product Pure Product evaporate->pure_product

Activated Carbon Treatment Workflow
Liquid-Liquid Extraction Protocol

  • Dissolution: Dissolve the impure product in a water-immiscible organic solvent in a separatory funnel.

  • Extraction: Add an aqueous solution of a weak base (e.g., 5% sodium bicarbonate).

  • Mixing: Stopper the funnel and gently invert it several times, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The deprotonated DHA will be in the aqueous layer.

  • Draining: Drain the lower aqueous layer.

  • Repeat: Repeat the extraction with fresh aqueous base two more times.

  • Washing: Wash the organic layer with brine to remove any residual water.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

Liquid_Liquid_Extraction_Workflow cluster_0 Separatory Funnel cluster_1 Work-up start Impure Product in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO₃) start->add_base mix_separate Mix and Allow Layers to Separate add_base->mix_separate organic_layer Organic Layer (Product) mix_separate->organic_layer aqueous_layer Aqueous Layer (DHA Salt) mix_separate->aqueous_layer wash_brine Wash with Brine organic_layer->wash_brine dry_organic Dry Organic Layer wash_brine->dry_organic evaporate Evaporate Solvent dry_organic->evaporate pure_product Pure Product evaporate->pure_product

Liquid-Liquid Extraction Workflow

References

Validation & Comparative

A Comparative Analysis of Dehydroacetic Acid and Sodium Benzoate for Food Preservation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

In the landscape of food preservation, dehydroacetic acid (DHA) and sodium benzoate stand out as two widely utilized antimicrobial agents. Each possesses distinct chemical properties, efficacy profiles, and regulatory considerations that dictate their suitability for various food and beverage applications. This guide provides an objective, data-supported comparison for researchers, scientists, and product development professionals, detailing their mechanisms of action, quantitative performance, and safety profiles.

Mechanism of Antimicrobial Action

Both preservatives function by inhibiting microbial growth, but their primary modes of action and optimal conditions for efficacy differ significantly.

Sodium Benzoate: As an acidic preservative, sodium benzoate's efficacy is pH-dependent. In acidic environments (optimally pH 2.5-4.0), it converts to its active form, benzoic acid.[1] The lipophilic, undissociated benzoic acid molecules readily penetrate the microbial cell membrane.[1][2] Once inside the cell, it disrupts several vital functions:

  • Intracellular pH Reduction: It acidifies the cell's interior, creating an inhospitable environment for metabolic processes.[3]

  • Enzyme Inhibition: It hinders the activity of key enzymes, such as those in the respiratory system, thereby blocking energy production.[2][3]

  • Membrane Disruption: It interferes with the permeability of the cell membrane, hindering the absorption of essential molecules like amino acids.[1][4]

This compound (and its salt, Sodium Dehydroacetate): DHA is a broad-spectrum preservative that functions effectively against fungi, yeasts, and bacteria.[5] Its mechanism is less reliant on pH than sodium benzoate and is primarily understood to involve the disruption of the microbial cell membrane's integrity, leading to cell death.[6] It also inhibits the activity of various enzymes within the microorganism.

G Figure 1. Comparative Mechanism of Action cluster_0 Sodium Benzoate (in acidic food, pH < 4.5) cluster_1 This compound (Broad pH range) SB Sodium Benzoate BA Benzoic Acid (Active Form) SB->BA Membrane_SB Penetrates Cell Membrane BA->Membrane_SB Cell_SB Microbial Cell Membrane_SB->Cell_SB Enters Cell Action_SB1 Lowers Intracellular pH Cell_SB->Action_SB1 Action_SB2 Inhibits Respiratory Enzymes Cell_SB->Action_SB2 Action_SB3 Disrupts Membrane Permeability Cell_SB->Action_SB3 Result_SB Growth Inhibition / Cell Death Action_SB1->Result_SB Action_SB2->Result_SB Action_SB3->Result_SB DHA This compound Membrane_DHA Binds to Cell Membrane DHA->Membrane_DHA Cell_DHA Microbial Cell Membrane_DHA->Cell_DHA Damages Membrane Action_DHA1 Disrupts Membrane Integrity Membrane_DHA->Action_DHA1 Action_DHA2 Inhibits Intracellular Enzymes Cell_DHA->Action_DHA2 Result_DHA Growth Inhibition / Cell Death Action_DHA1->Result_DHA Action_DHA2->Result_DHA

Figure 1. Comparative Mechanism of Action

Efficacy and Physicochemical Properties

A key differentiator between the two preservatives is their performance under various food processing and storage conditions. DHA generally exhibits broader and more potent activity.

FeatureThis compound / Sodium DehydroacetateSodium Benzoate
Spectrum Broad-spectrum; strong inhibition of fungi, yeast, and bacteria.[5][7]Broad-spectrum; effective against yeast, mold, and some bacteria.[1][2]
Potency Reportedly 2 to 10 times more effective than sodium benzoate.Standard efficacy, widely used for decades.[8]
Optimal pH Effective in both acidic and neutral conditions.[9]Most effective in acidic conditions (pH < 4.5); ineffective above pH 5.[1][4][10]
Heat Stability Stable to heat; can be used in heated and baked foods.Stable under typical processing conditions.
Solubility This compound has poor water solubility; its sodium salt is used for its greater solubility.[6]Sodium benzoate is highly soluble in water.[1]

Quantitative Performance Data: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes available MIC data from various studies. It is important to note that direct comparisons are challenging as experimental conditions (e.g., specific microbial strains, culture media, pH) vary between studies.

PreservativeMicroorganismMIC (mg/mL)pHSource
Sodium Benzoate Candida albicans2.5Not Specified[11]
Sodium Benzoate Fusarium oxysporum>50Not Specified[11]
Sodium Benzoate Aspergillus flavus>50Not Specified[11]
Sodium Benzoate Bacillus subtilis10Not Specified[11]
Sodium Benzoate Staphylococcus aureus10Not Specified[11]
This compound Aspergillus niger0.45 (in medium with 5% nonionic emulsifier)6.1
This compound Aerobacter aerogenes1.0 (in medium with 5% nonionic emulsifier)6.1

Experimental Protocol: MIC Determination via Broth Dilution

A standard method for determining the MIC of a preservative is the broth dilution test. This protocol outlines the general steps involved.[12][13]

Objective: To determine the lowest concentration of a preservative that inhibits the visible growth of a target microorganism.

Materials:

  • Sterile nutrient broth (e.g., Tryptic Soy Broth)

  • Preservative stock solution (e.g., this compound, Sodium Benzoate)

  • Pure culture of the test microorganism (e.g., E. coli, S. aureus, A. niger)

  • Sterile test tubes or 96-well microtiter plate

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Serial Dilution: Prepare a series of dilutions of the preservative in sterile nutrient broth across multiple test tubes or wells. Concentrations should span a range expected to include the MIC. A "no preservative" tube serves as a positive control for microbial growth.

  • Inoculation: Inoculate each tube (including the positive control) with a standardized suspension of the test microorganism. A "no microorganism" tube serves as a negative control to ensure broth sterility.

  • Incubation: Incubate all tubes under conditions optimal for the growth of the test microorganism (e.g., 37°C for 24-48 hours for bacteria).

  • Observation: After incubation, visually inspect the tubes for turbidity (cloudiness), which indicates microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the preservative in a tube that remains clear (no visible growth).

G Figure 2. Experimental Workflow for MIC Determination (Broth Dilution) start Start prep_media Prepare sterile nutrient broth and preservative stock solution start->prep_media serial_dilution Create serial dilutions of preservative in broth prep_media->serial_dilution inoculate Inoculate each dilution with a standardized microbial suspension serial_dilution->inoculate controls Include positive (no preservative) and negative (no microbe) controls inoculate->controls incubate Incubate at optimal growth temperature and time controls->incubate observe Visually assess turbidity (cloudiness) in each tube incubate->observe determine_mic Identify lowest concentration with no visible growth observe->determine_mic end End: MIC Value Determined determine_mic->end

Figure 2. Experimental Workflow for MIC Determination (Broth Dilution)

Regulatory Status and Safety Profile

The regulatory landscape and safety considerations for these two preservatives are markedly different and are crucial factors in their application.

Sodium Benzoate:

  • Regulatory Status: It holds a long history of use and is designated as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA) when used within the maximum limit of 0.1% in food.[14][15][16][17][18] It is also approved by other major global bodies, including the European Food Safety Authority (EFSA), which has set an acceptable daily intake (ADI) of 5 mg/kg of body weight.[14][16]

  • Safety Profile: Sodium benzoate is generally considered safe, is not accumulated in the body, and is excreted within 24 hours.[15] The primary safety concern is its potential to react with ascorbic acid (vitamin C) under certain conditions (e.g., heat and light) to form benzene, a known carcinogen.[3][17][19][20] This has led to reformulation of many beverage products.[17][20] High intake has also been linked in some studies to hyperactivity in children and inflammation.[17][19]

This compound / Sodium Dehydroacetate:

  • Regulatory Status: Its approval is far more limited and inconsistent globally. In the U.S., the FDA only permits its use as a preservative for cut or peeled squash at a maximum of 65 parts per million.[21] In China, the scope of its use has been significantly narrowed, with it being banned in products like bread, pastries, and some meat products, and its maximum level reduced in pickled vegetables, effective February 2025.[7][22][23][24]

  • Safety Profile: While considered a low-toxicity preservative, studies have raised concerns about the potential for long-term or excessive intake to cause damage to the liver and kidneys.[7][23] Animal studies with repeated oral doses have shown reduced body weight and effects on hematological indexes at higher concentrations.[25]

G Figure 3. Summary of Key Comparative Factors cluster_dha This compound cluster_sb Sodium Benzoate dha_eff Efficacy High Potency dha_ph Effective pH Broad (Acidic & Neutral) dha_reg Regulatory Status Limited / Restricted dha_safe Key Safety Concern Potential Organ Toxicity sb_eff Efficacy Standard Potency sb_ph Effective pH Narrow (Acidic, <4.5) sb_reg Regulatory Status Widely Approved (GRAS) sb_safe Key Safety Concern Benzene formation with Vitamin C center_node Comparison center_node->dha_eff center_node->dha_ph center_node->dha_reg center_node->dha_safe center_node->sb_eff center_node->sb_ph center_node->sb_reg center_node->sb_safe

Figure 3. Summary of Key Comparative Factors

Conclusion

This compound and sodium benzoate each present a distinct set of advantages and disadvantages for food preservation. Sodium benzoate is a well-established, widely approved preservative ideal for acidic food systems where its efficacy is maximized. Its primary drawback is the potential for benzene formation in the presence of ascorbic acid.

This compound, conversely, offers superior potency and the significant advantage of efficacy across a broader pH range, including neutral foods. However, its application is severely limited by a much more restrictive and inconsistent global regulatory landscape, coupled with concerns regarding potential toxicity with long-term, high-level exposure. The choice between these preservatives is therefore not only a matter of technical performance but also hinges critically on the specific food matrix, target market, and evolving international food safety regulations.

References

Dehydroacetic Acid's Mechanism of Action Against Aspergillus niger: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dehydroacetic acid (DHA), a pyrone derivative, is a synthetic organic compound utilized as a preservative in a variety of products due to its antimicrobial properties. This guide provides a comparative analysis of the mechanism of action of DHA against the common food spoilage fungus, Aspergillus niger. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in understanding its antifungal efficacy relative to other preservatives.

Primary Mechanism of Action: Cell Membrane Disruption and Energy Depletion

The primary antifungal action of this compound against Aspergillus niger is attributed to its ability to disrupt the integrity of the fungal cell membrane and interfere with cellular energy metabolism. While the precise molecular interactions are still under investigation, evidence suggests a multi-faceted attack on the fungal cell.

A key study on the closely related sodium dehydroacetate (the sodium salt of DHA) demonstrated its effect on the cell membrane of Geotrichum citri-aurantii. The study revealed that the preservative visibly alters membrane permeability. This disruption leads to morphological changes in the mycelia, including loss of cytoplasm and plasmolysis, ultimately indicating severe cellular damage[1]. This disruption of the cell membrane is a critical step in its antifungal activity.

Furthermore, this disruption of membrane integrity impacts the cell's energy metabolism. The same study observed a significant decrease in intracellular ATP content within 30 minutes of exposure to sodium dehydroacetate[1]. Concurrently, an increase in the activity of Na+/K+-ATPase was noted, suggesting that the influx of Na+ ions disrupts the electrochemical gradient and places a heavy burden on the cell's energy reserves to restore balance[1]. This dual action of compromising the physical barrier of the cell membrane and depleting its energy resources creates a hostile intracellular environment for the fungus.

The proposed mechanism of action for this compound against Aspergillus niger is illustrated below:

DHA_Mechanism cluster_extracellular Extracellular Space cluster_cell Aspergillus niger Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DHA This compound (DHA) Membrane Phospholipid Bilayer DHA->Membrane Disrupts Integrity IonChannels Ion Channels / Transporters Membrane->IonChannels Alters Permeability Metabolism Cellular Metabolism IonChannels->Metabolism Ionic Imbalance ATP ATP Growth Fungal Growth Inhibition ATP->Growth Leads to Metabolism->ATP Depletes Metabolism->Growth Inhibits

Caption: Proposed mechanism of this compound (DHA) against Aspergillus niger.

Comparative Efficacy with Other Antifungal Agents

To contextualize the antifungal activity of DHA, it is essential to compare its efficacy with other commonly used preservatives. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various antifungal agents against Aspergillus niger, providing a benchmark for their relative potency. It is important to note that direct comparative studies including DHA are limited, and MIC values can vary based on the specific strain and testing methodology.

Antifungal AgentTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
This compound (as Copper (II) complex) Aspergillus nigerZone of inhibition: 25 mm[2]
Sorbic Acid Aspergillus niger4.5 mM (at pH 4.0)[3][4]
Potassium Sorbate Aspergillus niger> 0.1% (showed inhibitory effect)[5][6][7]
Sodium Benzoate Aspergillus niger0.1% (highest effect)[5][6][7]
Natamycin Aspergillus nigerReduced count to 0% at 300 ppm[8][9]
Voriconazole Aspergillus niger0.25-1 µg/ml[10]
Amphotericin B Aspergillus niger0.5-4 µg/ml[10]

Contrasting Mechanisms: this compound vs. Weak Acid Preservatives

While DHA is a weak acid, its primary mode of action appears to differ from classic weak acid preservatives like sorbic acid and benzoic acid. The "classical weak-acid theory" posits that these compounds diffuse across the cell membrane in their undissociated form and then dissociate in the higher pH of the cytoplasm, leading to intracellular acidification which inhibits metabolic processes.

Studies on sorbic acid against Aspergillus niger have confirmed this mechanism, demonstrating a significant drop in intracellular pH upon exposure[3][4]. However, research comparing the effects of sorbic acid and acetic acid on Aspergillus niger conidia revealed that while acetic acid's inhibitory action is primarily due to cytoplasmic acidification, the much smaller drop in intracellular pH caused by sorbic acid at its MIC suggests a different, possibly membrane-mediated, mode of action[11]. This aligns with the proposed mechanism for DHA, which also points towards direct membrane interaction rather than solely relying on intracellular pH reduction.

Experimental Protocols

The following are summaries of standard methodologies used to assess the antifungal activity and mechanism of action of compounds like this compound against Aspergillus niger.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method is a standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MIC_Workflow start Prepare serial dilutions of this compound in growth medium inoculate Inoculate each dilution with a standardized suspension of Aspergillus niger spores start->inoculate incubate Incubate at a controlled temperature (e.g., 28-35°C) for a defined period (e.g., 48-72 hours) inoculate->incubate observe Visually assess for fungal growth (turbidity) incubate->observe determine_mic MIC is the lowest concentration with no visible growth observe->determine_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Protocol:

  • Preparation of Antifungal Agent: A stock solution of this compound is prepared and serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculum Preparation: A suspension of Aspergillus niger spores is prepared from a fresh culture and adjusted to a standardized concentration (e.g., 10^5 conidia/mL).

  • Inoculation: Each well containing the diluted antifungal agent is inoculated with the spore suspension. A positive control (no antifungal) and a negative control (no inoculum) are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (typically 28-35°C) for 48-72 hours.

  • Assessment: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.

Agar Well Diffusion Assay

This method is used to assess the antifungal activity of a substance by measuring the zone of growth inhibition on an agar plate.

Protocol:

  • Plate Preparation: A sterile agar medium (e.g., Potato Dextrose Agar) is poured into Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of Aspergillus niger spores.

  • Well Creation: Wells of a specific diameter are cut into the agar using a sterile cork borer.

  • Application of Antifungal Agent: A known concentration of the this compound solution is added to the wells. A solvent control is also included.

  • Incubation: The plates are incubated at a suitable temperature until fungal growth is evident.

  • Measurement: The diameter of the zone of inhibition (the area around the well where fungal growth is absent) is measured in millimeters. A larger zone of inhibition indicates greater antifungal activity.

Conclusion

This compound exhibits a potent antifungal activity against Aspergillus niger, primarily by disrupting the fungal cell membrane and depleting intracellular ATP. This mechanism appears to be distinct from that of traditional weak acid preservatives like sorbic acid, which rely more heavily on cytoplasmic acidification. While further research is needed to fully elucidate the specific molecular targets of DHA within the fungal cell, the available evidence points to its efficacy as a membrane-active antifungal agent. The provided comparative data and experimental protocols offer a valuable resource for researchers and professionals in the field of antifungal drug development and food preservation.

References

Validating the Antimicrobial Spectrum of Dehydroacetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of dehydroacetic acid (DHA) against other common preservatives, supported by available experimental data. This compound is a synthetic organic compound recognized for its broad-spectrum antimicrobial properties, making it an effective preservative in various cosmetic, personal care, and food products.[1][2][3] Its mechanism of action is primarily attributed to the disruption of microbial cell membranes. This document aims to equip researchers, scientists, and drug development professionals with the necessary data and protocols to evaluate and validate the antimicrobial efficacy of DHA for their specific applications.

Comparative Analysis of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency, representing the lowest concentration that prevents the visible growth of a microorganism. The following tables summarize the available MIC data for this compound and other commonly used preservatives against representative strains of bacteria and fungi.

Disclaimer: The MIC values presented below are compiled from various sources. Direct comparison of absolute values should be approached with caution, as experimental conditions such as pH, culture media, and inoculum size can significantly influence results.

Bacterial Susceptibility
PreservativeEscherichia coli (Gram-negative) MIC (µg/mL)Staphylococcus aureus (Gram-positive) MIC (µg/mL)
This compound Data not availableData not available
Sodium Benzoate 400400
Potassium Sorbate 400 - >100002500
Methylparaben 660013100
Propylparaben Data not availableData not available
Fungal Susceptibility
PreservativeAspergillus niger (Mold) MIC (µg/mL)Candida albicans (Yeast) MIC (µg/mL)
This compound Data not availableData not available
Sodium Benzoate Data not availableData not available
Potassium Sorbate Data not availableData not available
Methylparaben 660013100
Propylparaben Data not availableData not available

Note: The lack of publicly available, standardized MIC data for this compound against these specific organisms highlights a significant data gap in the scientific literature.

Experimental Protocols

To ensure accurate and reproducible results when validating the antimicrobial spectrum of any compound, adherence to standardized experimental protocols is critical. The following section details the widely accepted broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method is a standardized and widely used technique to determine the quantitative susceptibility of a microorganism to an antimicrobial agent.

1. Preparation of Materials:

  • Test Compound Stock Solution: Prepare a concentrated stock solution of the antimicrobial agent (e.g., this compound) in a suitable solvent that is non-inhibitory to the test microorganisms.

  • Culture Media: Use a suitable liquid growth medium that supports the vigorous growth of the test microorganisms (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Microorganism Inoculum: Prepare a standardized suspension of the test microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard), which corresponds to a known cell density. This suspension is then further diluted in the culture medium to achieve the final desired inoculum concentration.

  • 96-Well Microtiter Plates: Use sterile, flat-bottom 96-well microtiter plates.

2. Experimental Procedure:

  • Serial Dilution: Perform a two-fold serial dilution of the test compound stock solution across the wells of the microtiter plate using the appropriate culture medium. This creates a gradient of decreasing concentrations of the antimicrobial agent.

  • Inoculation: Inoculate each well (except for the sterility control) with the prepared microorganism suspension.

  • Controls:

    • Growth Control (Positive Control): Include wells containing only the culture medium and the microorganism to ensure the viability and growth of the organism under the test conditions.

    • Sterility Control (Negative Control): Include wells containing only the sterile culture medium to check for contamination.

  • Incubation: Incubate the microtiter plates at an appropriate temperature and for a sufficient duration to allow for visible growth of the microorganism in the growth control wells (e.g., 35-37°C for 18-24 hours for most bacteria).

3. Interpretation of Results:

  • Following incubation, visually inspect the microtiter plates for turbidity (cloudiness), which indicates microbial growth.

  • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in determining the antimicrobial spectrum of a compound using the broth microdilution method.

Antimicrobial_Spectrum_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Test Compound Stock Solution D Perform Serial Dilution of Test Compound in Microtiter Plate A->D B Prepare Standardized Microorganism Inoculum E Inoculate Wells with Microorganism Suspension B->E C Prepare Sterile Culture Medium C->D C->E D->E F Include Growth and Sterility Controls E->F G Incubate at Optimal Conditions F->G H Visually Assess for Microbial Growth (Turbidity) G->H I Determine Minimum Inhibitory Concentration (MIC) H->I

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Concluding Remarks

This compound is a well-established preservative with a broad antimicrobial spectrum. However, a notable scarcity of publicly available, standardized quantitative data, such as MIC values against common spoilage and pathogenic microorganisms, presents a challenge for direct, evidence-based comparisons with other preservatives. For researchers and professionals in drug development, this underscores the importance of conducting in-house validation studies using standardized protocols, such as the broth microdilution method detailed in this guide, to ascertain the suitability of this compound for their specific formulations and applications. The generation of robust, comparative data will be invaluable to the scientific community and will facilitate more informed decisions in the selection of appropriate preservative systems.

References

A Comparative Analysis of Dehydroacetic Acid and Potassium Sorbate as Beverage Preservatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The preservation of beverages against microbial spoilage is a critical aspect of ensuring product safety and extending shelf life. Among the chemical preservatives utilized, Dehydroacetic acid (DHA) and potassium sorbate are two prominent options. This guide provides an objective comparison of their performance in beverage applications, supported by available scientific information and standardized experimental protocols.

Executive Summary

This compound and potassium sorbate are both effective antimicrobial agents used in the food and beverage industry. Their primary function is to inhibit the growth of yeasts and molds, which are common spoilage organisms in acidic beverages. While both preservatives have their merits, their efficacy can be influenced by factors such as the beverage's pH, composition, and the target microorganisms. This guide delves into a detailed comparison of their mechanisms of action, antimicrobial efficacy, stability, and sensory impact on beverages.

Mechanism of Action

This compound (DHA): The antimicrobial action of DHA is attributed to its ability to disrupt the cellular functions of microorganisms. It is thought to inhibit certain enzymes and interfere with the metabolic processes of yeast and mold cells, thereby preventing their growth and proliferation.

Potassium Sorbate: Potassium sorbate, the potassium salt of sorbic acid, is effective in its undissociated (acid) form. The undissociated sorbic acid penetrates the microbial cell wall and disrupts enzymatic activity, interferes with signal transduction, and inhibits nutrient uptake. This disruption of cellular functions prevents the growth of yeasts, molds, and some bacteria.

Comparative Data

While direct, peer-reviewed comparative studies of this compound and potassium sorbate in specific beverage formulations are limited in publicly available literature, the following tables summarize their general properties and reported efficacy based on individual studies and industry knowledge.

Table 1: General Properties and Antimicrobial Spectrum

FeatureThis compound (DHA)Potassium Sorbate
Chemical Formula C₈H₈O₄C₆H₇KO₂
Appearance White to off-white crystalline powderWhite crystalline powder or granules
Solubility in Water Sparingly solubleHighly soluble
Effective pH Range Broad range, effective up to pH 6.5Most effective in acidic conditions (pH < 6.5)
Primary Targets Yeasts and moldsYeasts and molds
Antibacterial Activity Generally considered to have limited antibacterial activitySome inhibitory effect on certain bacteria

Table 2: Typical Usage Levels and Regulatory Status in Beverages

PreservativeTypical Usage Level in BeveragesRegulatory Status (General Overview)
This compound (DHA) 0.01% - 0.05%Permitted in certain food categories in some regions. Regulations vary by country.
Potassium Sorbate 0.025% - 0.1%[1]Generally Recognized as Safe (GRAS) in the United States and widely approved for use in beverages globally.

Experimental Protocols

To conduct a comparative study of this compound and potassium sorbate in a specific beverage, the following experimental protocols are recommended.

Antimicrobial Efficacy Testing (Challenge Study)

This protocol is designed to evaluate the ability of the preservatives to inhibit the growth of common beverage spoilage microorganisms.

1. Preparation of Inoculum:

  • Select relevant spoilage microorganisms for the specific beverage (e.g., Saccharomyces cerevisiae, Zygosaccharomyces bailii for yeast; Aspergillus niger, Penicillium expansum for mold).
  • Culture the microorganisms in appropriate broth or on agar plates to achieve a desired cell concentration (typically 10⁶-10⁷ CFU/mL).
  • Prepare a mixed culture inoculum containing the selected yeast and mold species.

2. Sample Preparation:

  • Prepare batches of the target beverage.
  • Divide the beverage into separate, sterile containers for each experimental group:
  • Control (no preservative)
  • This compound at varying concentrations (e.g., 50, 100, 200 ppm)
  • Potassium sorbate at varying concentrations (e.g., 100, 200, 300 ppm)

3. Inoculation and Incubation:

  • Inoculate each beverage sample with the prepared microbial cocktail to achieve a final concentration of approximately 10³-10⁴ CFU/mL.
  • Thoroughly mix the inoculated samples.
  • Incubate the samples at a temperature relevant to the beverage's typical storage conditions (e.g., 20-25°C).

4. Microbial Enumeration:

  • At specified time intervals (e.g., 0, 3, 7, 14, and 28 days), draw aliquots from each sample.
  • Perform serial dilutions and plate onto appropriate selective agar media (e.g., Potato Dextrose Agar for yeasts and molds).
  • Incubate the plates and count the number of colony-forming units (CFUs).

5. Data Analysis:

  • Calculate the log reduction in microbial population for each preservative concentration at each time point compared to the control.
  • Determine the Minimum Inhibitory Concentration (MIC) for each preservative against the tested microorganisms.

Sensory Evaluation

This protocol is designed to assess the impact of the preservatives on the sensory attributes of the beverage.

1. Panelist Selection and Training:

  • Recruit a panel of trained sensory assessors (typically 10-15 individuals).
  • Train the panelists to identify and score key sensory attributes of the beverage, such as aroma, flavor, aftertaste, and overall acceptability.

2. Sample Preparation:

  • Prepare beverage samples with the same concentrations of this compound and potassium sorbate used in the antimicrobial efficacy study, as well as a control sample.
  • Code the samples with random three-digit numbers to blind the panelists.

3. Sensory Evaluation Procedure:

  • Present the samples to the panelists in a randomized order in a controlled sensory evaluation laboratory.
  • Provide panelists with water and unsalted crackers to cleanse their palate between samples.
  • Instruct panelists to evaluate each sample for the predetermined sensory attributes using a structured scale (e.g., a 9-point hedonic scale where 1 = dislike extremely and 9 = like extremely).

4. Data Analysis:

  • Collect the sensory data from all panelists.
  • Perform statistical analysis (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences in the sensory attributes between the control and the preservative-treated samples.

Visualizations

The following diagrams illustrate the logical flow of the experimental protocols.

Antimicrobial_Efficacy_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare Microbial Inoculum Inoculation Inoculate Samples Inoculum->Inoculation Beverage Prepare Beverage Samples Beverage->Inoculation Incubation Incubate at Controlled Temperature Inoculation->Incubation Enumeration Microbial Enumeration at Intervals Incubation->Enumeration Data_Analysis Analyze Log Reduction & MIC Enumeration->Data_Analysis

Caption: Workflow for Antimicrobial Efficacy Testing.

Sensory_Evaluation_Workflow cluster_setup Setup cluster_eval Evaluation cluster_data Data Processing Panel Select & Train Sensory Panel Presentation Present Samples to Panelists Panel->Presentation Samples Prepare Beverage Samples (Blinded) Samples->Presentation Scoring Panelists Score Sensory Attributes Presentation->Scoring Collection Collect Sensory Data Scoring->Collection Stats Statistical Analysis (ANOVA) Collection->Stats

Caption: Workflow for Sensory Evaluation.

Conclusion

Both this compound and potassium sorbate are valuable tools for ensuring the microbial stability of beverages. The choice between them will depend on a variety of factors including the specific beverage formulation (especially pH), the target spoilage organisms, regulatory restrictions, and desired sensory profile. For beverages with a pH below 6.5, potassium sorbate is a highly effective and widely approved option. This compound offers efficacy over a broader pH range. It is crucial for beverage manufacturers to conduct thorough antimicrobial efficacy and sensory testing, as outlined in the provided protocols, to determine the most suitable preservative system for their specific product. This ensures both the safety and the high sensory quality of the final beverage.

References

Assessing the safety and toxicity profile of Dehydroacetic acid derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Dehydroacetic acid (DHA) and its principal derivative, sodium dehydroacetate (Na-DHA), are widely utilized as preservatives in cosmetics, food, and personal care products due to their effective antimicrobial properties. This guide provides a comprehensive comparison of their safety and toxicity profiles, drawing upon extensive experimental data to inform researchers, scientists, and drug development professionals. The following sections detail the toxicological endpoints, the methodologies used in these assessments, and the biochemical pathways affected.

Comparative Toxicity Data

The acute and chronic toxicity of this compound and its sodium salt have been evaluated across various animal models. The quantitative data from these studies are summarized below, providing a clear comparison of lethal doses and no-observed-adverse-effect levels (NOAEL).

Toxicity Endpoint Test Substance Species Route Value Reference
Acute Oral LD50 This compound (DHA)RatOral500 - 1500 mg/kg bw[1]
Sodium Dehydroacetate (Na-DHA)RatOral570 mg/kg bw[1]
This compound (DHA)MouseOral1330 mg/kg bw[1]
Sodium Dehydroacetate (Na-DHA)MouseOral1050 mg/kg bw[1]
Acute Dermal LDLo *This compound (DHA)RabbitDermal5000 mg/kg bw[1]
Subchronic NOAEL Sodium Dehydroacetate (Na-DHA)RatOral (28-day)50 mg/kg bw/day
Developmental Toxicity Sodium Dehydroacetate (Na-DHA)RatOralEffects at 50 & 100 mg/kg bw/d[1]
Enzyme Inhibition IC50 Sodium Dehydroacetate (Na-DHA)In vitro-3.15 mM (for VKOR)[1]

*LDLo: Lowest Published Lethal Dose

Toxicological Profile Overview

Acute Toxicity: Both DHA and its sodium salt are classified as harmful if swallowed, with oral LD50 values in rats ranging from 500 to 1500 mg/kg body weight.[1] Signs of acute toxicity include salivation, changes in motor activity, weakness, convulsions, and respiratory failure.[1] Dermal toxicity is considered low.[1]

Irritation and Sensitization: DHA and Na-DHA are not considered skin irritants and cause only minimal eye irritation based on studies following OECD Test Guideline 404.[1] However, there is evidence of skin sensitization in humans, particularly when products containing Na-DHA are applied to broken or ulcerated skin.[2]

Subchronic and Developmental Toxicity: Repeated oral administration of Na-DHA in rats has been shown to cause dose-dependent adverse effects, including mortality, hemorrhage, and decreased body weight at doses of 200 mg/kg bw/day and higher in a 14-day study.[1] A 28-day study established a NOAEL of 50 mg/kg bw/day in rats.[3] Developmental toxicity studies in rats indicated that Na-DHA can lead to reduced fetal body weight and retarded ossification at doses of 50 and 100 mg/kg bw/day, effects which may be secondary to maternal toxicity.[1]

Genotoxicity: The genotoxicity profile for Na-DHA is mixed. While it yielded mostly negative results in several in vitro gene mutation and clastogenicity tests, one in vitro chromosome aberration assay in Chinese hamster cells was positive at a concentration of 3.0 mg/mL.[1][2] Furthermore, an in vivo micronucleus assay in mice produced equivocal results.[1] Data for DHA itself is not available.[1]

Mechanism of Toxicity: Anticoagulant Effect

A primary mechanism underlying the systemic toxicity of Na-DHA is its anticoagulant effect, which stems from the inhibition of Vitamin K epoxide reductase (VKOR).[1] This enzyme is crucial for the Vitamin K cycle, a pathway responsible for activating clotting factors. By inhibiting VKOR, Na-DHA leads to a deficiency in active Vitamin K, impairing the coagulation cascade and causing hemorrhaging, which has been observed in various organs in animal studies.[1][4]

G node_dhas Sodium Dehydroacetate (Na-DHA) node_vkor Vitamin K Epoxide Reductase (VKOR) node_dhas->node_vkor Inhibits node_vk_active Reduced Vitamin K (Active) node_vkor->node_vk_active Regenerates node_hemorrhage Hemorrhage node_vkor->node_hemorrhage node_vk_epoxide Vitamin K Epoxide node_vk_epoxide->node_vkor Substrate node_gcarboxylase γ-Glutamyl Carboxylase node_vk_active->node_gcarboxylase Cofactor for node_factors Active Clotting Factors (II, VII, IX, X) node_gcarboxylase->node_factors Activates node_gcarboxylase->node_hemorrhage node_precursors Inactive Clotting Factor Precursors node_precursors->node_gcarboxylase Substrate node_coagulation Normal Coagulation node_factors->node_coagulation node_factors->node_hemorrhage

Figure 1. Mechanism of Na-DHA-induced anticoagulant toxicity.

Experimental Protocols

The safety assessment of chemical compounds like DHA relies on standardized testing guidelines. Below are detailed methodologies for key experiments cited in this guide, based on OECD (Organisation for Economic Co-operation and Development) protocols.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro assay is used to assess the potential of a substance to induce gene mutations.

  • Principle: The test uses several strains of amino acid-requiring bacteria (e.g., Salmonella typhimurium, Escherichia coli) that cannot grow in an amino acid-deficient medium.[5][6] A test substance is considered mutagenic if it causes a mutation that restores the bacteria's ability to synthesize the required amino acid, allowing colonies to grow.[6][7]

  • Procedure:

    • Strains: At least five bacterial strains are typically used to detect different types of mutations (e.g., base-pair substitutions, frameshifts).[7]

    • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (e.g., rat liver S9 fraction) to account for metabolites that may be mutagenic.[5][7]

    • Exposure: The bacterial strains are exposed to the test substance at various concentrations, including a solvent control.

    • Plating: The treated bacteria are plated on a minimal agar medium lacking the specific amino acid.

    • Incubation: Plates are incubated for 48-72 hours.

    • Evaluation: The number of revertant colonies is counted. A dose-related increase in revertant colonies compared to the control group indicates a positive result.[7]

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test detects damage to chromosomes or the mitotic apparatus in vivo.

  • Principle: The assay identifies substances that cause cytogenetic damage, leading to the formation of micronuclei. Micronuclei are small, secondary nuclei formed from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[8][9][10]

  • Procedure:

    • Animals: Typically, rodents (mice or rats) are used.[8][9]

    • Administration: The test substance is administered to the animals, usually once or twice, via an appropriate route (e.g., oral gavage, intraperitoneal injection).[9] At least three dose levels are tested, plus negative and positive controls.[8]

    • Sample Collection: At appropriate intervals after treatment (e.g., 24 and 48 hours), bone marrow or peripheral blood is collected.[8]

    • Slide Preparation: The collected cells are used to prepare slides, which are then stained to visualize micronuclei within newly formed erythrocytes (polychromatic erythrocytes).

    • Evaluation: At least 4000 polychromatic erythrocytes per animal are scored for the presence of micronuclei.[8] A statistically significant, dose-dependent increase in the frequency of micronucleated cells in treated groups compared to the control indicates genotoxicity.[8]

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase cluster_legend Legend acclimatization Animal Acclimatization (e.g., Mice, 5/sex/group) dose_selection Dose Range Finding Study (Determine MTD*) acclimatization->dose_selection group_assignment Random Group Assignment (Control, 3 Dose Levels, Positive Control) dose_selection->group_assignment dosing Test Substance Administration (e.g., Oral Gavage, Single Dose) group_assignment->dosing observation Clinical Observation (Monitor for toxicity signs) dosing->observation sampling Sample Collection (Bone Marrow / Peripheral Blood at 24h & 48h) observation->sampling slide_prep Slide Preparation & Staining sampling->slide_prep microscopy Microscopic Analysis (Score ≥4000 PCEs** per animal for micronuclei) slide_prep->microscopy stat_analysis Statistical Analysis (Compare treated vs. control groups) microscopy->stat_analysis report Final Report (Conclusion on Genotoxicity) stat_analysis->report l1 *MTD: Maximum Tolerated Dose l2 **PCEs: Polychromatic Erythrocytes

Figure 2. General workflow for an in vivo micronucleus test (OECD 474).

References

Dehydroacetic Acid: A Comparative Guide to Its Efficacy in Preventing Biofilm Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of dehydroacetic acid's (DHA) effectiveness in preventing biofilm formation relative to other common antimicrobial preservatives. The information is compiled from various studies to offer a consolidated resource supported by experimental data and detailed protocols.

Quantitative Comparison of Anti-Biofilm Activity

While direct comparative studies detailing the anti-biofilm efficacy of this compound alongside other preservatives in a single comprehensive table are limited, this section compiles available data to facilitate a quantitative comparison. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC) values for this compound and other preservatives against common biofilm-forming bacteria.

Note: Data for dehydroabietic acid (a related compound) is included to provide the closest available quantitative measure of biofilm inhibition for a structurally similar molecule.

Table 1: Efficacy Against Gram-Positive Bacteria (e.g., Staphylococcus aureus)
CompoundOrganismMIC (µg/mL)MBIC (µg/mL)Biofilm Inhibition (%)Citation
Dehydroabietic AcidStaphylococcus aureus ATCC 12287.81--[1]
Dehydroabietic AcidStaphylococcus aureus ATCC 43866-0.4975.13 ± 0.82[1]
Sodium BenzoateStreptococcus mutans>8000 (0.8%)-Less than Potassium Sorbate
Potassium SorbateStreptococcus mutans--Significant at 8000 (0.8%)
Table 2: Efficacy Against Gram-Negative Bacteria (e.g., Pseudomonas aeruginosa)
CompoundOrganismMIC (µg/mL)MBIC (µg/mL)Biofilm Inhibition (%)Citation
Dehydroabietic AcidKlebsiella pneumoniae strains125--[1]
Dehydroabietic AcidEscherichia coli HSM 303125--[1]

Summary of Findings:

Dehydroabietic acid, a compound related to this compound, demonstrates significant inhibitory effects against both Gram-positive and Gram-negative bacteria in their planktonic and biofilm forms.[1] Notably, it shows high efficiency against Staphylococcus aureus, a prevalent biofilm-forming pathogen, with a biofilm inhibition of over 75% at a low concentration.[1] Compared to other common food preservatives like sodium benzoate and potassium sorbate, the data on this compound's direct anti-biofilm activity is less abundant in comparative studies.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of anti-biofilm properties.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: A bacterial suspension is prepared from an overnight culture and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compound (e.g., this compound) is serially diluted in a liquid growth medium (e.g., Tryptic Soy Broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Biofilm Formation and Inhibition Assay (Crystal Violet Method)

This assay quantifies the total biomass of a biofilm.

Protocol:

  • Biofilm Cultivation: Standardized bacterial suspensions are added to the wells of a 96-well plate containing growth medium. For inhibition assays, different concentrations of the test compound are added to the wells. The plate is then incubated to allow for biofilm formation (e.g., 24-48 hours at 37°C).

  • Washing: The planktonic (free-floating) bacteria are removed by gently washing the wells with a buffer solution (e.g., phosphate-buffered saline, PBS).

  • Fixation: The remaining attached biofilm is fixed, typically by heat (e.g., 60°C for 60 minutes) or a chemical fixative like methanol.

  • Staining: The biofilm is stained with a 0.1% crystal violet solution for a set period (e.g., 15 minutes).

  • Washing: Excess stain is removed by washing with water.

  • Solubilization: The stain bound to the biofilm is solubilized using a solvent such as 30% acetic acid or ethanol.

  • Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a specific wavelength (e.g., 570-595 nm). The absorbance is proportional to the amount of biofilm.

Visualizing Experimental Workflows and Potential Mechanisms

The following diagrams, created using the DOT language, illustrate the experimental workflow for biofilm inhibition assays and a hypothesized signaling pathway for this compound's action.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_quantification Quantification start Bacterial Culture dilution Standardize Inoculum start->dilution inoculation Inoculate Microtiter Plate dilution->inoculation compound_prep Prepare this compound Dilutions compound_prep->inoculation incubation Incubate (e.g., 24-48h, 37°C) inoculation->incubation wash1 Wash to Remove Planktonic Cells incubation->wash1 stain Stain with Crystal Violet wash1->stain wash2 Wash to Remove Excess Stain stain->wash2 solubilize Solubilize Bound Stain wash2->solubilize read Measure Absorbance solubilize->read end Determine Biofilm Inhibition read->end Data Analysis signaling_pathway cluster_dha This compound Action cluster_cell Bacterial Cell cluster_biofilm Biofilm Formation dha This compound membrane Cell Membrane dha->membrane Disrupts Integrity qs_signal Quorum Sensing Signal Production dha->qs_signal Potentially Inhibits adhesion Adhesion Factor Expression qs_signal->adhesion Regulates eps EPS Matrix Synthesis qs_signal->eps Regulates biofilm Biofilm Formation Inhibited adhesion->biofilm eps->biofilm

References

Unveiling the Fungal Foes: A Comparative Guide to the Molecular Targets of Dehydroacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular mechanisms by which antifungal agents exert their effects is paramount. This guide provides a comprehensive comparison of Dehydroacetic Acid (DHA) and its alternatives, focusing on their molecular targets within fungal cells. Through a synthesis of experimental data, detailed protocols, and visual pathway diagrams, this document aims to be an invaluable resource for the development of novel and effective antifungal strategies.

This compound (DHA), a pyrone derivative, is a widely used preservative with known fungistatic and fungicidal properties.[1][2] Its efficacy stems from a multi-pronged attack on the fungal cell, primarily targeting the cell membrane and cellular energy production. This guide will delve into the specifics of DHA's mechanism and contrast it with other common antifungal agents, providing a clear comparative framework for researchers.

Performance Comparison: this compound vs. Alternatives

The antifungal efficacy of DHA is often compared to other weak organic acids such as sorbic acid and benzoic acid, as well as the polyene macrolide, natamycin. The choice of antifungal agent often depends on the target fungal species, the chemical environment (e.g., pH), and the product matrix.

Table 1: Comparative Antifungal Efficacy (Minimum Inhibitory Concentration - MIC)

Antifungal AgentFungal SpeciesMIC (% w/w) at pH 5.0 (aw=0.85)MIC (% w/w) at pH 6.0 (aw=0.85)Primary Molecular Target
This compound Aspergillus niger0.0250.05Cell Membrane & Energy Metabolism
Penicillium roqueforti0.01250.025
Sorbic Acid Aspergillus niger0.050.1Intracellular Acidification & Energy Metabolism
Penicillium roqueforti0.0250.05
Benzoic Acid Aspergillus niger0.1>0.2Intracellular Acidification & Glycolysis Inhibition
Penicillium roqueforti0.050.1
Natamycin Aspergillus niger0.0005 - 0.0010.0005 - 0.001Ergosterol in Cell Membrane
Penicillium roqueforti0.001 - 0.0020.001 - 0.002

Note: The MIC values presented are compiled from various studies and are intended for comparative purposes. Actual MICs can vary based on specific experimental conditions.[3][4]

Delving into the Molecular Mechanisms

The following sections detail the molecular targets of DHA and its alternatives, accompanied by diagrams to visualize the key pathways and processes.

This compound (DHA): A Dual Assault on Fungal Viability

DHA's antifungal activity is primarily attributed to two key mechanisms: the disruption of the fungal cell membrane and the interference with cellular energy metabolism.[5]

  • Cell Membrane Disruption: DHA alters the permeability of the fungal cell membrane.[5] This leads to a loss of intracellular components, plasmolysis, and ultimately, severe damage to the mycelium.[5]

  • Energy Metabolism Interference: DHA has been shown to cause a rapid decrease in intracellular ATP levels.[5] Furthermore, it increases the activity of Na+/K+-ATPase, which is thought to disrupt the cellular energy supply by affecting ion homeostasis.[5]

DHA_Mechanism DHA This compound CellMembrane Fungal Cell Membrane DHA->CellMembrane interacts with NaK_ATPase Na+/K+-ATPase DHA->NaK_ATPase activates MembranePermeability Increased Membrane Permeability CellMembrane->MembranePermeability IonLeakage Leakage of Intracellular Ions MembranePermeability->IonLeakage CellDeath Fungal Cell Death IonLeakage->CellDeath ATP ATP NaK_ATPase->ATP consumes EnergyDepletion Energy Depletion ATP->EnergyDepletion EnergyDepletion->CellDeath

Figure 1: Proposed mechanism of this compound in fungal cells.
Alternative Antifungal Agents: A Spectrum of Strategies

Sorbic acid, another weak organic acid, primarily functions by causing intracellular acidification. In its undissociated form, it diffuses across the fungal cell membrane. Once inside the higher pH of the cytoplasm, it dissociates, releasing protons and acidifying the intracellular environment. This acidification inhibits various metabolic enzymes and disrupts cellular processes.[6]

SorbicAcid_Mechanism SorbicAcid Sorbic Acid (Undissociated) CellMembrane Fungal Cell Membrane SorbicAcid->CellMembrane diffuses across Dissociation Dissociation SorbicAcid->Dissociation Cytoplasm Cytoplasm (Higher pH) CellMembrane->Cytoplasm Protons H+ Dissociation->Protons IntracellularAcidification Intracellular Acidification Protons->IntracellularAcidification EnzymeInhibition Enzyme Inhibition IntracellularAcidification->EnzymeInhibition CellDeath Fungal Cell Death EnzymeInhibition->CellDeath

Figure 2: Mechanism of Sorbic Acid in fungal cells.

Similar to sorbic acid, benzoic acid's antifungal activity is dependent on pH and its undissociated form. It lowers the intracellular pH, and a key target is the inhibition of phosphofructokinase, a crucial enzyme in the glycolysis pathway.[1] This disruption of glycolysis leads to a decrease in ATP production and inhibits fungal growth.

BenzoicAcid_Mechanism BenzoicAcid Benzoic Acid (Undissociated) CellMembrane Fungal Cell Membrane BenzoicAcid->CellMembrane diffuses across IntracellularAcidification Intracellular Acidification CellMembrane->IntracellularAcidification PFK Phosphofructokinase IntracellularAcidification->PFK inhibits Glycolysis Glycolysis PFK->Glycolysis key enzyme in ATP_Production ATP Production Glycolysis->ATP_Production CellDeath Fungal Cell Death ATP_Production->CellDeath inhibition leads to Natamycin_Mechanism Natamycin Natamycin Ergosterol Ergosterol Natamycin->Ergosterol binds to VacuoleFusion Vacuole Fusion Natamycin->VacuoleFusion inhibits MembraneTrafficking Membrane Trafficking Natamycin->MembraneTrafficking inhibits CellMembrane Fungal Cell Membrane Ergosterol->CellMembrane component of CellGrowthInhibition Inhibition of Fungal Growth VacuoleFusion->CellGrowthInhibition MembraneTrafficking->CellGrowthInhibition MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FungalCulture Prepare Fungal Spore Suspension Inoculation Inoculate Microtiter Plate with Fungal Spores and Antifungal Dilutions FungalCulture->Inoculation SerialDilution Prepare Serial Dilutions of Antifungal Agent SerialDilution->Inoculation Incubation Incubate at Optimal Temperature and Duration Inoculation->Incubation Observation Visually or Spectrophotometrically Assess Fungal Growth Incubation->Observation MIC_Determination Determine MIC: Lowest Concentration with No Visible Growth Observation->MIC_Determination

References

Safety Operating Guide

Proper Disposal of Dehydroacetic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Dehydroacetic acid (DHA), a common preservative and antimicrobial agent in cosmetics, food products, and industrial applications, requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination.[1][2] This guide provides detailed, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety practices and regulatory considerations.

Hazard Profile and Safety Precautions

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[3] Therefore, preventing its release into the environment is a critical aspect of its disposal.[3] Before handling, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing.[3] Work should be conducted in a well-ventilated area to avoid inhalation of dust or aerosols.[3][4]

Hazard Classification & Precautionary Statements
GHS Hazard Statements H302: Harmful if swallowed.[3] H410: Very toxic to aquatic life with long lasting effects.[3]
GHS Precautionary Statements P264: Wash skin thoroughly after handling.[3] P270: Do not eat, drink or smoke when using this product.[3] P273: Avoid release to the environment.[3] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3] P330: Rinse mouth.[3] P391: Collect spillage.[3] P501: Dispose of contents/container to an approved waste disposal plant.[3]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste. It should not be disposed of down the drain or in regular trash.[4][5]

1. Waste Collection and Storage:

  • Solid Waste: Collect surplus and non-recyclable this compound in a suitable, closed, and clearly labeled container.[4]

  • Liquid Waste (Solutions): If this compound is in a solution, it should also be collected in a designated, sealed container. Avoid mixing with incompatible materials such as strong oxidizing agents, strong bases, or strong reducing agents.[6]

  • Contaminated Materials: Any materials used to clean up spills, such as absorbent pads, as well as contaminated gloves and other disposable PPE, should be collected in a labeled container for hazardous waste disposal.[7][8]

2. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".[9]

  • The label should also indicate the associated hazards (e.g., "Toxic," "Environmental Hazard").[9]

3. Arrange for Professional Disposal:

  • This compound waste must be disposed of through a licensed chemical waste disposal company.[4][10]

  • This may involve controlled incineration with flue gas scrubbing or other approved methods.[10]

  • Always follow your institution's specific procedures for hazardous waste pickup and disposal.

4. Handling of Empty Containers:

  • Empty containers that previously held this compound must be handled as hazardous waste unless they have been properly decontaminated.[7]

  • Contaminated packaging can be re-used after proper cleaning, but if it cannot be cleaned, it must be disposed of in the same manner as the chemical itself.[7]

Accidental Release Measures

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

  • Minor Spills:

    • Ensure the area is well-ventilated.[7]

    • Wearing appropriate PPE, clean up the spill immediately.[7]

    • For solid spills, sweep up the material and place it in a suitable container for waste disposal, avoiding dust generation.[4]

    • For liquid spills, absorb the solution with an inert material (e.g., sand, diatomaceous earth) and collect it in a closed container for disposal.[7]

    • Clean the spill area with water, and collect the contaminated water for disposal.[7]

  • Major Spills:

    • Evacuate the area and alert emergency responders.[3]

    • Prevent the spill from entering drains or waterways.[3][4]

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Dehydroacetic_Acid_Disposal cluster_start Start cluster_assessment Waste Assessment cluster_collection Collection & Segregation cluster_disposal Final Disposal start This compound for Disposal assess_waste Is the material unused, surplus, or contaminated? start->assess_waste collect_solid Collect Solid Waste in Labeled Container assess_waste->collect_solid Solid collect_liquid Collect Liquid Waste in Labeled Container assess_waste->collect_liquid Liquid collect_contaminated Collect Contaminated Materials (PPE, etc.) assess_waste->collect_contaminated Contaminated Items disposal_company Arrange for Pickup by Licensed Disposal Company collect_solid->disposal_company collect_liquid->disposal_company collect_contaminated->disposal_company incineration Controlled Incineration (or other approved method) disposal_company->incineration

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Dehydroacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Dehydroacetic Acid

This guide provides crucial safety and logistical information for the handling and disposal of this compound (DHA), tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Hazard Identification

This compound is classified as harmful if swallowed.[1][2] It may cause irritation upon contact with skin and eyes.[3][4] While not classified as a skin irritant in all studies, it is recommended to avoid direct contact.[5] The substance is considered stable under recommended storage conditions.[5]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.[2][6][7]

PPE CategoryItemSpecifications and Best Practices
Eye and Face Protection Safety Goggles or Face ShieldWear chemical safety goggles with side-shields conforming to EN166 or NIOSH standards.[5][8] In situations with a high risk of splashing, a face shield should be used in addition to goggles.[6][9]
Hand Protection Chemical-Resistant GlovesUse protective gloves, such as nitrile or butyl rubber, that have been inspected for integrity before use.[5][6][9] Dispose of contaminated gloves after use according to proper procedures.[5]
Body Protection Laboratory Coat or Full Protection SuitA lab coat or impervious clothing is required to prevent skin contact.[2][6] In cases of larger-scale handling or significant exposure risk, a full protection suit should be worn.[1]
Respiratory Protection Dust Mask or RespiratorIn well-ventilated areas, a dust mask may be sufficient.[6] If ventilation is insufficient or if dust formation is likely, a NIOSH-approved respirator with appropriate cartridges (e.g., type OV/AG/P99 or ABEK-P2) must be used.[3][5]
Quantitative Toxicity Data

The following table summarizes the available acute toxicity data for this compound.

TestRouteSpeciesValueReference
LD50OralRat500 - 1480 mg/kg[3][5]
LD50OralMouse1330 mg/kg[3]
LD50DermalRabbit>3,000 - 5,000 mg/kg[5]

LD50: Lethal Dose, 50%. The dose that is lethal to 50% of the tested population.

Operational and Disposal Plans

Standard Handling Protocol

Adherence to this step-by-step protocol is critical for the safe handling of this compound.

  • Preparation:

    • Work in a well-ventilated area, preferably under a chemical fume hood.[5][6]

    • Ensure an eyewash station and safety shower are readily accessible.[2]

    • Don all required personal protective equipment as specified above.

  • Handling:

    • Avoid the formation and inhalation of dust.[5][6]

    • Avoid all personal contact, including with skin and eyes.[5][10]

    • Do not eat, drink, or smoke in the handling area.[1][2][6]

    • Use appropriate tools to handle the substance, avoiding manual contact.

    • Keep containers tightly closed when not in use.[5]

  • Storage:

    • Store in a cool, dry, and well-ventilated place, away from heat and direct sunlight.[1][5][6] Recommended storage temperature is between +2°C and +8°C.[1]

    • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[8][11]

Emergency Procedures

Spill Response:

  • Evacuate: Clear the area of all non-essential personnel.[6]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Contain: Use an inert absorbent material like sand or diatomaceous earth to contain the spill.[1][6] Avoid creating dust.[5][6]

  • Collect: Carefully sweep or shovel the material into a suitable, closed container for disposal.[5]

  • Clean: Clean the spill area thoroughly with water.[1][3] Collect contaminated water for proper disposal.[1]

First Aid Measures:

  • If Swallowed: Immediately call a poison center or doctor.[1][2] Rinse mouth with water.[5] Do NOT induce vomiting.[1][11]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[11] Seek immediate medical attention.[1]

  • In Case of Skin Contact: Wash off immediately with plenty of soap and water.[1][5] Remove contaminated clothing.[1] If irritation persists, consult a physician.[6]

  • If Inhaled: Move the person to fresh air.[5][6] If breathing is difficult, provide artificial respiration and seek medical attention.[6]

Disposal Plan

All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[10]

  • Waste Collection: Collect waste material and empty containers in suitable, labeled, and closed containers.[1][5]

  • Disposal Method: Offer surplus and non-recyclable solutions to a licensed disposal company.[5] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Environmental Precautions: Do not allow the product to enter drains, sewers, or waterways.[1][5]

Safe Handling Workflow for this compound

The following diagram outlines the procedural workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_emergency 3. Contingency/Disposal prep_area Work in Ventilated Area (Fume Hood) check_safety Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe handle_chem Handle DHA - Avoid Dust/Contact - No Food/Drink don_ppe->handle_chem storage Store Properly - Cool, Dry, Ventilated - Tightly Sealed handle_chem->storage spill Spill? handle_chem->spill storage->handle_chem spill_response Spill Response Protocol - Evacuate, Contain, Clean spill->spill_response Yes disposal Dispose of Waste - Use Licensed Company - Follow Regulations spill->disposal No spill_response->disposal

Caption: Workflow for Safe this compound Handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dehydroacetic acid
Reactant of Route 2
Reactant of Route 2
Dehydroacetic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。